(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPNIFNXDECMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656995 | |
| Record name | [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-63-4 | |
| Record name | 1-Ethyl 2-(3-boronophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. Designed for professionals in research and drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate the effective use of this versatile compound.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability, low toxicity, and functional group tolerance have made them indispensable tools for the construction of complex molecular architectures.[1] this compound belongs to a more specialized class of these reagents, incorporating both an ether linkage and an ethyl ester functionality. This unique combination of chemical features opens avenues for sequential and orthogonal chemical modifications, making it a highly strategic building block in medicinal chemistry and materials science. The ether-ester side chain can influence solubility, act as a handle for further derivatization, or modulate the biological activity of the final molecule.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source |
| CAS Number | 957062-63-4 | [2][3] |
| Molecular Formula | C₁₀H₁₃BO₅ | [2] |
| Molecular Weight | 224.02 g/mol | [2] |
| Physical Form | Solid | [4] |
| Storage Temperature | Inert atmosphere, room temperature | [4] |
Synthesis and Mechanism
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(3-bromophenoxy)acetate (Williamson Ether Synthesis) [5][6][7]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-(3-bromophenoxy)acetate as a clear oil.
Step 2: Synthesis of this compound (Palladium-Catalyzed Borylation) [8][9][10]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 2-(3-bromophenoxy)acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.03 equivalents).
-
Add anhydrous dioxane as the solvent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronate ester can often be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid solution, followed by extraction and purification.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Four protons in the aromatic region (approximately δ 7.0-7.8 ppm) exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Ethoxy Group: A quartet at approximately δ 4.2 ppm (2H, -OCH₂CH₃) and a triplet at approximately δ 1.2 ppm (3H, -OCH₂CH₃).
-
Methylene Protons: A singlet at approximately δ 4.6 ppm (2H, -OCH₂CO-).
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A resonance around δ 168-170 ppm for the ester carbonyl.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the boronic acid group appearing at a lower field.
-
Ethoxy Group: Resonances at approximately δ 61 ppm (-OCH₂CH₃) and δ 14 ppm (-OCH₂CH₃).
-
Methylene Carbon: A signal around δ 65 ppm for the -OCH₂CO- carbon.
Infrared (IR) Spectroscopy[4][11][12]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the boronic acid O-H stretching.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region for the ether and ester C-O bonds.
-
B-O Stretch: A characteristic strong band for the B-O stretching vibration, typically found around 1350 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)[13][14][15][16]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns involving the loss of the ethoxy group (-OC₂H₅), the entire ester side chain, and characteristic cleavages of the ether linkage. The presence of boron will result in a characteristic isotopic pattern for boron-containing fragments.
Reactivity and Applications
The synthetic utility of this compound stems from its bifunctional nature, allowing it to participate in a variety of chemical transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[11] The reaction is catalyzed by a palladium(0) species and requires a base.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling: [12][13]
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1 equivalent), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to reflux (typically 80-110 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound make it an attractive starting material for the synthesis of biologically active compounds.[14][15][16]
-
Scaffold for Library Synthesis: The boronic acid functionality allows for the rapid generation of diverse biaryl libraries through parallel synthesis.
-
Linker for Bioconjugation: The ester group can be hydrolyzed to a carboxylic acid, which can then be used to conjugate the molecule to proteins, peptides, or other biomolecules.[17]
-
Modulation of Physicochemical Properties: The ethoxy-oxoethoxy side chain can be tailored to enhance the solubility and pharmacokinetic properties of drug candidates.
Materials Science Applications
Functionalized phenylboronic acids are increasingly used in the development of advanced materials.[18]
-
Sensors: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides, enabling the design of fluorescent or electrochemical sensors for glucose and other biologically important molecules.[16]
-
Stimuli-Responsive Polymers: Incorporation of this monomer into polymers can impart pH or glucose responsiveness, leading to applications in controlled drug delivery systems.[17]
Stability, Handling, and Safety
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
Stability
-
Dehydration: Like other boronic acids, this compound can undergo reversible dehydration to form the corresponding boroxine (a trimeric anhydride). This process can be minimized by storing the compound in a dry environment.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere.[19]
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[19][20][21][22][23] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[22][23] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20][21][22][23] Avoid inhalation of dust and contact with skin and eyes.[19][20][21][22][23]
Safety Profile
-
While specific toxicity data for this compound is not available, boronic acids as a class are generally considered to have low to moderate toxicity.[20][21] However, as with all chemicals, appropriate caution should be exercised.
-
Hazard Statements (General for similar compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
-
Precautionary Measures: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19][20][21][22][23]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive boronic acid moiety and a modifiable ether-ester side chain provides a powerful platform for the creation of complex molecules with applications spanning from drug discovery to materials science. A thorough understanding of its chemical properties, coupled with the application of robust synthetic and handling protocols, will enable researchers to fully exploit the potential of this strategic chemical entity.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (n.d.).
- Boric Acid Safety & Hazards | Lab Alley. (n.d.).
- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]
- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). MDPI. [Link]
- Safety Data Sheet: Boric acid. (n.d.). Carl ROTH.
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Analyst, 139(23), 5947-5959.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2019).
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir, 20(10), 4058-4064.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). RSC Advances, 11(57), 36173-36183.
- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis, 431-435.
- Supporting Information for: A highly efficient and recyclable copper-catalyzed three-component reaction for the synthesis of β-alkoxy-β-aryl-α,β-unsaturated esters. (n.d.). The Royal Society of Chemistry.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4). (n.d.). Reagentia.
- Phenylboronic acid-polymers for biomedical applications. (2018). Current Medicinal Chemistry, 25(30), 3647-3665.
- The Expanding Universe of Boronic Acids: Focusing on Phenylboronic Acid's Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid. (n.d.). CRO SPLENDID LAB.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). Educación Química, 26(4), 314-319.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Electronic supplementary information for: A highly efficient and recyclable copper-catalyzed three-component reaction for the synthesis of β-alkoxy-β-aryl-α,β-unsaturated esters. (n.d.). The Royal Society of Chemistry.
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir, 20(10), 4058–4064.
- Ethers are not easily differentiated by their infrared spectra, b... (n.d.). Study Prep in Pearson+.
- Williamson Ether Synthesis. (2018, August 29). YouTube.
- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. (n.d.). Scribd.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515.
- Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
- ethyl phenyl ether. (2008, October 21). MassBank.
- Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. (n.d.). ResearchGate.
- Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. (2018). Chemistry Central Journal, 12(1), 136.
- An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. (2007). Organic Letters, 9(13), 2545–2548.
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science, 14(02), 051-060.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.
- Table of Characteristic IR Absorptions. (n.d.).
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2015). Tetrahedron, 71(35), 5871–5877.
- Phenylboronic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
Sources
- 1. rsc.org [rsc.org]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Scope of the palladium-catalyzed aryl borylation utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. fishersci.com [fishersci.com]
- 20. youtube.com [youtube.com]
- 21. laballey.com [laballey.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Synthesis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have emerged as indispensable tools in the arsenal of medicinal chemists, profoundly impacting the landscape of modern drug discovery and development. Their unique chemical properties, particularly their ability to participate in robust and versatile carbon-carbon and carbon-heteroatom bond-forming reactions, have positioned them as critical building blocks in the synthesis of complex pharmaceutical agents.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a testament to the power of boronic acids in constructing the core scaffolds of numerous marketed drugs and clinical candidates.[1] Beyond their utility as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with target proteins, a feature exploited in the design of potent enzyme inhibitors.[1]
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid (CAS No. 957062-63-4) is a bifunctional reagent of significant interest in pharmaceutical research. Its structure incorporates a phenylboronic acid for potential cross-coupling reactions or as a bioactive component, and an ethoxycarbonylmethoxy group, which can modulate physicochemical properties such as solubility and lipophilicity, or serve as a handle for further functionalization. This guide provides a comprehensive overview of a reliable and scalable synthesis route to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.
Synthesis Pathway: A Strategic Approach to this compound
The most direct and efficient synthetic route to this compound involves the O-alkylation of 3-hydroxyphenylboronic acid with ethyl bromoacetate. This reaction, a classic example of the Williamson ether synthesis, is a cornerstone of organic chemistry for the formation of ether linkages.
The selection of this pathway is underpinned by several key advantages:
-
Convergent Synthesis: The two key fragments, the phenylboronic acid core and the ethoxycarbonylmethyl side chain, are readily available and are coupled in a single, high-yielding step.
-
Favorable Reaction Kinetics: The phenolic proton of 3-hydroxyphenylboronic acid is sufficiently acidic to be deprotonated by a mild base, generating a potent nucleophile that readily displaces the bromide from ethyl bromoacetate.
-
Compatibility with the Boronic Acid Moiety: The reaction conditions are mild enough to preserve the sensitive C-B bond of the boronic acid, preventing undesired side reactions such as protodeboronation.
The overall synthetic transformation is depicted below:
Figure 1: Synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust and reproducible procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 3-Hydroxyphenylboronic acid | 87199-18-6 | 137.93 | ≥95% |
| Ethyl bromoacetate | 105-36-2 | 167.00 | ≥98% |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M solution |
| Brine (saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxyphenylboronic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 3-hydroxyphenylboronic acid. Subsequently, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to 50-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, an acid-base extraction can be employed for purification. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt, which will move to the aqueous layer. The organic layer containing non-acidic impurities is discarded. The aqueous layer is then acidified with 1 M HCl and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the purified this compound.
-
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the underlying reaction mechanism is paramount for successful synthesis, troubleshooting, and optimization. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Figure 2: Mechanism of the Williamson Ether Synthesis.
-
Choice of Base: Potassium carbonate is an ideal base for this transformation. It is sufficiently basic to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide, but mild enough to avoid side reactions such as hydrolysis of the ester functionality or degradation of the boronic acid. Stronger bases like sodium hydride or alkoxides could lead to competing reactions.
-
Choice of Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.
-
Stoichiometry: A slight excess of ethyl bromoacetate is often used to ensure complete consumption of the more valuable 3-hydroxyphenylboronic acid. An excess of the base is necessary to drive the deprotonation equilibrium towards the phenoxide.
-
Workup and Purification Strategy: The acidic nature of the boronic acid group allows for a straightforward purification strategy using acid-base extraction. This method is highly effective at removing neutral organic impurities. For challenging separations, silica gel chromatography provides a reliable alternative.
Conclusion: A Versatile Building Block for Advancing Pharmaceutical Research
The synthesis of this compound via the Williamson ether synthesis represents a robust, efficient, and scalable route to a valuable building block for drug discovery. The procedure outlined in this guide, based on well-established chemical principles, provides a clear and reproducible pathway for researchers in the pharmaceutical sciences. A thorough understanding of the reaction mechanism and the rationale behind the choice of reagents and conditions is crucial for successful execution and potential adaptation of this methodology for the synthesis of related analogs. The availability of this versatile intermediate will undoubtedly continue to fuel the development of novel therapeutics that address unmet medical needs.
References
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Vertex AI Search.
Sources
Introduction: The Strategic Value of Arylboronic Acids in Modern Synthesis
An In-depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Boronic acids, first synthesized in 1860, have evolved from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks, particularly in the realm of pharmaceutical and materials science.[1] The true potential of these compounds was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4]
This guide focuses on a specific, highly functionalized member of this class: This compound (CAS No. 957062-63-4). This reagent is more than a simple aryl source; it is a meticulously designed building block. The meta-substitution pattern, the flexible ether linkage, and the reactive ethyl ester moiety provide medicinal chemists with multiple strategic vectors for molecular elaboration, property modulation, and the introduction of key pharmacophoric features. We will explore its fundamental properties, provide a validated protocol for its application in the cornerstone Suzuki-Miyaura coupling, and discuss the rationale behind its use in drug discovery workflows.
Core Compound Characteristics
A thorough understanding of a reagent's physicochemical properties is the foundation of its effective application and safe handling.
| Property | Value | Source |
| CAS Number | 957062-63-4 | [5][6][7][8] |
| IUPAC Name | This compound | |
| Molecular Formula | C10H13BO5 | [6][7] |
| Molecular Weight | 224.02 g/mol | [6][7] |
| Appearance | Solid, white to off-white powder | |
| SMILES | CCOC(=O)COC1=CC(=CC=C1)B(O)O | [7] |
| InChI Key | GDWZKERCECMYJX-UHFFFAOYSA-N | [9] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Sensitive to moisture. | [10] |
Synthesis Pathway: A Generalized Approach
While multiple proprietary methods exist for the synthesis of this compound, a common and logical approach involves a two-step sequence starting from a readily available substituted phenol. This strategy separates the formation of the ether-ester side chain from the introduction of the boronic acid moiety, ensuring high yields and minimizing side reactions.
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a starting material like 3-bromophenol is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently alkylated with ethyl bromoacetate to form the ether linkage.
Step 2: Introduction of the Boronic Acid. The aryl bromide intermediate can be converted to the target boronic acid via two primary, high-efficiency methods:
-
Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium intermediate with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.[3]
-
Miyaura Borylation: A more modern and often preferred method involves a palladium-catalyzed reaction between the aryl bromide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base. This forms a stable boronate ester intermediate, which can be isolated or hydrolyzed in situ to the final product.[4]
Caption: Generalized synthetic workflow for the preparation of the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of complex biaryl and heteroaryl structures.[2][4][11]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex. This is often the rate-limiting step.[2]
-
Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide. This is a crucial step where the new C-C bond is staged.[1][2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are ejected from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.
Objective: To synthesize Ethyl 2-(3'-(pyridin-4-yl)phenoxy)acetate.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 224.02 | 269 mg | 1.2 mmol | 1.2 |
| 4-Bromopyridine hydrochloride | 194.45 | 194 mg | 1.0 mmol | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), 4-bromopyridine hydrochloride (1.0 eq.), and potassium carbonate (3.0 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting electrophile. The base is crucial for both neutralizing the hydrochloride salt and activating the boronic acid for transmetalation.
-
-
Inerting the System: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq.). Subsequently, add the degassed solvents (1,4-dioxane and water) via syringe.
-
Causality: The biphasic solvent system is common for Suzuki reactions. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[2] Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.
Safety and Handling
Proper handling of organoboron compounds is essential for laboratory safety and experimental success.
| Hazard Type | Information and Precautionary Statements | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [12] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12][13] |
| Handling | Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [13][14][15] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [14][15] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [13][14] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [14] |
| Spill & Disposal | Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of contents/container to an approved waste disposal plant. | [12][14] |
Conclusion: A Versatile Scaffold for Discovery
This compound is a prime example of a modern building block engineered for efficiency and versatility in drug discovery. Its strategic placement of functional groups—the reactive boronic acid for core scaffold construction, the flexible ether, and the modifiable ester—provides a rich platform for generating novel chemical entities. The ester can serve as a handle for further derivatization or act as a prodrug moiety, potentially improving the pharmacokinetic profile of a final compound.[16] By mastering the application of this reagent, particularly in robust and reproducible Suzuki-Miyaura couplings, research scientists can significantly accelerate the design-make-test-analyze cycle that drives the discovery of new therapeutics.
References
- [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. ChemBK. [Link]
- 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4). Reagentia. [Link]
- 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid. CRO SPLENDID LAB. [Link]
- CAS NO. 957062-63-4 | [3-(2-ethoxy-2-oxo-ethoxy)phenyl]boronic acid - 95%. Arctom. [Link]
- Phenylboronic acid. Wikipedia. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC)
- (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3. J&K Scientific. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC)
- Process for the preparation of substituted phenylboronic acids.
- Design and discovery of boronic acid drugs.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Request A Quote. ChemUniverse. [Link]
- 3-(2-ethoxy-2-oxoethyl)phenylboronic acid. LookChem. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4) | Reagentia [reagentia.eu]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. arctomsci.com [arctomsci.com]
- 8. labfind.co.kr [labfind.co.kr]
- 9. jk-sci.com [jk-sci.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: Properties, Applications, and Experimental Protocols
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, a versatile reagent in modern organic synthesis. It details the compound's physicochemical properties, its critical role in palladium-catalyzed cross-coupling reactions, and practical, field-tested protocols for its handling, quality control, and application.
Section 1: Physicochemical Profile and Structural Analysis
This compound is an organoboron compound featuring a phenylboronic acid core functionalized with an ethoxycarbonylmethoxy group at the meta-position. This substitution pattern provides a unique combination of reactivity and structural utility, making it a valuable building block in the synthesis of complex organic molecules.
The molecular weight and other key identifiers are crucial for stoichiometric calculations in synthesis and for analytical characterization. Several chemical suppliers list CAS numbers 957062-63-4 and 1256345-69-3 for compounds with this structure or a closely related isomer.[1][2][3][4] For the purpose of this guide, we will refer to the compound primarily associated with the molecular formula C10H13BO5.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C10H13BO5 | [1][2] |
| Molecular Weight | 224.02 g/mol | Calculated |
| Alternate Molecular Weight | 208.02 g/mol (for C10H13BO4) | [5] |
| CAS Number | 957062-63-4 | [1][2] |
| Alternate CAS Number | 1256345-69-3 | [3][5] |
| Appearance | Solid / White Powder | [5][6] |
| Typical Purity | ≥95% | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere |[5] |
Note: Discrepancies in molecular formula and weight in supplier listings may exist. Researchers should always verify the specific product data sheet from their chosen vendor.
The structure contains three key functional groups:
-
Boronic Acid [-B(OH)₂]: The reactive center for palladium-catalyzed cross-coupling reactions. It acts as a mild Lewis acid.[7]
-
Ether Linkage [-O-CH₂-]: Provides flexibility and influences the compound's solubility and conformational properties.
-
Ethyl Ester [-C(O)OCH₂CH₃]: A versatile handle that can be hydrolyzed to a carboxylic acid for further functionalization or to enhance solubility.
Section 2: Principle of Application in Suzuki-Miyaura Cross-Coupling
Boronic acids are cornerstone reagents in organic chemistry, primarily for their utility in the Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. It is a fundamental tool for constructing biaryl and substituted aromatic systems prevalent in pharmaceuticals.[9]
The general catalytic cycle, illustrated below, showcases the role of this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 957062-63-4 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. labinsights.nl [labinsights.nl]
- 9. nbinno.com [nbinno.com]
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid structural information
An In-Depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Organic Chemistry
Foreword
Boronic acids have transitioned from niche reagents to indispensable tools in the arsenal of the modern synthetic chemist. Their unique reactivity, general stability, and low toxicity have established them as privileged building blocks in fields ranging from materials science to medicinal chemistry.[1] The approval of drugs like Bortezomib (Velcade®) underscored the potential of the boronic acid pharmacophore, catalyzing a surge in the development of novel boron-containing molecules for therapeutic applications.[1][2]
This guide focuses on a particularly versatile derivative: This compound . This molecule is a bifunctional building block, featuring the synthetically powerful boronic acid group for carbon-carbon bond formation and a flexible ethoxycarbonylmethoxy side chain. This secondary functional group not only modulates the compound's physicochemical properties but also serves as a synthetic handle for further derivatization.
As a Senior Application Scientist, my objective here is not merely to present data but to provide a cohesive narrative that elucidates the causality behind the experimental choices. We will explore its synthesis from common starting materials, delve into the analytical techniques required for its robust characterization, and demonstrate its application in the cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. This document is designed for the practicing researcher and drug development professional, offering both foundational knowledge and actionable protocols.
Part 1: Core Structural & Physicochemical Profile
A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a white to off-white solid under standard conditions. The molecule's stability is generally good for a boronic acid; however, like its congeners, it can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine, particularly upon heating or under anhydrous conditions.[3] Therefore, proper storage is crucial to maintain its integrity.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl 2-(3-boronophenoxy)acetate | N/A |
| CAS Number | 957062-63-4 | [4] |
| Molecular Formula | C₁₀H₁₃BO₅ | Derived |
| Molecular Weight | 224.02 g/mol | Derived |
| Appearance | White to off-white solid | General knowledge |
| Storage | Store under inert atmosphere, 2-8°C, protect from moisture |
Structural Representation
Caption: Chemical structure of this compound.
Part 2: Synthesis and Purification Protocol
The synthesis of this compound is most logically achieved via a Williamson ether synthesis. This classic transformation is reliable and utilizes readily available starting materials. The key consideration in this synthesis is the potential reactivity of the boronic acid moiety with the basic conditions of the reaction. To circumvent undesired side reactions, a common strategy involves protecting the boronic acid as its pinacol ester. This protecting group is stable to the reaction conditions and can be easily removed in the final step.
Synthetic Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 3-hydroxyphenylboronic acid pinacol ester.
Materials:
-
3-Hydroxyphenylboronic acid pinacol ester
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes, Acetone, Hydrochloric acid (HCl)
Protocol:
Step 1: Synthesis of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (Protected Intermediate)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxyphenylboronic acid pinacol ester (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as the base to deprotonate the phenol, forming the phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. Causality: This extraction separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and DMF.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer, facilitating drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure protected intermediate.
Step 2: Deprotection to this compound
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a mixture of acetone and water.
-
Hydrolysis: Add aqueous HCl (e.g., 2M) and stir the mixture vigorously at room temperature. The pinacol protecting group is readily hydrolyzed under mild acidic conditions.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted.
-
Workup: Remove the acetone under reduced pressure. Extract the remaining aqueous solution three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Part 3: Analytical Characterization
Rigorous characterization is a cornerstone of chemical synthesis. It validates the identity and purity of the final compound, ensuring its suitability for downstream applications. A combination of spectroscopic techniques is employed for an unambiguous assignment of the structure.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 4 distinct signals in the aromatic region (~7.0-7.8 ppm). Ether Methylene (O-CH₂-C=O): A singlet around 4.6 ppm. Ethyl Ester (O-CH₂-CH₃): A quartet around 4.2 ppm. Ethyl Ester (O-CH₂-CH₃): A triplet around 1.2 ppm. Boronic Acid (B(OH)₂): A broad singlet, often exchangeable with D₂O. |
| ¹³C NMR | Carbonyl (C=O): Signal around 168-170 ppm. Aromatic Carbons: 6 signals in the aromatic region (~115-160 ppm), including the C-B and C-O attached carbons. Ether Methylene (O-CH₂): Signal around 65 ppm. Ethyl Ester (O-CH₂): Signal around 61 ppm. Ethyl Ester (CH₃): Signal around 14 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 225.08. |
| FT-IR (cm⁻¹) | O-H stretch (B-OH): Broad peak ~3200-3400 cm⁻¹. C=O stretch (Ester): Strong, sharp peak ~1750 cm⁻¹. C-O stretch (Ether & Ester): Strong peaks in the 1100-1300 cm⁻¹ region. B-O stretch: ~1350 cm⁻¹. |
Part 4: Applications in Research & Development
The utility of this compound lies in its dual functionality, making it a valuable tool for constructing complex molecular architectures.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, specifically biaryl structures.[3] this compound serves as the organoboron component in this palladium-catalyzed cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of a Biaryl Compound
Objective: To couple this compound with 4-bromoanisole.
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Degas a solvent mixture of Toluene and Water (e.g., 4:1 ratio) by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask. Causality: The base (K₂CO₃) is required for the transmetalation step. A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base. Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography to yield the desired biaryl compound.
Utility in Drug Discovery
Beyond its role in C-C bond formation, this molecule holds potential in drug discovery programs:
-
Pharmacophore: The boronic acid group can act as a reversible covalent inhibitor, particularly targeting serine proteases by forming a tetrahedral intermediate with the active site serine residue.[2]
-
Scaffold Decoration: The ester functionality on the side chain can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to various amines using standard peptide coupling protocols, allowing for the rapid generation of diverse compound libraries for screening.[5]
-
Physicochemical Modulation: The ether-ester side chain influences the molecule's polarity, solubility, and hydrogen bonding capacity, which are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. While specific toxicity data for this compound is not widely available, guidelines can be established based on the known hazards of similar arylboronic acids.
Hazard Profile & Precautionary Measures
Based on data for phenylboronic acid, this class of compounds should be handled with care.[6][7]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Handling:
-
Storage:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
- Silva, F., et al. (2020).
- ChemBK. (2024). [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid - Physico-chemical Properties. ChemBK. [Link]
- J&K Scientific. (n.d.). (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. J&K Scientific. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
- PubChem. (n.d.). Ethyl 2-bromo-2-(3-fluorophenoxy)
- Reagentia. (n.d.). 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4). Reagentia. [Link]
- The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]
- Singh, S. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1367. [Link]
- Pharmaffiliates. (n.d.). Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate.
- NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester. NIST Chemistry WebBook. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4) | Reagentia [reagentia.eu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
This guide provides a comprehensive technical overview of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, a valuable building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and its applications, with a focus on the underlying chemical principles.
Compound Identification and Chemical Structure
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and an ethyl ester group linked via an ether bond. This unique combination of functional groups makes it a versatile reagent in various chemical transformations.
IUPAC Name: this compound
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 957062-63-4 |
| Molecular Formula | C₁₀H₁₃BO₅ |
| Molecular Weight | 224.02 g/mol |
| SMILES | CCOC(=O)COC1=CC=CC(=C1)B(O)O |
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Notes |
| Appearance | White to off-white solid | Typical for phenylboronic acid derivatives. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The presence of the boronic acid and ester groups enhances polarity. |
| pKa | ~8.5 - 9.5 | The electron-withdrawing nature of the ether-linked ester may slightly lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Expected signals would include aromatic protons on the phenyl ring, a singlet for the methylene group adjacent to the ether oxygen, a quartet and a triplet for the ethyl group of the ester, and a broad singlet for the hydroxyl protons of the boronic acid.
-
¹³C NMR: Aromatic carbons, the carbonyl carbon of the ester, the methylene carbon of the ether linkage, and the carbons of the ethyl group would be observable. The carbon atom attached to the boron atom would also be present, though its signal might be broad.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the boronic acid, C=O stretch for the ester, C-O stretches for the ether and ester linkages, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight.
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved via a Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1]
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Causality of Experimental Choices
-
Choice of Reactants: 3-Hydroxyphenylboronic acid serves as the nucleophile precursor (phenoxide). Ethyl bromoacetate is an excellent electrophile for this Sₙ2 reaction due to the primary nature of the carbon bearing the bromine and the activating effect of the adjacent carbonyl group.
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.[2] Stronger bases like sodium hydride could also be used but may lead to side reactions with the ester functionality.
-
Choice of Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile. Other polar aprotic solvents like DMF or acetonitrile could also be employed.[2]
Step-by-Step Experimental Protocol
Materials:
-
3-Hydroxyphenylboronic acid
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (1 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2 equivalents) and anhydrous acetone to the flask. Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Electrophile: Add ethyl bromoacetate (1.1 - 1.2 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Applications in Research and Drug Development
Phenylboronic acids are a cornerstone in modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]
Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura coupling reactions to form biaryl structures. The boronic acid moiety readily participates in the catalytic cycle, while the ester-ether side chain can be retained or subsequently modified.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
This reaction is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the formation of a carbon-carbon bond between two aromatic rings is a key step. The ester functionality on the side chain of the title compound offers a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations.
Potential in Medicinal Chemistry
Boronic acids and their derivatives have garnered significant interest in medicinal chemistry.[4] They can act as enzyme inhibitors, with the boronic acid group forming reversible covalent bonds with active site serine or threonine residues. The unique structural features of this compound could be exploited in the design of novel therapeutic agents. The ether-ester side chain can influence the compound's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability.
Handling, Storage, and Safety
Like most boronic acids, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can undergo dehydration to form boroxines.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis via the robust Williamson ether reaction is straightforward. The presence of both a reactive boronic acid moiety and a modifiable ester group makes it a highly attractive reagent for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Further exploration of this compound's reactivity and biological activity is warranted and holds promise for the development of novel chemical entities.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as potential medicinal agents.
Sources
Physical and chemical properties of phenylboronic acid derivatives
An In-Depth Technical Guide to the Physical and Chemical Properties of Phenylboronic Acid Derivatives
Introduction: The Versatility of the Phenylboronic Acid Moiety
Phenylboronic acid (PBA) and its derivatives represent a class of organoboron compounds that have transitioned from niche reagents to indispensable tools across chemical and biomedical sciences. Characterized by a phenyl ring attached to a boronic acid group [-B(OH)₂], these molecules possess a unique combination of stability, reactivity, and molecular recognition capabilities.[1] Their importance is underscored by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.
Beyond synthesis, the Lewis acidic nature of the boron atom and its reversible covalent interaction with diols have propelled phenylboronic acids into the forefront of drug development, diagnostics, and materials science.[2][3] They are integral to the design of glucose sensors, targeted drug delivery systems, and potent enzyme inhibitors.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical and chemical properties that underpin the remarkable versatility of this molecular class. We will delve into the causality behind their behavior, offering field-proven insights into their application and characterization.
Part I: Core Physicochemical Properties
The utility of any chemical entity in a biological or synthetic context is fundamentally governed by its physical properties. For phenylboronic acid derivatives, properties such as solubility, acidity, and solid-state structure dictate their handling, formulation, and mechanism of action.
Solubility Profile
The solubility of a phenylboronic acid derivative is critically dependent on both the solvent and the substituents on the phenyl ring. Unsubstituted phenylboronic acid is a white to off-white crystalline powder.[2] It exhibits moderate solubility in water (approximately 10 g/L at 20°C) and is soluble in polar organic solvents like diethyl ether, ethanol, and acetone, but poorly soluble in nonpolar solvents such as hexanes and carbon tetrachloride.[6][7][8]
The introduction of substituents can dramatically alter this profile. For instance, polar groups like carboxylates can increase aqueous solubility, a desirable trait for improving the pharmacokinetic properties of drug candidates.[4][9] Conversely, converting the boronic acid to a boronic ester, such as a pinacol ester, significantly enhances solubility in organic solvents, which is often exploited in synthetic protocols.[7]
Table 1: Solubility of Phenylboronic Acid in Various Solvents
| Solvent | Solubility Description | Reference |
|---|---|---|
| Water | 10 g/L (20°C) | [6] |
| Diethyl Ether | Soluble | [6] |
| Methanol | Easily soluble | [2] |
| Acetone | High solubility | [7] |
| Chloroform | Moderate solubility | [7] |
| Methylcyclohexane | Very low solubility | [7] |
| Hexanes | Poorly soluble |[8] |
Experimental Protocol: Assessing Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the water solubility of a phenylboronic acid derivative. The principle relies on achieving saturation equilibrium and then quantifying the dissolved substance.
Methodology:
-
Preparation: Add an excess amount of the solid phenylboronic acid derivative to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass flask. Rationale: Using a buffer relevant to physiological conditions is crucial for drug development applications.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours. To ensure complete separation of undissolved solid, centrifuge the samples at high speed. Rationale: Incomplete separation of solid is a primary source of error, leading to overestimated solubility.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
-
Validation: The process should be repeated at least in triplicate. The presence of solid starting material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Acidity (pKa) and pH-Dependent Speciation
A defining characteristic of boronic acids is their nature as mild Lewis acids, not Brønsted-Lowry acids.[1][6] The boron atom, being sp²-hybridized, possesses a vacant p-orbital, making it electron-deficient.[8][10] In aqueous solution, it accepts a hydroxide ion to form a more stable, negatively charged tetrahedral boronate species.[1][11] This equilibrium is fundamental to nearly all of its biological and sensing applications.
The pKa of phenylboronic acid is approximately 8.8.[6] At a pH below its pKa, the neutral, trigonal planar form predominates. At a pH above the pKa, the anionic, tetrahedral boronate form becomes dominant.[1] This structural and electronic transition is crucial; the tetrahedral form is the species that readily forms stable cyclic esters with cis-diols, such as those found in sugars and glycoproteins.[2][11] The pKa can be tuned by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. Electron-withdrawing groups lower the pKa, enabling diol binding at physiological pH (around 7.4), a key strategy in the design of glucose sensors.[5][12]
Caption: pH-dependent equilibrium of phenylboronic acid.
Crystallography and Solid-State Properties
In the solid state, phenylboronic acid exists as a planar molecule with C₂ᵥ symmetry.[6] X-ray crystallography has revealed that molecules form dimeric units through intermolecular hydrogen bonds between their hydroxyl groups.[13][14] These dimers are further interconnected into an extended hydrogen-bonded network.[6][8] This extensive hydrogen bonding contributes to its relatively high melting point of 216-219°C.[2]
A common and often confounding property of boronic acids is their propensity to dehydrate, especially upon heating or in dry air, to form a cyclic trimeric anhydride known as a boroxine.[6][15] This is a reversible process, and the presence of boroxine can complicate quantification and reactivity studies. It is crucial for researchers to be aware of this equilibrium, as commercially available boronic acids often contain varying amounts of the corresponding boroxine.
Caption: Reversible dehydration of phenylboronic acid to its boroxine.
Spectroscopic Characterization
Standard spectroscopic techniques are routinely used to confirm the identity and purity of phenylboronic acid derivatives.
-
¹¹B NMR Spectroscopy: This is a particularly powerful tool for studying boronic acids. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. The sp²-hybridized trigonal acid typically appears as a broad peak around 27-30 ppm, while the sp³-hybridized tetrahedral boronate or boronate ester appears significantly upfield, around 5-9 ppm.[16] This allows for direct observation of the acid-boronate equilibrium and diol binding.[16]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide standard information about the phenyl and substituent protons and carbons. The signals for the hydroxyl protons are often broad and may not be observed depending on the solvent and concentration.[17][18]
-
FT-IR Spectroscopy: The infrared spectrum shows characteristic absorptions for the O-H stretch (a broad band around 3200-3400 cm⁻¹), B-O stretch (around 1350 cm⁻¹), and C-B stretch.[17][18]
-
UV-Vis Spectroscopy: Phenylboronic acids exhibit UV absorption characteristic of the phenyl group. This property can be exploited to monitor reactions, such as the formation of boronate esters with catechols, which often leads to a shift in the absorption maximum.[19]
Part II: Chemical Properties and Reactivity
The chemical reactivity of phenylboronic acids is dominated by the unique characteristics of the C-B bond and the Lewis acidity of the boron center.
Boronic Acid-Diol Interactions
The most exploited reaction in a biological context is the reversible formation of cyclic boronate esters with compounds containing 1,2- or 1,3-diol moieties.[2][3] This interaction is the foundation for glucose sensing and targeted drug delivery. The reaction is highly pH-dependent, with ester formation favored at pH values above the boronic acid's pKa, where the tetrahedral boronate anion is the reactive species.[11] The stability of the resulting ester depends on the structure and stereochemistry of the diol; for example, fructose forms a more stable complex with PBA than glucose does.[11] This selectivity is a key principle in the design of specific carbohydrate sensors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide (or triflate). This reaction forms a new carbon-carbon bond and is one of the most robust and widely used methods for synthesizing biaryls, which are common motifs in pharmaceuticals.[1][6] The phenylboronic acid acts as the source of the phenyl group. The reaction requires a base to activate the boronic acid, forming a boronate species that undergoes transmetalation with the palladium catalyst more readily. The compatibility of the boronic acid functional group with many other organic substituents makes this reaction exceptionally versatile.[2]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. aablocks.com [aablocks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Dichotomy of Reactivity and Instability in Phenylboronic Acids
An In-Depth Technical Guide to the Stability and Storage of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I present this guide to provide a comprehensive understanding of the factors governing the stability of substituted phenylboronic acids and to offer field-proven best practices for their storage and handling. These reagents are indispensable in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, making their integrity paramount for reproducible and successful outcomes in research and drug development.
Substituted phenylboronic acids are valued for their versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, the very features that make them effective reagents also render them susceptible to degradation. The boron atom in phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid and a site for nucleophilic attack.[1] This inherent electrophilicity is the root of their principal degradation pathways.
Major Degradation Pathways
Understanding the mechanisms of degradation is critical for developing effective stabilization strategies. There are three primary pathways through which substituted phenylboronic acids can decompose: protodeboronation, oxidative degradation, and anhydride formation.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond, leading to the formation of an arene as a byproduct.[4] This reaction is a common cause of impurity in boronic acid samples and can significantly impact the yield and purity of subsequent reactions.[4][5] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the aryl substituent.[4][6]
The reaction can proceed through both acid- and base-catalyzed mechanisms.[4] Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form, which can then react with a proton source, such as water, to undergo protodeboronation.[4][6][7] Electron-deficient and some ortho-substituted arylboronic acids are particularly prone to this degradation pathway, especially under basic conditions.[6][8]
Caption: General mechanism of base-catalyzed protodeboronation.
Oxidative Degradation: The Path to Phenols
The electron-deficient boron center is susceptible to attack by nucleophilic oxidizing agents, most notably reactive oxygen species (ROS) like hydrogen peroxide.[9] This leads to the ipso-hydroxylation of the phenyl ring, converting the boronic acid into the corresponding phenol and boric acid.[9][10][11] This oxidative pathway can be a significant issue during storage and in reaction media, especially if peroxides are present or formed in situ.[12][13][14]
Caption: Simplified pathway for the oxidative degradation of arylboronic acids.
Anhydride Formation: The Role of Dehydration
Phenylboronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This process is typically driven by heat and can occur during storage at elevated temperatures or upon dissolution in certain aprotic solvents.[1][3] While this is often a reversible process upon addition of water, the formation of boroxines alters the physical and chemical properties of the material, which can affect reaction stoichiometry and kinetics.[15]
Caption: Reversible formation of boroxine from phenylboronic acid.
The Influence of Substituents on Stability
The nature and position of substituents on the phenyl ring have a profound effect on the stability of boronic acids. These effects are primarily electronic and steric.
| Substituent Effect | Impact on Stability | Examples |
| Electron-Withdrawing Groups (EWGs) | Increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack. Can accelerate base-catalyzed protodeboronation in highly electron-deficient systems.[6] | -NO₂, -CN, -CF₃, Halogens |
| Electron-Donating Groups (EDGs) | Decrease the Lewis acidity of the boron atom, generally increasing stability towards nucleophilic attack. | -OCH₃, -CH₃, -NH₂ |
| Ortho-Substituents | Can sterically hinder the approach of reagents to the boron center, but can also lead to increased rates of protodeboronation through specific electronic interactions.[8] | Ortho-halogens, Ortho-methoxy |
| Heteroaromatic Systems | Basic nitrogen atoms in heteroaromatic boronic acids can lead to zwitterion formation, which can significantly accelerate protodeboronation under neutral pH conditions.[4] | 2-Pyridylboronic acid |
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term integrity of substituted phenylboronic acids, the following protocols are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C for long-term).[16][17][18] | Reduces the rate of all degradation pathways, especially thermal decomposition and anhydride formation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[16][18] | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Light | Protect from light by using amber vials or storing in the dark.[19] | Prevents potential photochemically induced degradation. |
| Moisture | Store in a desiccator or a dry box. Phenylboronic acids are often hygroscopic.[16][20][21] | Prevents hydrolysis and the formation of hydrates, which can affect the accuracy of weighing and reaction stoichiometry. |
| Container | Use tightly sealed, clean, and dry containers made of inert materials like glass or high-density polyethylene (HDPE).[22] | Prevents contamination and exposure to the atmosphere. |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle substituted phenylboronic acids in a glovebox or under a stream of inert gas.
-
Avoid Incompatible Materials: Do not store or handle near strong oxidizing agents, strong acids, or strong bases.[16][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders.[23]
-
Dispensing: Use clean, dry spatulas for dispensing. Promptly and securely reseal the container after use.
Analytical Methods for Stability and Purity Assessment
Regularly assessing the purity of substituted phenylboronic acids is crucial. The choice of analytical method depends on the specific compound and the suspected impurities.
Caption: General workflow for assessing the stability of phenylboronic acids.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. Reversed-phase HPLC with UV or mass spectrometric (MS) detection is commonly used.[24][25] Method development can be challenging due to the potential for on-column hydrolysis of boronic esters or the poor retention of hydrophilic boronic acids.[24][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for identifying the aromatic protons of the desired compound and any protodeboronated impurities. ¹¹B NMR is a powerful tool for directly observing the boron environment and can distinguish between the boronic acid and its boroxine anhydride form.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally requires derivatization to increase the volatility of the boronic acid.[27]
Conclusion
The stability of substituted phenylboronic acids is a multifaceted issue that requires a thorough understanding of their inherent chemical properties and potential degradation pathways. By implementing stringent storage and handling protocols, researchers can significantly mitigate the risks of decomposition, thereby ensuring the quality and reliability of these critical reagents. Regular analytical assessment of purity provides an essential quality control measure, safeguarding the integrity of experimental results and the drug development pipeline.
References
- Wikipedia. Phenylboronic acid. [Link]
- Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
- PubMed. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
- ResearchGate. (n.d.). Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. [Link]
- ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
- Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
- PubMed. (2022).
- Royal Society of Chemistry. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the aerobic oxidation of phenylboronic acid through perhydroxyl radical. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. [Link]
- National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- Georganics. (2024).
- National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. [Link]
- MDPI. (n.d.).
- HPC Standards. (n.d.). Phenylboronic acid. [Link]
- Wikipedia.
- LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)
- ResearchGate. (2012).
- ResearchGate. (n.d.).
- National Institutes of Health. (2022).
- ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- PubMed. (2012).
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- National Institutes of Health. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. [Link]
- University of California, Berkeley. (n.d.). Chemical Storage Guide. [Link]
- MDPI. (n.d.).
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
- ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Link]
- ResearchGate. (2015).
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 11. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. hpc-standards.com [hpc-standards.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. laballey.com [laballey.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide on (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: Safety, Handling, and Application in Modern Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Arylboronic Acids in Contemporary Drug Discovery
Arylboronic acids are indispensable tools in the arsenal of the modern medicinal chemist. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of many therapeutic agents.[1] (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, a member of this important class of reagents, offers a unique substitution pattern that can be strategically employed in the design of novel molecular entities. The presence of the ethoxycarbonylmethoxy group provides a handle for further functionalization or can be used to modulate the physicochemical properties of the target molecule.
This guide provides a comprehensive overview of the safety, handling, and a key application of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on closely related arylboronic acids and established principles of laboratory safety. It is imperative that this document is used as a supplement to, and not a replacement for, a thorough risk assessment conducted by qualified personnel before any experimental work is undertaken.
Physicochemical and Toxicological Profile
While a detailed toxicological study for this compound is not publicly available, the general properties of arylboronic acids can provide a baseline for assessing its potential hazards. Many boronic acid-containing molecules are being investigated as potential therapeutics, and an understanding of their physical and chemical properties is crucial for their development.[2]
Table 1: Physicochemical and Toxicological Data for this compound and Related Compounds
| Property | This compound | Phenylboronic Acid (Analogue) | General Arylboronic Acids |
| CAS Number | 957062-63-4[3] | 98-80-6 | Varies |
| Molecular Formula | C10H13BO5[3] | C6H7BO2 | Varies |
| Appearance | Likely a white to off-white solid | White to yellow powder | Generally crystalline solids |
| Acute Toxicity (Oral) | Data not available | LD50 Oral - Rat - 740 mg/kg | Weakly mutagenic in some microbial assays[4] |
| Skin Corrosion/Irritation | Expected to cause skin irritation | Causes skin irritation | Can cause skin irritation |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation | Causes serious eye irritation | Can cause serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation |
It is crucial to note that arylboronic acids have been found to be weakly mutagenic in some microbial assays, and therefore should be handled as potentially genotoxic impurities.[4]
Hazard Identification and Risk Mitigation
The primary hazards associated with arylboronic acids, including this compound, are skin and eye irritation, and potential respiratory tract irritation if inhaled as a dust.
GHS Hazard Classification (Predicted)
Based on data for analogous compounds, the following GHS classification is anticipated:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation
Engineering Controls: The First Line of Defense
The causality behind the recommendation for specific engineering controls lies in the physical nature of the hazard. Finely divided solids can easily become airborne, leading to inhalation exposure.
-
Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.
Personal Protective Equipment (PPE): A Necessary Barrier
The choice of PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
-
Body Protection: A lab coat should be worn to prevent skin contact.[5]
Safe Handling, Storage, and Disposal: A Self-Validating System
A robust safety protocol is a self-validating system, where each step is designed to prevent or mitigate a specific, identified risk.
Handling Workflow
Sources
An In-Depth Technical Guide to Boronic Acids in Medicinal Chemistry
Abstract
Once relegated to the periphery of drug development due to misplaced concerns about toxicity, boron-containing compounds, particularly boronic acids, have instigated a paradigm shift in medicinal chemistry. The approval of bortezomib in 2003 marked a watershed moment, catalyzing a surge of interest in this unique class of molecules. This guide provides an in-depth exploration of boronic acids for researchers, scientists, and drug development professionals. We will dissect their unique physicochemical properties, delve into their primary mechanism of action as reversible covalent inhibitors, survey their clinical successes, and outline key synthetic strategies. Furthermore, we will address the inherent challenges in their development, such as stability and selectivity, and look toward the future horizons of their application in therapeutics and diagnostics.
The Boronic Acid Moiety: Unique Properties and Therapeutic Rationale
The utility of the boronic acid group, -B(OH)₂, in drug design stems from the unique electronic nature of the boron atom. Boron possesses an empty p-orbital, rendering it a mild Lewis acid capable of accepting a pair of electrons from a nucleophile. This allows boronic acids to engage in a crucial interaction that defines their therapeutic efficacy: the formation of a reversible, covalent bond with biological nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites.
Upon binding, the boron atom's geometry converts from a trigonal planar sp² state to a tetrahedral sp³ state. This tetrahedral adduct is remarkably stable yet reversible, a combination that provides significant advantages in drug design. This structural transformation allows boronic acids to act as exceptional transition-state analogs , mimicking the high-energy tetrahedral intermediates formed during enzymatic reactions like peptide bond hydrolysis. This mimicry results in potent and highly specific enzyme inhibition. Furthermore, boronic acids are often considered bioisosteres of carboxylic acids, another common functional group in drug molecules.
Mechanism of Action: The Power of Reversible Covalent Inhibition
The ability to form a stable but reversible covalent bond is the cornerstone of boronic acid pharmacology. Unlike irreversible covalent inhibitors which can lead to permanent target inactivation and potential toxicity, the reversibility of the boron-serine/threonine bond allows for a dynamic equilibrium. This can translate to prolonged target engagement and a durable pharmacological effect while minimizing the risk of off-target interactions.
Case Study: Serine Protease and β-Lactamase Inhibition
Serine proteases and β-lactamases are critical enzyme classes and prominent drug targets. Boronic acids inhibit these enzymes by acting as "boronic acid transition state inhibitors" (BATSIs). The electrophilic boron atom mimics the carbonyl carbon of the natural substrate (a peptide bond or a β-lactam ring). The catalytic serine residue in the enzyme's active site attacks the boron atom, forming a tetrahedral adduct that closely resembles the transition state of the normal hydrolytic mechanism. This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrate.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Case Study: Proteasome Inhibition
The success of bortezomib is rooted in a similar mechanism. The boronic acid moiety of bortezomib forms a stable complex with the hydroxyl group of the N-terminal threonine residue in the catalytic site of the 26S proteasome. This inhibition disrupts the degradation of proteins that regulate the cell cycle, leading to the accumulation of pro-apoptotic factors and ultimately triggering apoptosis in cancer cells.
Clinical Success: FDA-Approved Boronic Acid Drugs
The growing interest in boronic acids is substantiated by the increasing number of FDA-approved drugs containing this pharmacophore. These drugs span a range of therapeutic areas, demonstrating the versatility of the boronic acid moiety.
| Drug Name (Brand Name) | Target | Therapeutic Indication |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma |
| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma |
| Vaborbactam (in Vabomere®) | β-Lactamases (Class A & C) | Complicated Urinary Tract Infections |
| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis (antifungal) |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis (eczema) |
The Medicinal Chemist's Toolkit: Synthesis and Discovery Workflow
The integration of boronic acids into drug candidates has been greatly facilitated by robust and versatile synthetic methodologies.
Key Synthetic Methodologies
Historically, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic chemistry, using boronic acids as key building blocks to form new carbon-carbon bonds. This reaction's tolerance for a wide range of functional groups makes it ideal for the late-stage modification of complex molecules.
More recently, innovative methods have streamlined the synthesis of boronic acids themselves. A notable example is decarboxylative borylation , a technique that allows for the conversion of abundant and inexpensive carboxylic acids directly into their corresponding boronic acids using a simple nickel catalyst. This breakthrough significantly expands the accessible chemical space for drug discovery, enabling chemists to easily install a boron atom at various stages of a synthetic sequence.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki-Miyaura reaction, a fundamental technique in synthesizing boronic acid-containing intermediates.
Objective: To couple an aryl halide with a boronic acid to form a biaryl product.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Boronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture with stirring (typically 80-100 °C). The causality for heating is to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl halide and the appearance of a new, typically less polar, product spot/peak indicates a successful reaction. The reaction is complete when the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A general workflow for a boronic acid drug discovery program.
Navigating the Challenges in Boronic Acid Drug Design
Despite their successes, developing boronic acid drugs requires navigating specific challenges.
-
Oxidative Stability: A significant hurdle is the susceptibility of boronic acids to oxidative deboronation, where reactive oxygen species (ROS) can cleave the carbon-boron bond to yield an alcohol and boric acid. This can be a liability for stability but has also been cleverly exploited to design ROS-triggered prodrugs that release the active agent in the high-ROS tumor microenvironment. Recent research has shown that modifying the electronic properties of the boron atom, for instance by creating an intramolecular ligand with a carboxyl group, can increase oxidative stability by several orders of magnitude.
-
Toxicity and Selectivity: The early misconception of boron as a toxic element has been largely demystified, with the understanding that toxicity is compound-specific, not element-specific. The key to minimizing toxicity is achieving high selectivity for the intended biological target. This is accomplished through meticulous structure-activity relationship (SAR) studies to design side chains that make specific, favorable interactions within the target's active site, minimizing engagement with other proteins.
-
Pharmacokinetics and Prodrugs: Boronic acids can have suboptimal pharmacokinetic properties. To address this, prodrug strategies are often employed. The boronic acid can be masked as a boronate ester (e.g., with mannitol in the case of bortezomib's formulation) to improve solubility, stability, and reduce toxicity until it is hydrolyzed to the active form at the target site.
Future Horizons
The field of boronic acid chemistry is rapidly expanding beyond its established roles in oncology and infectious disease.
-
New Therapeutic Areas: Research is actively exploring boronic acids as antiviral agents (e.g., against flaviviruses), antiparasitics (e.g., antimalarials targeting the SUB1 serine protease), and for treating a host of other diseases.
-
Diagnostics and Targeted Delivery: The ability of boronic acids to reversibly bind with diols is being harnessed for new applications. Phenylboronic acid derivatives, for example, can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. This interaction is being exploited to develop cancer-targeted drug delivery systems and diagnostic agents.
-
Boron Neutron Capture Therapy (BNCT): This is a specialized form of radiation therapy where non-radioactive boron-10, delivered to tumors via boron-containing compounds, captures low-energy neutrons to create high-energy alpha particles that selectively kill cancer cells.
Conclusion
Boronic acids have firmly established their place as a privileged class of pharmacophores in modern medicinal chemistry. Their unique ability to act as reversible covalent inhibitors by mimicking enzymatic transition states provides a powerful mechanism for achieving high potency and specificity. While challenges related to stability and selectivity remain, ongoing innovations in synthetic chemistry and rational drug design continue to overcome these hurdles. From blockbuster cancer therapies to novel antibiotics, the "boron advantage" is poised to deliver the next generation of innovative medicines, cementing the role of this once-overlooked element as a cornerstone of drug discovery.
References
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (Source: vertexaisearch.cloud.google.com)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (Source: NIH)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (Source: PubMed Central)
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (Source: N/A)
- Cyclic Boronates Inhibit All Classes of β-Lactamases | Antimicrobial Agents and Chemotherapy. (Source: ASM Journals)
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (Source: MDPI)
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC - NIH. (Source: NIH)
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (Source: N/A)
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (Source: MedChemComm (RSC Publishing))
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (Source: PubMed Central)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. (Source: PubMed Central)
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (Source: N/A)
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (Source: MDPI)
- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (Source: ScienceDaily)
- Have organoboronic acids and their esters been used in humans with cancer?. (Source: Dr.Oracle)
- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (Source: PNAS)
- Drugs containing boronic acid approved by the Food and Drug....
- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (Source: N/A)
- Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. (Source: Biochemistry)
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (Source: Semantic Scholar)
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (Source: NIH)
- Phenylboronic acid in targeted cancer therapy and diagnosis.
- Phenylboronic acid in targeted cancer therapy and diagnosis. (Source: PubMed)
- Phenylboronic acids-based diagnostic and therapeutic applic
- Boronic-Acid-Modified Nanomaterials for Biomedical Applic
- Merging the Versatile Functionalities of Boronic Acid with Peptides. (Source: MDPI)
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (Source: NIH)
- Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. (Source: Antimicrobial Agents and Chemotherapy)
- Inhibition mechanism of peptide boronic acids against serine protease..
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (Source: Taylor & Francis)
- Full article: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (Source: Taylor & Francis)
- Boronic Acid Transition State Inhibitors as Potent Inactiv
Phenylboronic Acid Derivatives in Drug Discovery: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of Boron in Medicinal Chemistry
For many years, the inclusion of boron in drug candidates was approached with caution, often due to preconceived notions of toxicity. However, the landscape has dramatically shifted. The clinical success of bortezomib, the first-in-class proteasome inhibitor, has catalyzed a renaissance in the exploration of boron-containing compounds, particularly phenylboronic acid (PBA) derivatives.[1][2] Their unique chemical properties, including the ability to form reversible covalent bonds with diols and act as transition state analogs for serine proteases, have positioned them as a versatile and powerful scaffold in modern drug discovery.[1][3] This guide provides a comprehensive technical overview of the core principles, practical applications, and future horizons of phenylboronic acid derivatives in the quest for novel therapeutics.
The Chemical Biology of Phenylboronic Acids: A Foundation for Drug Design
The utility of phenylboronic acids in a biological context stems from their distinct chemical reactivity. The boron atom in a boronic acid is a Lewis acid, possessing an empty p-orbital that readily interacts with nucleophiles.[4] This fundamental property underpins their diverse applications in drug discovery.
Reversible Covalent Interactions with Diols
A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate five- or six-membered cyclic esters.[5] This interaction is highly dependent on the pH of the surrounding environment.[5] This diol-binding capability is the basis for their use in targeting glycoproteins and as components of biosensors.[6]
Mimicking the Tetrahedral Transition State of Serine Proteases
Phenylboronic acid derivatives have proven to be potent inhibitors of serine proteases. They act as transition-state analogs, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's activity.[3] This mechanism is central to the action of several approved and investigational drugs.
Therapeutic Applications of Phenylboronic Acid Derivatives
The unique chemical properties of phenylboronic acids have been harnessed to develop therapeutics for a range of diseases, most notably in oncology and infectious diseases.
Proteasome Inhibition in Oncology
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a plethora of regulatory proteins, thereby maintaining cellular homeostasis. Cancer cells, particularly those of hematological origin, are often highly dependent on this system to sustain their rapid proliferation and evade apoptosis.
Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[7][8] Its mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the 26S proteasome.[9] This leads to the accumulation of pro-apoptotic proteins, cell cycle arrest, and ultimately, cancer cell death.[8][10]
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor also approved for multiple myeloma.[7] It shares a similar mechanism of action with bortezomib but offers an improved pharmacokinetic profile and a more convenient oral dosing regimen.[7][11]
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates after treatment with a phenylboronic acid derivative.
-
Cell Lysis:
-
Culture cells to the desired density and treat with the phenylboronic acid inhibitor or vehicle control for the specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
-
Fluorometric Assay:
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (fluorescence units per minute) for each sample.
-
Normalize the activity to the protein concentration.
-
Compare the proteasome activity in the treated samples to the vehicle control to determine the percent inhibition.
-
β-Lactamase Inhibition in Infectious Diseases
The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a significant global health threat. Phenylboronic acid derivatives have been developed as potent inhibitors of serine-based β-lactamases.
Vaborbactam , a cyclic boronic acid derivative, is a β-lactamase inhibitor approved in combination with the carbapenem antibiotic meropenem (Vabomere®).[1] It effectively inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), restoring the activity of meropenem against multidrug-resistant bacteria.[12]
| Phenylboronic Acid Derivative | β-Lactamase Target | Kᵢ (nM) | Reference |
| Compound 11 | AmpC | 26 | [3] |
| Lead 1 | AmpC | 83 | [3] |
| Compound 5 | KPC-2 | 730 | [13] |
| Compound 10a | AmpC | 140 | [13] |
| Warhead 3 | KPC-2 | 2300 | [13] |
| Warhead 3 | AmpC | 700 | [13] |
Targeting Sialic Acid in Cancer
Cancer cells often exhibit altered glycosylation patterns on their surface, with an over-expression of sialic acid residues.[6][14] Phenylboronic acids can selectively bind to these sialic acid moieties, offering a novel strategy for targeted cancer therapy and diagnosis.[6][14][15] This interaction can be exploited for the targeted delivery of cytotoxic agents or for the development of diagnostic imaging probes.[16][17]
This protocol outlines a competitive binding assay to assess the interaction of a phenylboronic acid derivative with sialic acid.
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled sialic acid-binding protein (e.g., a lectin) of known concentration.
-
Prepare a series of dilutions of the phenylboronic acid derivative to be tested.
-
Prepare a solution of sialic acid-coated magnetic beads or a sialic acid-conjugated bovine serum albumin (BSA) immobilized on a microplate.
-
-
Competitive Binding:
-
In a microplate, combine the fluorescently labeled lectin with the different concentrations of the phenylboronic acid derivative.
-
Add the sialic acid-coated beads or incubate the mixture in the sialic acid-conjugated BSA-coated wells.
-
Incubate the mixture to allow for competitive binding.
-
-
Detection:
-
If using magnetic beads, separate the beads from the supernatant using a magnetic separator. Measure the fluorescence of the supernatant.
-
If using a coated microplate, wash the wells to remove unbound reagents and measure the fluorescence of the bound lectin.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the phenylboronic acid derivative concentration.
-
Determine the IC₅₀ value, which represents the concentration of the phenylboronic acid derivative that inhibits 50% of the fluorescent lectin binding.
-
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that involves the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces high-energy alpha particles and lithium-7 nuclei, which have a short path length and deposit their energy within the cancer cell, leading to localized cell death.[18]
Phenylboronic acid derivatives are being actively investigated as ¹⁰B delivery agents for BNCT due to their potential for tumor-selective accumulation.[19][20][21]
Caption: In vitro evaluation workflow for new BNCT agents.
Synthesis of Phenylboronic Acid Derivatives
The synthesis of phenylboronic acid derivatives is well-established, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology.[10]
General Synthetic Routes
Caption: General synthetic routes to phenylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a bis(pinacolato)diboron to synthesize a phenylboronic acid pinacol ester.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a suitable base (e.g., potassium acetate, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane or toluene) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenylboronic acid pinacol ester.
-
Challenges and Future Directions
Despite the significant progress in the field, several challenges remain in the development of phenylboronic acid-based drugs.
Metabolic Stability
A key challenge is the metabolic instability of the boronic acid moiety, which can undergo oxidative deboronation in vivo.[5][22] Strategies to improve metabolic stability include the introduction of electron-withdrawing groups on the phenyl ring and the formation of intramolecularly stabilized boronate esters, such as benzoxaboroles.[4][5]
Pharmacokinetics and Drug Delivery
Optimizing the pharmacokinetic properties of boronic acid derivatives is crucial for their clinical success.[1] Encapsulation in nanoparticle-based drug delivery systems is a promising approach to improve their solubility, stability, and tumor-targeting ability.[15][16]
| Drug | Administration | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (h) | Clearance (L/h) | Bioavailability (%) | Reference |
| Bortezomib | IV | 57-112 | ~0.08 | >40 (terminal) | 112-189 | N/A | [8][11][23][24] |
| Ixazomib | Oral | 23.3-558 | ~1 | 228 (terminal) | ~1.9 | 58 | [7][11] |
| Vaborbactam | IV | 54,900 | 0.5 | 1.2-2.0 | 10.8-12.6 | N/A | [1] |
Future Perspectives
The future of phenylboronic acid derivatives in drug discovery is bright, with several exciting avenues of research:
-
Next-Generation Proteasome Inhibitors: Development of inhibitors with improved selectivity for the immunoproteasome and enhanced oral bioavailability.
-
Targeted Protein Degradation: The use of boronic acids in the design of proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.
-
"Smart" Drug Delivery Systems: The creation of multi-responsive drug delivery systems that can release their therapeutic payload in response to specific stimuli in the tumor microenvironment, such as pH and reactive oxygen species.[25]
-
Broad-Spectrum β-Lactamase Inhibitors: The design of inhibitors that are effective against both serine- and metallo-β-lactamases.
Conclusion
Phenylboronic acid derivatives have transitioned from being a chemical curiosity to a validated and highly promising platform in drug discovery. Their unique ability to engage in reversible covalent interactions has opened up new therapeutic strategies for a range of challenging diseases. As our understanding of their chemical biology deepens and synthetic methodologies evolve, we can anticipate the continued emergence of innovative and life-saving drugs based on this remarkable scaffold.[26]
References
- Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013).
- Phenylboronic acid-modified nanoparticles for cancer treatment. Chemical Communications.
- Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. (2025).
- Phenylboronic acid in targeted cancer therapy and diagnosis. (2025).
- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. Reddit. (2021).
- Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. Journal of Radiation Research. (2023).
- Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. ISNCT. (2023).
- Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. Medical Oncology. (2024).
- Inhibitory profile of phenylboronic acids against Serine β-Lactamases of Class A and C. ResearchGate.
- The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. (2021).
- (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. ResearchGate. (2025).
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).
- Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. International Journal of Molecular Sciences. (2024).
- (PDF) Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. ResearchGate.
- Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. ResearchGate. (2024).
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry. (2010).
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Pharmaceuticals. (2022).
- Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. Semantic Scholar.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2020).
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. (2023).
- Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Future Medicinal Chemistry. (2021).
- Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. Oxford Academic. (2023).
- Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. springermedizin.de.
- Phenylboronic acid:Synthesis,reactions. ChemicalBook. (2023).
- Nanostructured boron agents for boron neutron capture therapy: a review of recent patents. RSC Advances. (2022).
- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. (2020).
- Total Sialic Acid Assay Kit (Fluorometric). Cell Biolabs, Inc..
- Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. (2018).
- Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib. Clinical Pharmacokinetics. (2018).
- Imprinted Particles for Direct Fluorescence Detection of Sialic Acid in Polar Media and on Cancer Cells with Enhanced Control of Nonspecific Binding. ACS Applied Polymer Materials. (2021).
- Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. Journal of Nanobiotechnology. (2023).
- Fig. 2. a. Selected glycylboronic acid inhibitors and their reported of... ResearchGate.
- Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Pharmaceutics. (2021).
- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules. (2019).
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021).
- General synthetic route for the synthesis of boronic acids 1. ResearchGate.
- Synthetic route of compounds 1–4 (A = reactant: aromatic phenylboronic acid; catalyst. ResearchGate.
- Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic ac. Biosensors and Bioelectronics. (2016).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2020).
- Pharmacology, Pharmacokinetics, and Practical Applications of Bortezomib. Cancer Network. (2005).
- Fluorescent Molecularly Imprinted Polymer Layers against Sialic Acid on Silica-Coated Polystyrene Cores—Assessment of the Binding Behavior to Cancer Cells. Polymers. (2022).
- US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
- Imprinted Particles for Direct Fluorescence Detection of Sialic Acid in Polar Media and on Cancer Cells with Enhanced Control of. OPUS. (2021).
- Synthesis of Sialic Acids, Their Derivatives, and Analogs by Using a Whole-Cell Catalyst. Chemistry. (2017).
- Pharmacokinetic and pharmacodynamic profiles of bortezomib following... ResearchGate.
- Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma. Cancer Chemotherapy and Pharmacology. (2004).
- Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole‐Cell Catalyst. Chemistry – A European Journal. (2017).
- Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Polymers. (2024).
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Phenylboronic acid in targeted cancer therapy and diagnosis | Semantic Scholar [semanticscholar.org]
- 16. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy | springermedizin.de [springermedizin.de]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a sophisticated bifunctional reagent that has gained prominence in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, the key functional group for participation in palladium-catalyzed cross-coupling reactions, and an ethyl ester side chain. This ester group not only modulates the electronic properties of the phenyl ring but also serves as a valuable handle for post-coupling transformations, such as hydrolysis to the corresponding carboxylic acid. This feature is particularly advantageous in drug discovery for enhancing solubility or creating a new vector for bioconjugation.[1][2][3]
The biaryl motif, readily synthesized using this building block, is a privileged scaffold found in numerous natural products and pharmaceuticals.[4][5] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, provides one of the most robust and versatile methods for constructing these critical C-C bonds under mild conditions with high functional group tolerance.[6][7] This guide provides an in-depth exploration of the theoretical underpinnings and practical application of this compound in this cornerstone reaction.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like our subject boronic acid) with an organic halide or pseudohalide.[7] The reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[8]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active, low-ligated Pd(0) species into the carbon-halogen bond of the organic halide (Ar¹-X). This forms a square-planar Pd(II) complex. The reactivity of the halide is critical, with the typical trend being I > Br > OTf >> Cl.[8][9]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[10][11][12] This activated species then reacts with the Pd(II) complex, displacing the halide and transferring the Ar² group to the palladium.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled as the final biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This section provides a representative protocol for the coupling of this compound with a model aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)
-
Inert Gas (Argon or Nitrogen)
Safety Precautions
-
Consult Safety Data Sheets (SDS) for all reagents before use. Boronic acids and their derivatives can be skin and eye irritants.[13][14][15][16][17]
-
Perform all operations in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.
-
Palladium catalysts are expensive and potentially toxic; handle with care to avoid inhalation of dust.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
-
Reagent Addition:
-
To the cooled flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the mixture. This is critical to prevent oxidative deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition:
-
Briefly remove the inert gas inlet and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Immediately re-establish the inert atmosphere.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for the required duration (typically 8-24 hours).
-
-
Monitoring the Reaction:
-
Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters.[18][19] For challenging substrates, systematic optimization may be required.
| Parameter | Options & Considerations | Causality & Field Insights |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N, DIPEA | The base's primary role is to form the reactive boronate "ate" complex.[10][12] K₂CO₃ is a cost-effective and common choice.[20] Cs₂CO₃ is more soluble and basic, often improving yields with less reactive chlorides. K₃PO₄ is a strong base that can be effective but may not be compatible with base-sensitive functional groups. |
| Catalyst & Ligand | Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Ligands: PPh₃, Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides), using a Pd(II) source like Pd(OAc)₂ with a more electron-rich and bulky ligand (like SPhos) is necessary to promote the difficult oxidative addition and reductive elimination steps.[8][21] |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | A polar aprotic solvent is typically required to solubilize the reagents. The addition of water often accelerates the reaction, aiding in the dissolution of the inorganic base and facilitating the formation of the boronate complex.[8][22] The optimal solvent ratio must often be determined empirically. |
| Temperature | Room Temperature to 120 °C | Most reactions require heating (80-100 °C) to proceed at a reasonable rate.[20] However, excessively high temperatures can lead to catalyst decomposition or side reactions like protodeboronation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed reaction mixture.3. Poor quality of boronic acid (anhydride formation).4. Incorrect base or solvent. | 1. Use fresh catalyst or a more robust precatalyst/ligand system.2. Ensure thorough degassing by sparging with inert gas.3. Use fresh, high-purity boronic acid.4. Screen different bases and solvents (see optimization table). |
| Protodeboronation | Presence of excess water, acidic impurities, or prolonged heating can lead to the replacement of the boronic acid group with a hydrogen atom.[8] | 1. Use anhydrous solvents if possible (though some water is often beneficial).2. Ensure the base is not contaminated with acidic species.3. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Aryl Halide | Often caused by the presence of oxygen, which can interfere with the catalytic cycle. | 1. Rigorously exclude oxygen through proper degassing techniques.2. Ensure a positive pressure of inert gas throughout the reaction. |
| Difficulty in Purification | Residual palladium catalyst or phosphine ligands co-eluting with the product. | 1. Pass the crude product through a short plug of silica or activated carbon before chromatography.2. A final wash of the organic layer with an aqueous solution of thiourea can sometimes help scavenge residual palladium. |
References
- Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Grzybowski, B. A., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Khan, K. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Semantic Scholar. (n.d.). Design and discovery of boronic acid drugs.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Smith, A., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education.
- Fernandes, C., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central.
- Singh, A., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
- Fluorochem. (2024). Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-(Ethoxycarbonyl)phenylboronic acid.
- Angene Chemical. (2021). Safety Data Sheet - (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid.
- Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 22. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Palladium catalysts for Suzuki coupling with (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
<
A Technical Guide for the Synthesis of Biaryl Compounds Using (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly for biaryl moieties.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species with an organohalide, offering broad functional group tolerance and generally mild reaction conditions.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3]
This guide focuses on the practical application of the Suzuki coupling for a specific, functionalized substrate: This compound . The presence of an ethyl ester introduces a key challenge: susceptibility to hydrolysis under the basic conditions required for the reaction.[4][5] This document, intended for researchers and drug development professionals, provides an in-depth analysis of catalyst selection, mechanistic considerations, and detailed, field-proven protocols to successfully navigate this challenge and achieve high-yield coupling.
The Catalytic Heart: Choosing the Right Palladium System
The success of a Suzuki coupling hinges on the palladium catalyst and its associated ligands.[6] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The ligand plays a crucial role in modulating the catalyst's reactivity and stability throughout this cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). Electron-rich, bulky phosphine ligands generally facilitate this rate-determining step.[3][8]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4][9][10]
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][3]
Addressing the Ester Challenge
The primary concern with this compound is the potential for saponification (hydrolysis) of the ethyl ester under basic conditions. To mitigate this, the choice of base is critical. While strong bases can be used, milder inorganic bases often provide the necessary activation of the boronic acid without promoting significant ester cleavage.[5]
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are generally compatible with ester functionalities, especially in biphasic solvent systems which can limit contact between the aqueous base and the organic ester.[5][11][12]
-
Potassium Fluoride (KF) can be used, particularly in anhydrous conditions, as a very mild option for substrates with highly sensitive groups.[4][11]
Catalyst & Ligand Selection
We will detail protocols for two classes of palladium systems, representing a classic, reliable method and a modern, high-activity alternative.
-
Classic Catalyst - Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly effective catalyst has been a workhorse in Suzuki couplings for decades.[13] It is often used for a wide range of aryl bromides and iodides. However, it can sometimes require higher catalyst loadings and temperatures.[8][14]
-
Modern Precatalyst - Buchwald Systems (e.g., XPhos Pd G3/G4) : Buchwald precatalysts are air-stable, thermally robust, and highly active.[15] They employ bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) that promote very high catalytic turnover rates, even at room temperature. These systems are particularly effective for challenging substrates, including sterically hindered partners and less reactive aryl chlorides, and can often be used at very low loadings.[15][16][17]
Mechanism of Action & Experimental Workflow
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a multi-step process centered on the palladium catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
A successful Suzuki coupling requires careful attention to establishing and maintaining an inert atmosphere to prevent catalyst degradation.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocols
Safety Note: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands should be handled with care.
Protocol 1: Classic Conditions with Pd(PPh₃)₄
This protocol is a robust starting point using a widely available catalyst.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane or Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Flame-dried Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (3 cycles).
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (3 mol%). The mixture may change color.
-
Solvent Addition: Add the degassed 1,4-dioxane (or toluene) (8 mL) followed by the degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: High-Activity Conditions with a Buchwald Precatalyst
This protocol uses a modern, air-stable precatalyst for faster reactions and lower catalyst loadings, which is often more suitable for less reactive coupling partners (e.g., aryl chlorides).
Materials:
-
Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 or G4 Precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol or Toluene (5 mL, degassed)
-
Flame-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or on a Schlenk line, add the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G3/G4 precatalyst (1-2 mol%) to a reaction vial containing a stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., tert-amyl alcohol, 5 mL) to the vial.
-
Reaction: Seal the vial tightly with the screw cap. If not in a glovebox, purge the headspace with inert gas. Place the vial in a preheated heating block or oil bath at 80-110 °C (or lower, as these catalysts are often active at room temperature for reactive bromides).[15] Stir for 1-4 hours.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within a few hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1: Pd(PPh₃)₄ | Protocol 2: Buchwald Precatalyst | Rationale & Comments |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | XPhos Pd G3 / G4 | Buchwald precatalysts are air-stable and often more active, allowing for lower loadings.[15] |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | High activity of Buchwald systems reduces the required amount of expensive catalyst.[16] |
| Typical Halide | Aryl Bromides, Iodides | Aryl Chlorides, Bromides, Triflates | Buchwald ligands excel at activating less reactive C-Cl bonds.[17] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ | K₃PO₄ is a strong, non-nucleophilic base that works well with Buchwald catalysts.[11][18] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | t-Amyl alcohol, Toluene, THF | Biphasic systems for Protocol 1 help protect the ester. Anhydrous conditions can also be used.[5] |
| Temperature | 80 - 110 °C | 25 - 100 °C | High activity allows for reactions at lower temperatures, preserving sensitive functional groups. |
| Reaction Time | 8 - 24 hours | 0.5 - 4 hours | Rapid catalyst activation and turnover lead to significantly shorter reaction times.[15] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality reagents.4. Reaction temperature too low. | 1. Use fresh catalyst or a more robust precatalyst.2. Ensure thorough degassing (sparging or freeze-pump-thaw cycles).3. Check purity of starting materials.4. Increase temperature in 10 °C increments. |
| Protodeborylation | 1. Boronic acid instability.2. Reaction conditions too harsh (high temp, prolonged time). | 1. Use the boronic acid pinacol ester instead.2. Switch to a more active catalyst (e.g., Buchwald) to allow for shorter reaction times and lower temperatures.[16][19] |
| Ester Hydrolysis | 1. Base is too strong.2. High concentration of water and prolonged heating. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[4][11]2. Minimize reaction time by using a more active catalyst. Use a biphasic system to limit ester-base interaction. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure a rigorously inert atmosphere and proper degassing. If using a Pd(II) source, ensure conditions for reduction to Pd(0) are optimal. |
References
- Suzuki reaction - Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
- Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Ester Stability under Suzuki/Buchwald Conditions : r/chemistry - Reddit. [Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
- “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society. [Link]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Public
- A Highly Efficient Pd(PPh3)
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Public
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. [Link]
- (a) Representative Suzuki coupling reaction and hydrolysis products for...
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. [Link]
- Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
- Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. [Link]
- Buchwald Ligands and Precatalysts Table of Contents - CiteSeerX. [Link]
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. [Link]
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosph
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 16. nasc.ac.in [nasc.ac.in]
- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for the Use of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Unlocking Biaryl Synthesis with a Functionalized Boronic Acid
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials[1][2]. The defining feature of this boronic acid is the ethoxycarbonylmethyl ether substituent at the meta-position of the phenyl ring. This functional group offers a handle for further chemical transformations, yet its presence necessitates careful consideration of the reaction conditions to ensure its integrity, particularly its susceptibility to base-catalyzed hydrolysis.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and provide field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination[3][4].
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) intermediate then couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Critical Reaction Parameters: A Guide to Optimization
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key parameters. The presence of the base-sensitive ester group in this compound adds a layer of complexity that must be carefully managed.
Choice of Palladium Catalyst and Ligand
A wide array of palladium catalysts and phosphine ligands are available for Suzuki-Miyaura couplings. The choice of catalyst system can significantly impact reaction efficiency, substrate scope, and the required reaction conditions.
-
Palladium(0) Sources: Pre-catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used and are often effective for a range of substrates[4].
-
Palladium(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are air-stable and are reduced in situ to the active Pd(0) species. These are often used in combination with phosphine ligands.
-
Ligands: Bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, often allowing for reactions to be performed at lower temperatures and with lower catalyst loadings.
| Catalyst/Ligand System | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1-5 | A versatile, commonly used catalyst. |
| Pd(OAc)₂ / PPh₃ | 1-5 | Air-stable precursor, forms active catalyst in situ. |
| PdCl₂(dppf) | 1-3 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ / XPhos | 0.5-2 | Highly active for challenging couplings. |
The Crucial Role of the Base: Preserving the Ester Functionality
The choice of base is arguably the most critical parameter when working with this compound. A base that is strong enough to activate the boronic acid for transmetalation but mild enough to avoid saponification of the ethyl ester is required.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often the bases of choice for substrates with base-sensitive functional groups. They are generally effective at promoting the reaction without causing significant ester hydrolysis, especially when used in aqueous solvent mixtures.
-
Phosphates: Potassium phosphate (K₃PO₄) is another mild base that can be effective and is often used in organic solvents.
-
Fluorides: Potassium fluoride (KF) can be used to activate the boronic acid and is known to be compatible with ester groups[5].
-
Hydroxides: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they will readily hydrolyze the ester functionality.
Recommendation: For initial optimizations, potassium carbonate (K₂CO₃) is a reliable starting point due to its proven compatibility with ester-containing substrates in Suzuki-Miyaura couplings[6].
Solvent Systems: Balancing Solubility and Reactivity
The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if present).
-
Aqueous Mixtures: Toluene/water, dioxane/water, and DMF/water are common biphasic solvent systems. The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
-
Anhydrous Conditions: In some cases, anhydrous solvents like THF or DMF can be used, particularly with bases like potassium phosphate.
Experimental Protocols
The following protocols are designed to serve as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Enabling Complex Molecular Architectures
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the capacity to forge carbon-carbon bonds with high efficiency.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of biaryls, polyolefins, and styrenes, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[2][4] Within the vast arsenal of organoboron reagents, (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid emerges as a particularly valuable building block. Its structure, featuring a phenylboronic acid moiety appended with an ethoxycarbonylmethoxy group, allows for the introduction of a versatile functional handle that can be further elaborated, making it a key intermediate in the synthesis of complex target molecules.
This guide provides an in-depth exploration of the strategic use of this compound in cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction to rationalize experimental choices, present a detailed and validated protocol for its application, and offer insights into troubleshooting potential challenges, particularly those arising from the presence of the ester functionality.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale for Protocol Design
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization of any Suzuki-Miyaura coupling. The catalytic cycle, which primarily involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states, can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][6] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote this rate-limiting step.[6][7]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[2][6] It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[2][8] The choice of base and solvent is critical here and can significantly influence the reaction's efficiency.[9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the catalytically active Pd(0) species.[5][6] This step is often accelerated by the use of bulky ligands on the palladium catalyst.[5]
Below is a visual representation of this elegant catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different aryl halide partners.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe. Follow this by the addition of the palladium catalyst (0.01-0.05 equiv).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Reaction Parameters and Their Impact
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes their roles and provides guidance for optimization.
| Parameter | Role in the Reaction | Recommended Choices & Considerations |
| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄: A common and effective catalyst for many applications. Pd(dppf)Cl₂: Often used for more challenging couplings, including those with sterically hindered substrates.[5] Buchwald Ligands (e.g., SPhos, XPhos): Paired with a palladium source (e.g., Pd₂(dba)₃), these are highly effective for coupling unreactive aryl chlorides and sterically demanding substrates.[7][10] |
| Base | Activates the boronic acid for transmetalation.[2][9] | K₂CO₃, Na₂CO₃: Milder bases often used in aqueous solvent mixtures.[11] K₃PO₄, Cs₂CO₃: Stronger inorganic bases that are very effective, particularly in polar aprotic solvents.[9][11] KF, CsF: Useful for substrates with base-sensitive functional groups like the ester in our title compound, as they are less likely to cause hydrolysis.[8] |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Dioxane/Water, THF/Water: Common biphasic systems that work well with inorganic bases.[2][5] Toluene, DMF: Aprotic solvents that can also be effective.[5] The addition of water is often beneficial for dissolving the inorganic base and facilitating transmetalation.[5][11] |
| Temperature | Affects the reaction rate. | Typically ranges from room temperature to reflux. Higher temperatures can sometimes lead to decomposition of the boronic acid (protodeboronation).[11] |
Troubleshooting and Advanced Considerations
Even with a well-defined protocol, challenges can arise. Below is a workflow to diagnose and address common issues, with a special focus on this compound.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Specific Considerations for this compound:
-
Ester Hydrolysis: The ethoxycarbonylmethoxy group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures. If this is observed, switching to a milder base like potassium fluoride (KF) or cesium fluoride (CsF) is recommended.[8] Reducing the amount of water in the solvent system or employing anhydrous conditions can also mitigate this side reaction.
-
Protodeboronation: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-deficient or heteroaromatic boronic acids but can occur under harsh conditions.[11] If significant protodeboronation is observed, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, prior to the coupling reaction.[5][12]
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] Thorough degassing of the reaction mixture and the use of a Pd(0) precatalyst like Pd(PPh₃)₄ can minimize homocoupling.
Conclusion: A Versatile Reagent for Complex Synthesis
This compound is a powerful and versatile reagent for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this building block while mitigating potential side reactions. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful application of this valuable synthetic tool in academic and industrial research.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal.
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(2), 191-235.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Chemical Communications. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- The Journal of Organic Chemistry. (1997).
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Reagentia. 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Proceedings of the National Academy of Sciences. (2017). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
The Strategic Utility of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid in the Synthesis of Pharmaceutical Scaffolds
Introduction: A Versatile Building Block for Modern Drug Discovery
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, a seemingly unassuming arylboronic acid, has emerged as a pivotal reagent in the intricate landscape of pharmaceutical synthesis. Its true value lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1] This versatile building block provides a strategic entry point for introducing a phenyl ring bearing a flexible ester-containing side chain, a motif that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ester functionality, in particular, offers a handle for further chemical modification or can act as a bioisostere for other functional groups, enhancing the potential for lead optimization in drug discovery programs.
This technical guide delves into the practical applications of this compound, with a specific focus on its role in the synthesis of 2-phenylpyrimidine derivatives. These pyrimidine-based scaffolds are central to the development of a class of therapeutics known as P2Y12 receptor antagonists, which are critical in the management of thrombotic diseases. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable synthetic tool.
Core Application: Synthesis of 2-Phenylpyrimidine Derivatives as P2Y12 Receptor Antagonist Intermediates
A significant application of this compound is in the synthesis of 2-phenyl-pyrimidine derivatives. These compounds are key intermediates in the preparation of P2Y12 receptor antagonists, a class of drugs that inhibit platelet aggregation and are vital in the treatment of acute coronary syndromes and the prevention of cardiovascular events. The antiplatelet drug Ticagrelor is a prominent example of a therapeutic agent whose core structure features a substituted 2-phenylpyrimidine moiety.
The key synthetic transformation involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitably functionalized chloropyrimidine. This reaction forges a strong carbon-carbon bond, linking the phenyl and pyrimidine rings to construct the foundational biaryl scaffold of the target molecule.
Below is a logical workflow for the synthesis of a generic 2-phenylpyrimidine derivative, a crucial precursor for more complex pharmaceutical targets.
Sources
Application Notes and Protocols: Boronic Acid Derivatives for Bioconjugation and Labeling of Proteins
Here are the detailed Application Notes and Protocols on Boronic Acid Derivatives for Bioconjugation and Labeling of Proteins.
Introduction: The Unique Utility of Boronic Acids in Bioconjugation
In the field of chemical biology and drug development, bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—is an indispensable tool. It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis. While numerous chemistries exist for this purpose, boronic acid derivatives have emerged as a particularly versatile and powerful class of reagents.[1][2]
What sets boronic acids apart is their unique ability to form reversible, covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs abundant in biological systems, most notably in the carbohydrate moieties of glycoproteins and on cell surfaces.[3][4][5] This interaction is highly dependent on pH, providing a convenient mechanism for controlling conjugation and release under specific physiological conditions.[6][7] Furthermore, the biocompatibility and tunable reactivity of organoboron compounds have propelled their use in applications ranging from live-cell imaging and biosensing to the development of stimuli-responsive drug delivery systems.[8][9][10]
This guide provides an in-depth exploration of the core chemical principles governing boronic acid bioconjugation, a comparative analysis of key derivatives, detailed experimental protocols for protein labeling, and insights into advanced applications.
Core Principles: The Chemistry of Boronic Acid Bioconjugation
A successful bioconjugation strategy relies on a deep understanding of the underlying reaction mechanism. For boronic acids, the key is the dynamic equilibrium between the boron center and diol-containing molecules.
Mechanism of Boronate Ester Formation
The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid. In an aqueous environment, it exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral boronate (sp³) form.[7] The tetrahedral boronate is significantly more reactive towards diols. It readily condenses with cis-diols to form a stable five- or six-membered cyclic boronate ester, releasing water in the process.[3][11]
The Critical Role of pH
The efficiency of boronate ester formation is intrinsically linked to the solution's pH and the pKₐ of the boronic acid.[6][12]
-
Below the pKₐ: The boronic acid exists predominantly in its less reactive, neutral trigonal state. Conjugation is minimal.
-
Above the pKₐ: The equilibrium shifts towards the formation of the highly reactive tetrahedral boronate anion, which strongly favors complexation with diols.[13]
This pH dependency is the cornerstone of boronic acid chemistry's utility. Conjugation can be triggered by moving to an alkaline pH, and the resulting bond can be reversed by lowering the pH, providing a powerful tool for creating stimuli-responsive systems.[6] The pKₐ of a typical arylboronic acid is around 8.8, but this can be synthetically tuned; introducing electron-withdrawing groups to the aromatic ring can lower the pKₐ, enabling efficient conjugation at physiological pH (~7.4).[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 11. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Streamlining Biaryl Synthesis via Suzuki-Miyaura Coupling Using (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Abstract
The construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the available synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction offers unparalleled reliability, functional group tolerance, and efficiency. This guide provides an in-depth technical overview and a detailed, field-proven protocol for the synthesis of functionalized biaryl compounds utilizing (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid . The inclusion of the ethoxy-ester moiety on the boronic acid serves as a versatile synthetic handle, enabling post-coupling modifications such as hydrolysis to the corresponding carboxylic acid or amidation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.
Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is typically the rate-determining step of the reaction. The palladium center is oxidized from Pd(0) to a Pd(II) intermediate.
-
Transmetalation : This step requires the presence of a base. The base activates the organoboron compound (Ar²-B(OH)₂) by forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[2][3] This boronate then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is crucial and can significantly influence reaction rates and yields.[2]
-
Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Reagent Profile: this compound
This specific boronic acid is a versatile building block for several key reasons.
-
CAS Number: 957062-63-4[4]
-
Molecular Formula: C₁₀H₁₃BO₅[5]
-
Appearance: Typically a white to off-white solid.
-
Key Feature: The meta-substituted ethoxycarbonylmethoxy group (-OCH₂CO₂Et) provides a crucial advantage. This ester functionality is generally stable under standard Suzuki coupling conditions, particularly when using carbonate or phosphate bases.[1][6] Post-coupling, it can be readily hydrolyzed to a carboxylic acid for further derivatization (e.g., amide bond formation) or reduced to an alcohol, significantly increasing the synthetic utility of the resulting biaryl product.
Core Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific electronic and steric properties of the coupling partner.
Materials and Equipment
-
Reagents:
-
Aryl Bromide (Ar-Br)
-
This compound (CAS: 957062-63-4)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Detailed Reaction Setup (1.0 mmol Scale)
-
Reagent Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Causality: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Expertise: For challenging substrates, or when using less reactive aryl chlorides, more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be required.[2]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Via syringe, add the degassed solvent system. A common choice is a 4:1 to 5:1 mixture of an organic solvent and water (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Causality: Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the organic coupling partners and the catalyst.
-
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to thoroughly remove dissolved oxygen.
-
Trustworthiness: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions, leading to lower yields and catalyst decomposition.
-
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization and Key Considerations
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes common choices and their rationale.
| Parameter | Common Choices | Rationale & Considerations |
| Aryl Halide (Ar-X) | I > Br > OTf >> Cl | Reactivity generally follows this trend. Chlorides are often cheaper but require more active catalyst systems. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄: A classic, reliable choice. Pd(dppf)Cl₂: Often shows broader substrate scope and higher thermal stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃: A cost-effective, general-purpose base. Cs₂CO₃: More soluble and often more effective for difficult couplings. K₃PO₄: A stronger base that can be effective but may be incompatible with base-sensitive functional groups.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The choice depends on substrate solubility and reaction temperature. Dioxane and Toluene are very common. DMF can be useful for less soluble substrates. |
Safety and Handling
-
Boronic Acids: Generally considered to be of low toxicity but should be handled with care. They can be irritants to the skin, eyes, and respiratory tract.[7][8][9] Always use a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with caution. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
-
Bases: Inorganic bases like K₂CO₃ can be irritating. Avoid creating dust.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (NIH). [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki cross coupling reaction. YouTube. [Link]
- Phenylboronic acid. Wikipedia. [Link]
- [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. ChemBK. [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water.
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Use of Base Metals in Suzuki Coupling. WordPress. [Link]
- [3-(2-ethoxy-2-oxo-ethoxy)phenyl]boronic acid. Arctom. [Link]
- (4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid. Oakwood Chemical. [Link]
- Safety D
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 957062-63-4 [sigmaaldrich.com]
- 5. arctomsci.com [arctomsci.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid as a reagent in organic chemistry
Application Notes & Protocols: (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Introduction and Reagent Overview
This compound is a versatile organoboron compound that serves as a key building block in modern organic synthesis. As a derivative of phenylboronic acid, its utility is primarily anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon (C-C) bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
The structural uniqueness of this reagent lies in the ethoxycarbonylmethoxy substituent at the meta-position of the phenyl ring. This functional group provides a handle for further synthetic transformations, allowing for the creation of more complex derivatives post-coupling. Boronic acids, in general, are valued for being relatively stable, easy to handle, and exhibiting low to moderate toxicity, making them preferred reagents in both academic and industrial research settings.[7][8]
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is paramount for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 1256345-69-3 | [9][10] |
| Molecular Formula | C₁₀H₁₃BO₄ | [9] |
| Molecular Weight | 224.02 g/mol | - |
| Physical Form | Solid (typically a white to off-white powder) | [9] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[9][11] The compound is hygroscopic and should be protected from moisture. | [12] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound is its role as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the synthesis of substituted biphenyls by forming a C-C bond between the boronic acid's phenyl ring and an aryl, vinyl, or alkyl halide or triflate.[2][13]
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[13] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[13]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the (3-(2-ethoxy-2-oxoethoxy)phenyl) moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃) is critical here; it reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[14]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodologies
The following protocol provides a general framework for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol details the coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, for instance, Dioxane (4 mL) and Water (1 mL), via syringe.
-
Degassing: Sparge the resulting slurry with Argon for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.
Causality and Optimization: A Deeper Look
The success of a Suzuki coupling hinges on the careful selection of its components.[15]
| Component | Rationale and Considerations |
| Catalyst/Ligand | Rationale: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ is a common and effective precatalyst. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced systems using a Pd(II) source like Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[16] |
| Base | Rationale: The base activates the boronic acid to form a boronate, increasing its nucleophilicity for transmetalation.[14] Weak bases (e.g., K₂CO₃, Na₂CO₃) are commonly used. Stronger bases (e.g., Cs₂CO₃, K₃PO₄) can accelerate the reaction but may also promote side reactions like protodeboronation, especially at higher temperatures.[16] The choice depends on the substrate's sensitivity. |
| Solvent | Rationale: The solvent must solubilize the reactants and facilitate the interaction between the aqueous phase (where the base and boronate are) and the organic phase (where the catalyst and aryl halide are). Common systems include Toluene/Water, Dioxane/Water, and DMF. The presence of water is often crucial for dissolving the base and promoting the formation of the active boronate species. |
| Temperature | Rationale: Most Suzuki couplings require heating (80-110 °C) to overcome the activation energies of the catalytic steps. However, excessively high temperatures can lead to catalyst decomposition or substrate degradation. Some highly active modern catalyst systems can operate at or near room temperature.[16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Reaction temperature too low.4. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing of solvents and the reaction mixture.3. Increase the reaction temperature in increments.4. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Base is too strong or temperature is too high. | 1. Use a milder base (e.g., NaHCO₃).2. Lower the reaction temperature.3. Use the boronic acid as the limiting reagent if necessary.4. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13] |
| Homocoupling of Aryl Halide | 1. Reaction conditions promoting side reactions of the Pd-complex before transmetalation. | 1. Ensure a sufficient excess of the boronic acid is present.2. Change the ligand or catalyst system. |
Safety and Handling
Adherence to strict safety protocols is mandatory when working with this compound and the associated reagents for cross-coupling reactions.
-
General Handling: Always handle the chemical in a well-ventilated chemical fume hood.[17] Avoid breathing dust, fumes, or vapors.[18][19] Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspect before use), safety glasses or goggles, and a lab coat.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][17] The reagent should be stored under an inert atmosphere to prevent degradation.[9]
-
Spill & Disposal: In case of a spill, use an inert absorbent material and place it in a sealed container for disposal.[17] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[18][19]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[18]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[19]
-
References
- Apollo Scientific. (2023, June 29). 3-[2-(Boc-amino)
- Fluorochem. (2024, December 19). Safety Data Sheet for (3-(Neopentyloxy)phenyl)boronic acid.
- Sigma-Aldrich. (2025, October 15).
- Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
- Fisher Scientific. (2011, August 17). 2-(Ethoxycarbonyl)
- ChemBK. (2024, April 9). [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid.
- ChemicalBook.
- Wikipedia. Boronic acid.
- Sigma-Aldrich. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid Product Page.
- ResearchGate. (2013).
- Ali, H. A., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- RSC Publishing. (2023, June 16).
- The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Wikipedia. Phenylboronic acid.
- Science and Education Publishing. (2018). 3-(2-Phenyl-oxo-ethoxy)
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (2015, December 30). (PDF)
- BLDpharm. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid Product Page.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- PubChem. Phenylboronic Acid.
- PubChem. 3-Acetylphenylboronic acid.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]
- 10. 1256345-69-3|(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. chembk.com [chembk.com]
- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Substituted Aryl Halides
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound, stands as a cornerstone of modern organic synthesis.[1] First reported by Akira Suzuki in 1979, its significance was later recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a vast array of complex molecules, including polyolefins, styrenes, and substituted biphenyls, which are common scaffolds in active pharmaceutical ingredients (APIs).[1][2]
The enduring appeal of the Suzuki-Miyaura coupling lies in its numerous advantages: the commercial availability and low toxicity of boronic acids, the relatively mild reaction conditions, and its tolerance to a wide range of functional groups.[3] These attributes make it a preferred method over other cross-coupling reactions, such as those involving organostannane or organozinc compounds.[3]
This guide provides an in-depth exploration of the experimental procedures for the Suzuki-Miyaura coupling of substituted aryl halides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific reagents and conditions. By understanding the interplay of the reaction components, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is crucial for rational optimization of the reaction.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[2][3]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][2]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]
Key Reaction Parameters: A Guide to Rational Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The nature of the substituted aryl halide is the primary determinant for these choices.
The Aryl Halide: Reactivity and Substituent Effects
The reactivity of the aryl halide is governed by the nature of the halogen and the electronic and steric properties of the substituents on the aromatic ring.
-
Halogen Reactivity: The ease of oxidative addition follows the trend: I > OTf > Br >> Cl.[1] Aryl iodides and bromides are generally reactive and can often be coupled under standard conditions. Aryl chlorides are more challenging due to the strength of the C-Cl bond, and typically require more specialized, highly active catalyst systems.[5][6]
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, making these substrates more reactive.[5] Conversely, electron-donating groups can render the aryl halide less reactive.[7]
-
Steric Hindrance: Sterically hindered aryl halides, such as those with ortho-substituents, can also slow down the oxidative addition step and may require specific ligands to achieve good yields.
The Catalyst System: Palladium Source and Ligand Choice
The choice of the palladium source and, more critically, the ligand is paramount for a successful coupling, especially with challenging substrates.
-
Palladium Precatalysts: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, combinations of a palladium source with a specific ligand are more common to generate the active catalyst in situ.[] More recently, pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos-Pd-G3), have become popular due to their air and moisture stability, and their ability to generate the active Pd(0) species under mild conditions.
-
The Role of the Ligand: The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to overcome specific challenges.
-
For Aryl Bromides and Iodides: Triphenylphosphine (PPh₃) is a classic, effective ligand for these more reactive halides.[9]
-
For Aryl Chlorides and Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are essential. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[7] The Buchwald biaryl phosphine ligands, such as XPhos and SPhos, are industry standards for these difficult couplings.[10][11] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands for coupling aryl chlorides.[7]
-
| Ligand | Substrate Suitability | Key Characteristics |
| PPh₃ | Aryl Iodides, Aryl Bromides (electron-neutral/poor) | Standard, cost-effective, but less effective for challenging substrates.[9] |
| Buchwald Ligands (e.g., XPhos, SPhos) | Aryl Chlorides, Sterically Hindered Aryl Halides, Electron-Rich Aryl Halides | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[10][11] |
| NHC Ligands | Aryl Chlorides | Strong σ-donors, form stable complexes, highly active.[7] |
The Base: Activating the Boronic Acid
The base is crucial for the transmetalation step, activating the boronic acid to form a more reactive boronate species.[12] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[12]
-
Base Strength and Substrate Compatibility: The strength of the base should be matched to the reactivity of the coupling partners. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[7] However, strong bases can also promote side reactions like protodeboronation of the boronic acid, especially in the presence of excess water.[7] For base-sensitive substrates, milder bases like KF may be employed.[13]
| Base | Strength | Typical Applications |
| Na₂CO₃, K₂CO₃ | Moderate | General purpose, widely used for aryl bromides.[12] |
| K₃PO₄ | Strong | Challenging couplings, including aryl chlorides and sterically hindered substrates.[7] |
| Cs₂CO₃ | Strong | Often provides excellent results in difficult couplings due to its solubility in organic solvents.[12] |
| KF | Mild | Used for substrates with base-sensitive functional groups.[13] |
The Solvent: Facilitating the Reaction
The solvent system must be capable of dissolving the various components of the reaction. Biphasic solvent systems, typically an organic solvent with water, are very common.
-
Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used organic solvents.[1]
-
The Role of Water: Water is often a beneficial co-solvent. It helps to dissolve the inorganic base and can play a role in the transmetalation step.[14][15] However, for some sensitive boronic acids, anhydrous conditions may be necessary to prevent protodeboronation.[7]
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Application Notes & Protocols: A Scientist's Guide to Base Selection for Suzuki Coupling with Boronic Acids
Introduction: The Unsung Hero of Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and scope.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] While the palladium catalyst often takes center stage, the choice of base is a critical and nuanced parameter that can dictate the success or failure of the reaction.[4][5] This guide provides an in-depth analysis of the role of the base, a systematic approach to its selection, and detailed protocols for researchers, scientists, and drug development professionals.
The Multifaceted Role of the Base in the Catalytic Cycle
The base is an essential promoter for the Suzuki coupling, and its role extends beyond simple deprotonation.[1][6] In the absence of a base, the transmetalation step, a key process in the catalytic cycle, does not occur.[1] The base's primary functions are threefold:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex).[5][7] This activation enhances the polarization of the organic group on the boron atom, making it more readily transferable to the palladium center.[6][7]
-
Facilitation of the Palladium Complex Formation: The base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide complex.[1][8] This species is often more reactive towards the boronate complex in the subsequent transmetalation step.[1][5]
-
Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[1]
These roles are visually summarized in the catalytic cycle diagram below.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the key roles of the base.
Navigating the Options: A Comparative Guide to Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst system, and solvent.[4] A poor choice can lead to low yields, side reactions, or complete reaction failure. Below is a comparative analysis of commonly used bases.
| Base | Class | pKa (Conjugate Acid) | Typical Applications & Key Characteristics |
| Na₂CO₃ | Carbonate | 10.3 | A widely used, mild, and inexpensive base. Often used in aqueous/organic biphasic systems. Can be a source of palladium contamination.[9][10] |
| K₂CO₃ | Carbonate | 10.3 | Similar to Na₂CO₃, very common and cost-effective. Good for a wide range of aryl bromides.[2][5] |
| Cs₂CO₃ | Carbonate | 10.3 | Often provides superior results, a phenomenon known as the "caesium effect".[11][12] More soluble in organic solvents than other alkali carbonates.[13][14] Effective for challenging couplings.[15] |
| K₃PO₄ | Phosphate | 12.3 | A strong, non-nucleophilic base. Particularly effective for coupling with electron-rich or sterically hindered substrates, including aryl chlorides and nitrogen-containing heterocycles.[5][16] |
| NaOH/KOH | Hydroxide | ~15.7 | Strong bases that can be effective but may promote side reactions like ester hydrolysis.[5] Their high basicity is sometimes detrimental.[5] |
| KF | Fluoride | 3.2 | A mild base particularly useful for substrates with base-sensitive functional groups. The fluoride ion is believed to play a unique role in activating the boronic acid.[5][6] |
| Et₃N (TEA) | Amine | 10.7 | An organic base that can also act as a solvent.[3][17][18][19] Generally less effective than inorganic bases for many standard couplings.[20] Can sometimes serve as a ligand.[3][21] |
Note: pKa values are approximate and can vary with solvent and temperature. Data compiled from multiple sources for illustrative purposes.[4]
Decision Framework for Base Selection
A logical approach to selecting the optimal base involves considering several factors related to your specific reaction.
Figure 2: A decision-making workflow for selecting an appropriate base for Suzuki coupling.
Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for performing a Suzuki coupling reaction, including a screening protocol to identify the optimal base.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of a generic aryl bromide with phenylboronic acid using potassium carbonate as the base.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[22]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed toluene (10 mL). In a separate vial, dissolve the K₂CO₃ (2.0 mmol) in deionized water (1 mL) and degas the solution by bubbling the inert gas through it for 10-15 minutes. Add the aqueous base solution to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[9][22]
Protocol 2: Screening Protocol for Base Optimization
When developing a new Suzuki coupling, it is often necessary to screen several bases to identify the optimal conditions. This can be done efficiently in parallel.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 0.5 mmol per reaction)
-
Arylboronic acid (e.g., phenylboronic acid, 0.6 mmol per reaction)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% per reaction)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 4 mol% per reaction)
-
Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) (1.0 mmol, 2.0 equiv per reaction)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 5 mL per reaction)
-
Internal standard for analytical analysis (e.g., dodecane)
Procedure:
-
Array Setup: In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate), add the aryl halide (0.5 mmol) and arylboronic acid (0.6 mmol) to each vial.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium catalyst and ligand in the chosen solvent to ensure accurate dispensing of small quantities.
-
Base Addition: To each respective vial, add one of the bases to be screened (1.0 mmol).
-
Reaction Initiation: Add the solvent (5 mL) and the catalyst/ligand stock solution to each vial. If using an internal standard for quantitative analysis, add it at this stage.
-
Execution and Analysis: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) with stirring. After a set time (e.g., 4 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute, and analyze by a quantitative method such as GC-MS or LC-MS to determine the yield for each base.
Troubleshooting Common Base-Related Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient Base Strength: The base may not be strong enough to activate the boronic acid or facilitate transmetalation, especially with less reactive electrophiles like aryl chlorides. - Poor Base Solubility: The base is not sufficiently soluble in the reaction medium. | - Screen stronger bases like K₃PO₄ or Cs₂CO₃. - Grind the base to a fine powder to increase surface area and solubility.[23] - Consider a different solvent system that better solubilizes the base. |
| Protodeboronation | - Presence of Water/Protic Solvents: The boronic acid reacts with a proton source, leading to the formation of an arene byproduct instead of the coupled product. - Reaction Conditions Too Harsh: High temperatures and long reaction times can exacerbate this side reaction. | - Use anhydrous conditions and a non-aqueous solvent system if possible. - Employ a milder base like KF. - Use a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol or MIDA) or an organotrifluoroborate.[22][24][25] |
| Hydrolysis of Sensitive Functional Groups (e.g., Esters) | - Base is Too Strong/Nucleophilic: Strong bases like NaOH or KOH can hydrolyze esters or other sensitive functionalities. | - Use a weaker, non-nucleophilic base such as K₂CO₃ or KF.[6][26] - Run the reaction at a lower temperature. |
| Homocoupling of Boronic Acid | - Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. - Pd(II) Precatalyst Reduction: Pd(II) sources can be reduced by homocoupling two boronic acid molecules. | - Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.[22][27] |
Conclusion
The judicious selection of a base is fundamental to the success of the Suzuki-Miyaura cross-coupling reaction. By understanding the multifaceted role of the base within the catalytic cycle and systematically evaluating factors such as substrate reactivity, functional group tolerance, and solubility, researchers can significantly improve reaction outcomes. The protocols and troubleshooting guide provided herein serve as a practical resource for developing robust and efficient synthetic methods. As with any catalytic reaction, empirical screening remains a valuable tool, and a small investment in optimizing the base can lead to substantial gains in yield and purity.
References
- Suzuki reaction.Wikipedia.[Link]
- Suzuki Coupling.Organic Chemistry Portal.[Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.[Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?Quora.[Link]
- A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.Taylor & Francis Online.[Link]
- A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.Figshare.[Link]
- A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.connectedpapers.com.[Link]
- A simple and mild Suzuki reaction protocol using triethylamine as base and solvent.Taylor & Francis.[Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
- The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating.
- Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.The Journal of Organic Chemistry.[Link]
- The Role of Cesium Carbonate in Modern Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Suzuki-Miyaura Reagent Guide.ACS GCI Pharmaceutical Roundtable.[Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.University of Massachusetts Amherst.[Link]
- A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology.The Journal of Organic Chemistry.[Link]
- Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- What is the proper way to set up a suzuki coupling?Reddit.[Link]
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.White Rose eTheses Online.[Link]
- Exploring and Quantifying the Caesium Effect I.Compunetics.[Link]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Rose-Hulman Institute of Technology.[Link]
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.Organic Chemistry Portal.[Link]
- How can I solve my problem with Suzuki coupling?
- Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesyl
- Diagnosing issues with a failed Suzuki coupling?Reddit.[Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- The Suzuki Reaction.Andrew G Myers Research Group, Harvard University.[Link]
- Problems with Suzuki coupling.Reddit.[Link]
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction.PubMed.[Link]
- Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. compunetics.net [compunetics.net]
- 13. quora.com [quora.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - A simple and mild Suzuki reaction protocol using triethylamine as base and solvent - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. A simple and mild Suzuki reaction protocol using triethylamine as...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reddit.com [reddit.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. researchgate.net [researchgate.net]
- 27. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Complex Organic Molecules
Introduction
The synthesis of complex organic molecules is the cornerstone of numerous scientific disciplines, most notably in drug discovery, materials science, and chemical biology. Historically, the construction of intricate molecular architectures has been a formidable challenge, often requiring lengthy, inefficient, and hazardous synthetic routes. However, the last few decades have witnessed a paradigm shift, driven by the advent of powerful new synthetic methodologies. These innovations have not only made the synthesis of previously inaccessible molecules feasible but have also ushered in an era of enhanced efficiency, selectivity, and sustainability.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of several cutting-edge applications in modern organic synthesis. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights grounded in authoritative literature. Each section will function as a self-contained application note, complete with detailed protocols, data interpretation guidelines, and visual workflows to empower you to apply these transformative techniques in your own laboratory.
C-H Functionalization: A Paradigm Shift in Retrosynthetic Analysis
The ability to directly convert ubiquitous yet inert carbon-hydrogen (C-H) bonds into new functional groups represents a revolution in synthetic chemistry.[4] Traditional synthetic routes often rely on pre-functionalized starting materials, adding steps and reducing overall efficiency. C-H functionalization offers a more atom-economical approach, enabling the construction of complex molecules from simpler feedstocks and allowing for late-stage modification of advanced intermediates.[5][6][7]
Core Principles and Strategic Advantages
The strategic advantage of C-H functionalization lies in its ability to fundamentally simplify retrosynthetic analysis. Instead of carrying functional groups through a multi-step synthesis, they can be installed directly onto a core scaffold at a late stage. This is particularly valuable in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR).[7][8]
Selectivity is the primary challenge in C-H functionalization, given the multitude of C-H bonds in a typical organic molecule.[9] Control is typically achieved through two main strategies:
-
Directing Groups: A functional group on the substrate coordinates to a transition metal catalyst, delivering it to a specific C-H bond, often in an ortho position. This provides high levels of regioselectivity.[8]
-
Innate Substrate Reactivity/Catalyst Control: Exploiting the inherent electronic or steric differences between C-H bonds, or using a catalyst/reagent that has a strong preference for a particular type of C-H bond (e.g., allylic, benzylic, or at an unactivated sp³ carbon).[9]
Application Workflow: Directed C-H Arylation
The following diagram illustrates a typical workflow for a directed C-H arylation reaction, a common transformation in pharmaceutical and materials synthesis.
Caption: Workflow for a transition-metal-catalyzed C-H arylation.
General Protocol: Palladium-Catalyzed ortho-Arylation of a Phenylpyridine Derivative
This protocol describes a general procedure for the arylation of a substrate containing a pyridine directing group. The pyridine nitrogen coordinates to the palladium catalyst, directing the functionalization to an ortho C-H bond of the phenyl ring.
Materials:
-
Substrate (e.g., 2-phenylpyridine)
-
Aryl Bromide (coupling partner)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-phenylpyridine substrate (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Causality: The use of a flame-dried vessel and inert atmosphere is critical to exclude moisture and oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions. The excess of the aryl bromide ensures complete consumption of the limiting substrate. The base is essential for the C-H activation step and to neutralize the HBr generated during the catalytic cycle.
-
-
Catalyst Addition: Add Palladium(II) Acetate (typically 2-5 mol%).
-
Causality: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation catalysis. The catalyst loading is kept low to ensure cost-effectiveness and minimize residual metal in the final product.
-
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Causality: Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
-
Reaction: Seal the vessel and place it in a pre-heated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.
-
Causality: Heat is required to overcome the activation energy of the C-H cleavage step. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Causality: The aqueous workup removes the base and other water-soluble impurities. Celite filtration prevents clogging of frits during subsequent steps.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography is necessary to separate the desired product from unreacted starting materials, catalyst residues, and any byproducts.
-
Data Summary Table:
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 2-10 mol% | Balances reaction rate with cost and ease of removal. |
| Temperature | 80-140 °C | Required to overcome the C-H bond activation energy. |
| Reaction Time | 12-48 h | Dependent on substrate reactivity and catalyst efficiency. |
| Yield | 50-95% | Highly dependent on substrate scope and reaction optimization. |
Photoredox Catalysis: Harnessing Light for Novel Transformations
Visible-light photoredox catalysis has emerged as a powerful technology in organic synthesis, enabling the formation of chemical bonds under remarkably mild conditions.[10] This approach uses a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable organic molecules.[11][12] This strategy has been particularly impactful in the pharmaceutical industry for late-stage functionalization, allowing for the direct installation of valuable functionalities like methyl or trifluoromethyl groups onto complex drug-like molecules.[10][13]
Mechanistic Principles
The power of photoredox catalysis lies in its ability to generate radical ions under neutral conditions at room temperature, avoiding the harsh reagents often required in traditional radical chemistry.[10] The process is typically initiated by a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbing a photon of visible light, which promotes it to an excited state.[10][12] This excited-state catalyst is both a more potent oxidant and a more potent reductant than its ground state, allowing it to interact with organic substrates in two main ways:
-
Oxidative Quenching Cycle: The excited catalyst accepts an electron from a substrate (an electron donor), generating a radical cation and the reduced form of the catalyst.
-
Reductive Quenching Cycle: The excited catalyst donates an electron to a substrate (an electron acceptor), generating a radical anion and the oxidized form of the catalyst.
The catalyst is regenerated in a subsequent step, completing the catalytic cycle.
Application Workflow: Late-Stage Methylation of a Heterocycle
This diagram outlines the workflow for the photoredox-mediated methylation of a complex heterocyclic molecule, a key transformation in drug discovery to improve metabolic stability or potency.[13]
Caption: Workflow for a visible-light photoredox methylation reaction.
General Protocol: Photoredox-Mediated C-H Methylation
This protocol provides a general method for the methylation of a drug-like heteroarene using tert-butyl peroxyacetate as a source of methyl radicals.[13]
Materials:
-
Heteroaromatic substrate
-
tert-Butyl peroxyacetate
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Trifluoroacetic acid (TFA)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Reaction vial (e.g., borosilicate glass)
-
Blue LED light source (e.g., 450 nm)
-
Stir plate and fan for cooling
Procedure:
-
Reaction Setup: In a vial, combine the heteroaromatic substrate (1.0 equiv), the photocatalyst (1-2 mol%), and a stir bar.
-
Reagent Addition: Add anhydrous, degassed acetonitrile, followed by tert-butyl peroxyacetate (2.0-3.0 equiv) and trifluoroacetic acid (1.5 equiv).
-
Causality: The solvent must be degassed to remove oxygen, which can quench the excited state of the photocatalyst. The acid protonates the substrate, making it more susceptible to radical addition. The peroxyacetate is the source of methyl radicals upon fragmentation.[13]
-
-
Degassing: Seal the vial and sparge the solution with an inert gas (Argon) for 10-15 minutes while stirring.
-
Causality: Rigorous exclusion of oxygen is paramount for reaction efficiency and reproducibility.
-
-
Irradiation: Place the vial approximately 2-5 cm from a blue LED light source. Stir the reaction at room temperature. Use a fan to maintain a constant temperature, as the LEDs can generate heat.
-
Causality: Visible light of the appropriate wavelength (blue for most iridium catalysts) is required to excite the photocatalyst. Maintaining a stable temperature ensures consistent reaction rates and prevents thermal degradation of sensitive components.[10]
-
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Dry the organic layer, concentrate, and purify by an appropriate method, such as preparative HPLC or column chromatography, to isolate the methylated product.
Flow Chemistry: Enabling Scalable and Safe Synthesis
Flow chemistry, or continuous-flow synthesis, executes chemical reactions in a continuously flowing stream through a network of tubes or microreactors, rather than in a traditional batch vessel.[14] This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, enhanced safety, and higher reproducibility.[14][15] It is particularly advantageous for multi-step syntheses and for handling hazardous or unstable intermediates, making it a transformative tool for pharmaceutical manufacturing.[15][16][17]
Core Advantages over Batch Processing
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, enabling the safe execution of highly exothermic reactions.[15]
-
Precise Reaction Control: Residence time, the time reagents spend in the reactor, can be precisely controlled by adjusting the flow rate and reactor volume, leading to improved selectivity and reduced byproduct formation.[14]
-
Improved Safety: Small reactor volumes mean that only a small quantity of hazardous material is present at any given time, significantly reducing the risks associated with explosive or toxic intermediates.[17]
-
Scalability: Scaling up a reaction involves running the system for a longer duration rather than using larger, more dangerous vessels. This makes scaling from lab to production more straightforward.[15]
-
Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence, eliminating the need for intermediate workup and purification, which dramatically increases efficiency.[16][17]
Application Workflow: Three-Step Telescoped Synthesis of an API
The following diagram depicts a multi-step synthesis where the output of one reactor is directly fed into the next, showcasing the power of telescoped reactions in flow chemistry.
Caption: A telescoped three-step synthesis using a modular flow chemistry setup.
General Protocol: Flow Synthesis of a Diarylmethanol Derivative
This protocol outlines the first two steps of the workflow above: the formation of a Grignard reagent followed by its reaction with an aldehyde.
Equipment:
-
Syringe pumps or HPLC pumps (4)
-
Packed-bed reactor column containing magnesium turnings
-
T-mixer
-
Tubing reactor (e.g., PFA or stainless steel) immersed in a cooling bath
-
Back-pressure regulator
-
Liquid-liquid separator module
Procedure:
-
System Priming: Prime all pumps and lines with the appropriate anhydrous solvents (e.g., THF).
-
Grignard Formation (Module 1):
-
Pump a solution of aryl bromide in THF (e.g., 1.0 M) through the packed-bed reactor containing magnesium turnings.
-
Causality: The high surface area of the magnesium in the packed bed facilitates the rapid and efficient formation of the Grignard reagent. The flow rate is optimized to ensure complete conversion without significant byproduct formation.
-
-
Carbonyl Addition (Module 2):
-
Simultaneously, pump a solution of an aldehyde in THF (e.g., 1.2 M) to a T-mixer.
-
The effluent from Module 1 (the Grignard reagent) is mixed with the aldehyde stream in the T-mixer.
-
The combined stream immediately enters a coiled tubing reactor held at 0 °C.
-
Causality: The rapid mixing and immediate cooling in the flow reactor allow for precise control over the highly exothermic Grignard addition reaction, minimizing side reactions that can occur in a batch process due to localized heating. The residence time in the cooled coil is set to allow for complete reaction.
-
-
In-line Quench (Module 3):
-
The effluent from Module 2 is mixed with a stream of aqueous ammonium chloride.
-
A back-pressure regulator is used after this mixing point to ensure the streams remain in a single phase before separation, improving mixing efficiency.
-
Causality: The reaction is quenched in-line to stop the reaction and protonate the alkoxide intermediate.
-
-
Separation and Collection: The biphasic mixture is directed to a liquid-liquid separator (e.g., a membrane-based separator) to continuously separate the organic and aqueous layers. The organic layer containing the desired diarylmethanol product is collected.
Data Summary Table:
| Parameter | Typical Setting | Rationale |
| Flow Rate | 0.1-10 mL/min | Determines residence time and throughput. |
| Residence Time | 30 sec - 15 min | Optimized for each reaction step to ensure full conversion. |
| Temperature | -20 to 150 °C | Precisely controlled to manage exotherms and drive reactions. |
| Pressure | 1-20 bar | Can be used to superheat solvents or improve gas solubility. |
References
- Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. RSC Publishing.
- Capaldo, L. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Elveflow.
- D'Ambra, C. A., & Gutmann, B. (2025). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications. ResearchGate.
- Douglas, J., & Stephenson, C. R. J. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064.
- Dounay, A. B., & Wipf, P. (2004). C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Harvard University.
- Garg, N. K. (2018). Natural Product Total Synthesis: As Exciting as Ever and Here To Stay. Journal of the American Chemical Society.
- METTLER TOLEDO. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. METTLER TOLEDO.
- Nicolaou, K. C., & Rigol, S. (2020). The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry. RSC Publishing.
- Parra-Saldivar, R., et al. (2020). Photocatalysis in the Pharmaceutical Industry. Thieme.
- Puglisi, A., & Rossi, S. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
- Romero, N. A., & Nicewicz, D. A. (2016). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. NIH Public Access.
- Sarpong, R. (2020). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. ResearchGate.
- Skubi, K. L., & Yoon, T. P. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.
- Wegner, H. A. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Reviews Chemistry.
- Wozniak, L., & Gribble, M. W. (2018). Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. Molecules.
- YouTube. (2024). Advanced Organic Chemistry: Flow Chemistry. YouTube.
- Zuo, Z., & MacMillan, D. W. C. (2014). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits [authors.library.caltech.edu]
- 4. chem.rutgers.edu [chem.rutgers.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [astx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 12. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura coupling reactions involving (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. This particular boronic acid, with its electron-withdrawing ester functionality, presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing low to no conversion of my aryl halide. What are the primary factors to investigate?
Answer:
Failure to achieve significant conversion in a Suzuki coupling with an electronically modified boronic acid like this compound often points to issues within the catalytic cycle, specifically slow transmetalation or catalyst deactivation.[1] The electron-withdrawing nature of the ester substituent deactivates the boronic acid, making the transfer of the aryl group from boron to the palladium center (transmetalation) the rate-limiting step.
Here is a systematic approach to troubleshooting:
-
Evaluate Your Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[2] For electron-deficient boronic acids, a stronger base is often necessary.[3]
-
Insight: Weak bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be insufficient. Consider switching to stronger, more oxophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] These bases more effectively promote the formation of the reactive boronate species.
-
-
Assess Catalyst and Ligand Choice: The palladium catalyst and its associated ligand dictate the efficiency of both oxidative addition and reductive elimination. For a challenging coupling, a high-performance catalyst system is paramount.
-
Expertise: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald ligands (e.g., SPhos, XPhos) paired with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) are designed to accelerate the key steps of the catalytic cycle for hindered or electronically challenging substrates.[1][3] These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[4][5]
-
-
Increase Reaction Temperature: Chemical reactions, including the elementary steps of the Suzuki coupling, are accelerated at higher temperatures.[3][6]
-
Recommendation: If your reaction is proceeding sluggishly at 80 °C, consider increasing the temperature to 100-110 °C, solvent permitting. This can provide the necessary energy to overcome the activation barrier for the slow transmetalation step.
-
-
Ensure an Inert Atmosphere: Oxygen can be detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the oxidative homocoupling of your boronic acid, a common side reaction.[7]
-
Protocol: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is run under a positive pressure of an inert gas.[1]
-
Question 2: My starting boronic acid is decomposing, leading to significant protodeboronation. How can I prevent this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major decomposition pathway, particularly for electron-deficient and heteroaryl boronic acids.[1] This side reaction is often exacerbated by harsh basic conditions and the presence of water.
Here are strategies to mitigate this issue:
-
Use Milder or Alternative Bases: While a strong base is needed for transmetalation, excessively harsh conditions can accelerate decomposition.
-
Recommendation: Consider using potassium fluoride (KF). Fluoride ions have a high affinity for boron and can form a reactive trifluoroborate species in situ, which can participate in the coupling under milder conditions.[1][2]
-
Advanced Technique: For extremely sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[1]
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters (BPin): These are generally more stable to protodeboronation than the corresponding boronic acids.[1][7]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with a wide range of reaction conditions, including chromatography. They slowly release the boronic acid under the aqueous basic conditions of the Suzuki coupling, which can minimize decomposition.[8]
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable crystalline solids that are less prone to protodeboronation.[8]
-
-
Control Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the extent of decomposition.[1]
-
Optimization: Aim for the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the limiting reagent has been consumed to avoid unnecessary exposure to harsh conditions.
-
Question 3: I am observing significant formation of a biaryl byproduct from the homocoupling of this compound. What causes this and how can it be minimized?
Answer:
The formation of a symmetrical biaryl product arises from the palladium-catalyzed homocoupling of your boronic acid. This is a common side reaction, particularly when using Pd(II) precatalysts or when oxygen is present in the reaction mixture.[7][9]
Here's the causality and solution:
-
Mechanism: Pd(II) species, either from the precatalyst (like Pd(OAc)₂) or from the oxidation of Pd(0) by trace oxygen, can catalyze the homocoupling of two boronic acid molecules.[7] This process also serves to reduce the Pd(II) to the catalytically active Pd(0), but at the expense of your valuable starting material.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. As mentioned before, thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction to prevent oxidation of the Pd(0) catalyst.[7]
-
Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄. This bypasses the need for an in-situ reduction step that can be accompanied by homocoupling.
-
Employ Modern Precatalysts: Buchwald G3 or G4 precatalysts are designed for clean and efficient in-situ generation of the active Pd(0) species, often minimizing side reactions like homocoupling compared to older Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[7]
-
Question 4: My reaction is sensitive to the aqueous base, causing hydrolysis of the ethyl ester on my boronic acid. What are my options?
Answer:
The ethyl ester in this compound is susceptible to hydrolysis under basic aqueous conditions, especially at elevated temperatures.[10][11][12] This can lead to a mixture of products and complicate purification.
Here are strategies to preserve the ester group:
-
Use a Non-Aqueous, Milder Base System: This is the most direct approach to prevent hydrolysis.
-
Potassium Fluoride (KF): As mentioned for preventing protodeboronation, KF can be used under nearly anhydrous conditions and is often sufficient to promote coupling without causing significant ester hydrolysis.[2]
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or DBU can be used, but their effectiveness is highly substrate-dependent.
-
-
Modify the Solvent System: Reducing the amount of water can slow down the rate of hydrolysis.
-
Recommendation: Instead of a typical 4:1 or 5:1 Dioxane/H₂O mixture, try a higher ratio like 10:1. Ensure the base is still sufficiently soluble. Using a co-solvent like ethanol with toluene or THF can sometimes improve solubility and performance.[13]
-
-
Protect the Boronic Acid as a Pinacol or Neopentyl Glycol Ester: Boronic esters are generally thought to hydrolyze to the boronic acid in situ before transmetalation.[7] However, the rate of this hydrolysis versus the rate of the desired coupling can be manipulated. Using a more robust ester like a neopentyl glycol ester might offer a kinetic advantage, allowing the coupling to proceed before significant hydrolysis of the ethyl ester occurs.
Summary of Recommended Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound with various aryl halides.
| Parameter | Recommendation for Electron-Neutral/Rich Aryl Halides | Recommendation for Electron-Deficient Aryl Halides | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Buchwald precatalysts are highly active for challenging couplings.[7] For activated (electron-deficient) halides, a simpler Pd(0) source may suffice. |
| Ligand | (Included in precatalyst) | (Included in catalyst) | Electron-rich, bulky phosphines accelerate oxidative addition and reductive elimination.[4][5] |
| Base | K₃PO₄ (2-3 equiv) | K₂CO₃ (2-3 equiv) or KF (3 equiv) | Stronger base needed for the less reactive boronic acid.[1][3] Milder base may be sufficient if the aryl halide is highly reactive and helps prevent ester hydrolysis. |
| Solvent | Dioxane/H₂O (10:1) or Toluene/EtOH/H₂O | THF/H₂O (5:1) | A less aqueous system can help protect the ester. Standard conditions are often fine for reactive halides. |
| Temperature | 90-110 °C | 80-100 °C | Higher temperature overcomes the slow transmetalation step.[3] |
| Atmosphere | Strict Argon or Nitrogen | Strict Argon or Nitrogen | Prevents catalyst oxidation and boronic acid homocoupling.[7] |
Experimental Protocols & Diagrams
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is a critical step.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for failed Suzuki reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 137-139. [Link]
- Chemistry Learner. (2024, September 8). Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Wikipedia. Boronic acid. [Link]
- IRIS Institutional Research Information System.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Semantic Scholar.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
- ResearchGate.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Dennis, J. M., et al. (2020). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
- National Center for Biotechnology Information. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
- Baddeley, T. C., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7303–7305. [Link]
- National Center for Biotechnology Information.
- ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- ACS Publications. Palladium(II)
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 12. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 13. rose-hulman.edu [rose-hulman.edu]
Side reactions of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid in synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during its use in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a valuable building block in organic synthesis, prized for its ability to introduce a functionalized phenyl ring. However, its bifunctional nature—possessing both a reactive boronic acid and an ester group—presents a unique set of challenges. This guide provides a systematic, causality-driven approach to diagnosing and solving problems arising from its inherent reactivity, ensuring more reliable and reproducible outcomes in your experiments.
Troubleshooting Guide: Core Issues & Solutions
This section addresses the most frequent and critical issues encountered when using this reagent. Each question is framed around a common experimental observation, followed by an explanation of the underlying chemistry and actionable solutions.
Q1: My Suzuki coupling reaction has a low yield, and I'm isolating a significant amount of ethyl 2-(3-phenoxyphenyl)acetate. What is causing this byproduct?
Answer: This is a classic case of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This process consumes your boronic acid, preventing it from participating in the catalytic cycle and thus lowering the yield of your desired cross-coupled product.
Underlying Causes & Mechanism: Protodeboronation is highly dependent on the reaction conditions, especially the base, solvent, and temperature.[1] The reaction is often accelerated under harsh basic conditions in the presence of a proton source (like water), which is common in many Suzuki protocols.[3][4] The mechanism generally involves the formation of a more reactive arylboronate anion, which is then susceptible to protonolysis.[5][6]
Solutions:
-
Choice of Base: Strong bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[5]
-
Solvent System: The presence of excess water can provide the protons for this side reaction.
-
Recommendation: While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, using strictly anhydrous solvents can suppress protodeboronation.[2][3] Alternatively, using a "slow-release" protocol with a more stable boronic acid derivative, like a pinacol ester (BPin) or MIDA ester, can minimize the concentration of the vulnerable free boronic acid at any given time.[1][3][8]
-
-
Temperature Control: Higher temperatures accelerate most reactions, including protodeboronation.[3]
-
Recommendation: Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., 80-90 °C instead of >100 °C).
-
-
Catalyst & Ligand System: An inefficient catalyst system that leads to slow turnover will give the protodeboronation side reaction more time to occur.[1]
-
Recommendation: Ensure your palladium catalyst and ligand are active and suitable for the coupling partners. Modern Buchwald or other electron-rich phosphine ligands often accelerate the desired coupling, outcompeting the decomposition pathway.[9]
-
Q2: My NMR/LC-MS analysis shows the desired coupled product, but the ethyl ester has been converted to a carboxylic acid. Why did hydrolysis occur?
Answer: The ethyl acetate moiety in your starting material is susceptible to hydrolysis under the basic conditions required for the Suzuki-Miyaura coupling. This saponification reaction cleaves the ester bond, yielding a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid.
Underlying Causes & Mechanism: This is a standard base-catalyzed ester hydrolysis. The hydroxide ions (either from the base itself, like NaOH, or from the reaction of a carbonate base with water) attack the electrophilic carbonyl carbon of the ester. This is particularly problematic with strong bases and at elevated temperatures for prolonged reaction times.
Solutions:
-
Base Selection: This is the most critical factor.
-
Recommendation: Avoid strong hydroxide bases (NaOH, KOH, Ba(OH)₂). Use milder carbonate bases like K₂CO₃ or Cs₂CO₃. Potassium fluoride (KF) can also be a very mild and effective base for Suzuki couplings.[3]
-
-
Reaction Time and Temperature: Minimize the exposure of the ester to harsh conditions.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Avoid unnecessarily long reaction times or high temperatures.
-
-
Protecting Group Strategy: If hydrolysis is unavoidable under the required coupling conditions, consider a post-coupling esterification or use a more robust ester (e.g., a t-butyl ester, though this may require different coupling conditions).
Troubleshooting Decision Workflow
Caption: A workflow for diagnosing common synthesis issues.
Q3: My boronic acid reagent appears clumpy and shows poor solubility compared to a fresh bottle. Are my reactions failing due to reagent degradation?
Answer: Yes, this is highly likely. Phenylboronic acids can undergo reversible dehydration to form their corresponding cyclic anhydride, a boroxine .[10][11] This process involves three molecules of the boronic acid condensing to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[12]
Underlying Causes & Impact:
-
Formation: Boroxine formation is an equilibrium process driven by the removal of water.[11] It can occur upon simple heating or prolonged storage, especially if the container is not properly sealed.[10][13]
-
Impact on Stoichiometry: The formation of boroxine changes the molecular weight of the reagent. If you weigh out the material assuming it is the pure boronic acid, you will be adding fewer molar equivalents to your reaction, leading to incomplete conversion.
-
Reactivity: While boroxines can be active in Suzuki couplings, their reactivity profile can differ from the corresponding boronic acid.[14] The equilibrium can be shifted back to the boronic acid in the presence of water, but this can lead to inconsistent reaction initiation and rates.[10][11]
Solutions:
-
Proper Storage: Store the boronic acid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Reagent Qualification: If you suspect boroxine formation, you can analyze the material.
-
¹¹B NMR: This is a powerful technique to observe changes in the boron's chemical environment.[15]
-
Re-hydrolysis: Before use, you can often convert the boroxine back to the boronic acid by dissolving it in a suitable solvent (like diethyl ether) and washing it with a small amount of water or by recrystallization from an aqueous solvent.[10]
-
-
Use Fresh Reagent: For critical, large-scale, or GMP (Good Manufacturing Practice) syntheses, always use a fresh, qualified lot of the starting material.
Key Side Reaction Pathways
Caption: Competing reaction pathways for the boronic acid.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the ideal storage conditions for this reagent?
-
Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep it away from moisture and heat to minimize boroxine formation and other degradation pathways.
-
-
FAQ 2: I'm having trouble with purification by silica gel chromatography. What do you recommend?
-
Boronic acids are known to be challenging to purify on standard silica gel due to their Lewis acidic nature, which causes strong adsorption and streaking.[16][17]
-
Recommendations:
-
Deactivate Silica: Treat the silica gel with a non-nucleophilic base like triethylamine in the eluent or impregnate it with boric acid before use.[16]
-
Reverse-Phase Chromatography (C18): This is often a better choice for polar boronic acids.[17]
-
Derivatization: For very difficult purifications, you can temporarily convert the boronic acid to a more stable and less polar derivative, such as a pinacol ester for chromatography, or form a crystalline diethanolamine adduct to purify by recrystallization, then cleave it back to the free boronic acid.[17][18][19]
-
Acid/Base Extraction: An impure boronic acid can sometimes be purified by dissolving it in a basic aqueous solution, washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[20][21]
-
-
-
FAQ 3: Which analytical techniques are best for monitoring my reaction?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to track the consumption of your starting materials and the formation of your product, while also detecting key byproducts like the protodeboronated compound and the hydrolyzed carboxylic acid.[15]
-
HPLC (High-Performance Liquid Chromatography): A stability-indicating HPLC method is essential for quantifying the purity of the starting material and final product.[15] Be aware that on-column degradation can be an issue, so method development is key.[15][22]
-
¹H and ¹¹B NMR Spectroscopy: ¹H NMR is crucial for structural confirmation of your products and byproducts. ¹¹B NMR is particularly useful for assessing the integrity of the C-B bond and detecting boroxine formation.[15]
-
Optimized Protocol & Data Summary
Recommended Protocol: Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol is designed to favor the desired coupling over protodeboronation and ester hydrolysis.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 5:1, or Toluene) via syringe to a concentration of 0.1 M relative to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress every 1-2 hours by LC-MS or TLC.
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by the most suitable method (e.g., flash column chromatography on treated silica or recrystallization).
Troubleshooting Summary Table
| Problem Observed | Primary Side Reaction | Key Causes | Recommended Solutions |
| Isolation of Ar-H byproduct | Protodeboronation | Strong base (NaOH), excess H₂O, high temperature (>100°C) | Use K₂CO₃, K₃PO₄, or KF; lower temperature; use anhydrous solvents or protect as a BPin/MIDA ester.[1][2][3] |
| Isolation of Ar-COOH product | Ester Hydrolysis | Strong base (especially hydroxides), prolonged heating | Avoid NaOH/KOH; use K₂CO₃; minimize reaction time and temperature. |
| Inconsistent reaction yields | Boroxine Formation | Improper storage (moisture, heat), aged reagent | Store reagent under inert gas at 2-8°C; use fresh material; re-hydrolyze before use if needed.[10][11][13] |
| Streaking on silica column | Adsorption/Decomposition | Lewis acidic nature of boronic acid and silica | Use reverse-phase (C18); treat silica with base (Et₃N) or boric acid; derivatize for purification.[16][17] |
References
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES, 87(5), 995.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Purification of boronic acids? : r/chemistry - Reddit. (2017).
- On-Surface Synthesis of Boroxine-Based Molecules. (2021). MDPI.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Protodeboronation - Wikipedia.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem.
- Challenging purification of organoboronic acids - Chemistry Stack Exchange.
- Process for purification of boronic acid and its derivatives - Google Patents. (2005).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
- Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate.
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf. (1992). NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki Reaction - Andrew G Myers Research Group.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Rich Boronic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges posed by electron-rich boronic acids. Unlike their electron-deficient counterparts, these substrates introduce unique hurdles, primarily the undesired side reaction of protodeboronation. This document provides in-depth, field-tested insights and troubleshooting strategies to help you achieve high-yield, reproducible results.
Our approach is built on explaining the "why" behind each recommendation. By understanding the mechanistic principles, you can make more informed decisions in your own experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when working with electron-rich boronic acids in a direct question-and-answer format.
Question 1: My Suzuki coupling with an electron-rich boronic acid is failing or giving very low yields. What is the most likely cause?
Answer: The primary suspect in low-yielding or failed Suzuki couplings with electron-rich boronic acids is protodeboronation (also called protodeborylation).[1] This is a non-productive side reaction where the carbon-boron bond of your starting material is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid before it can participate in the catalytic cycle.
Electron-donating groups on the aromatic ring increase the electron density at the carbon atom attached to boron. This makes the carbon more susceptible to attack by a proton (protonolysis), a reaction that is often catalyzed by the base required for the Suzuki coupling itself.[2][3] While other issues like poor catalyst activity or substrate solubility can occur, protodeboronation is the most characteristic challenge for this substrate class.
Question 2: I've confirmed protodeboronation is occurring by identifying the corresponding arene byproduct. How can I suppress this side reaction?
Answer: Suppressing protodeboronation requires a multi-faceted approach aimed at making the desired catalytic cycle faster than the undesired protonolysis.
-
Switch to a More Stable Boron Reagent: The most effective strategy is often to replace the boronic acid with a more stable derivative. Boronic esters, particularly pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are excellent alternatives.[2][4] These reagents act as "slow-release" forms of the boronic acid.[1] Under the reaction conditions, they hydrolyze gradually to provide a low, steady concentration of the active boronic acid for the catalytic cycle, which minimizes its exposure time to conditions that favor protodeboronation.[1][2]
-
Optimize Your Choice of Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species for transmetalation, but it can also promote protodeboronation.[2][5]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can aggressively promote protodeboronation.
-
Use Weaker Inorganic Bases: Mild bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often the optimal choice.[6][7] They are strong enough to facilitate transmetalation but are less likely to cause rapid substrate decomposition.
-
-
Control the Amount of Water: While Suzuki couplings are often run in aqueous solvent mixtures to dissolve the inorganic base, excess water provides a ready source of protons.[8] If protodeboronation is severe, consider using anhydrous conditions with a soluble organic base or using a base like KF which can activate the boronic acid without requiring significant amounts of water.[5]
Question 3: My reaction is sluggish even after addressing protodeboronation. How can I accelerate the coupling?
Answer: A slow reaction rate allows side reactions more time to occur. The key is to select a catalyst system that promotes a rapid catalytic turnover.
-
Employ Bulky, Electron-Rich Ligands: This is arguably the most critical factor for success. Electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][9] Their steric bulk also promotes the final reductive elimination step to release the product.[7]
-
Recommended Ligand Classes:
-
Use Modern Palladium Precatalysts: Instead of traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂, use modern precatalysts (e.g., Buchwald G3 or G4 precatalysts). These complexes are more stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and faster reactions.[9]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for electron-rich Suzuki couplings.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in the Suzuki coupling?
A: The base plays a critical role in the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][5] This "ate" complex has increased electron density on the organic group (R), which facilitates its transfer from boron to the palladium center. The general catalytic cycle is illustrated below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Q: Should I use an electron-rich or electron-poor aryl halide coupling partner?
A: The oxidative addition step is generally faster with electron-poor aryl halides (those with electron-withdrawing groups).[11] Therefore, coupling an electron-rich boronic acid with an electron-poor aryl halide is typically more facile. If you must use an electron-rich aryl halide, the use of a highly active, electron-rich phosphine ligand becomes even more critical to facilitate the challenging oxidative addition step.[9]
Q: Can I use aryl chlorides with my electron-rich boronic acid?
A: Yes, but it is challenging. Aryl chlorides are less reactive than bromides and iodides in the oxidative addition step.[6] To successfully couple aryl chlorides, you must use one of the more active catalyst systems, typically involving bulky, electron-donating biarylphosphine ligands (like those developed by Buchwald) or NHC ligands, often at higher temperatures.[6][12]
Data Summary Tables
For easier comparison, the following tables summarize key reaction parameters.
Table 1: Ligand Selection Guide for Electron-Rich Boronic Acids
| Ligand Class | Example(s) | Electron Donating Ability | Steric Bulk | Recommended For |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | High | High | Good general choice, effective. |
| Triarylphosphines | PPh₃ | Low | Moderate | Not recommended for challenging couplings. |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Very High | Very High | Highly Recommended. [7][10] |
| N-Heterocyclic Carbenes | IPr, IMes | Very High | Very High | Excellent alternative to phosphines. |
Table 2: Base and Solvent Recommendations
| Base | Strength | Common Solvents | Notes for Electron-Rich Substrates |
| NaOH, KOH | Strong | Dioxane/H₂O, THF/H₂O | Not Recommended. High risk of protodeboronation. |
| K₂CO₃, Cs₂CO₃ | Moderate | Dioxane/H₂O, DMF | Good starting point. Cs₂CO₃ is more soluble. |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene | Highly Recommended. Often provides the best balance of reactivity and substrate stability.[6][7] |
| KF | Weak | Anhydrous THF, Dioxane | Useful for base-sensitive functional groups or when anhydrous conditions are needed.[5] |
Experimental Protocols
General Protocol for Reaction Optimization
This protocol provides a robust starting point for coupling a new electron-rich boronic acid. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Degas your chosen solvent (e.g., 1,4-dioxane) by bubbling N₂ or Argon through it for at least 30 minutes. If using an aqueous mixture, degas the water separately before mixing.
-
Ensure your aryl halide, boronic acid (or ester), and base are dry and of high purity.
-
-
Reaction Setup:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, use a 1:2 Pd:Ligand ratio).
-
Add the aryl halide (1.0 equiv), the electron-rich boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe to the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Place the reaction vessel in a pre-heated oil bath or heating block (a typical starting temperature is 80-100 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Protodeboron
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Boron Suzuki Coupling.
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. This resource is designed to provide in-depth, practical solutions to a common and critical challenge encountered during its use in cross-coupling reactions: protodeboronation. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize this undesired side reaction, thereby enhancing your experimental success, improving yields, and ensuring the integrity of your synthetic pathways.
Understanding the Challenge: The Instability of the C-B Bond
Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1][2] This side reaction is a frequent complication in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, leading to the formation of ethyl 2-(3-phenoxyphenyl)acetate instead of the desired coupled product. The propensity for this compound to undergo this reaction is influenced by several factors, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with my boronic acid?
A1: Protodeboronation is a hydrolytic process that replaces the boronic acid moiety with a proton (hydrogen atom) from the reaction medium.[1] For your specific compound, this compound, this results in a significant loss of your starting material, leading to reduced yields of the desired cross-coupled product and complicating the purification process due to the formation of a major byproduct.[2] The reaction is often catalyzed by residual palladium species or promoted by the basic and aqueous conditions inherent to many Suzuki-Miyaura coupling protocols.
The diagram below illustrates the competing pathways: the desired Suzuki-Miyaura coupling versus the undesired protodeboronation.
Caption: Competing reaction pathways for this compound.
Q2: How does the substituent on my boronic acid affect its stability?
A2: The 3-(2-Ethoxy-2-oxoethoxy) group on your phenylboronic acid is moderately electron-withdrawing. Arylboronic acids with electron-withdrawing groups can be more susceptible to protodeboronation, particularly under basic conditions.[3] The mechanism often involves the formation of a more reactive tetrahedral boronate species, which can then undergo protonolysis. The electron-withdrawing nature of the substituent can influence the rate of this process.
Q3: What are the primary experimental factors that promote protodeboronation?
A3: Several key experimental parameters can accelerate the rate of protodeboronation:
-
High Temperatures: Elevated temperatures, while often necessary to drive the cross-coupling reaction, can also significantly increase the rate of protodeboronation.[2]
-
Strong Bases and High pH: The choice and concentration of the base are critical. Strong bases promote the formation of the boronate anion, which is more susceptible to protodeboronation.[4][5]
-
Presence of Water: Water is a necessary component in many Suzuki coupling reactions for the hydrolysis of the boronate ester to the active boronic acid and for dissolving the base. However, it is also the proton source for protodeboronation.[2]
-
Prolonged Reaction Times: Longer exposure to the reaction conditions increases the likelihood of the boronic acid degrading via protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.
Issue 1: Significant formation of the protodeboronated byproduct is observed by LC-MS or NMR.
This is the most direct evidence of the problem. The following strategies are presented in order of increasing intervention.
Before making significant changes to your reagents, fine-tuning the reaction parameters can often yield substantial improvements.
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Modification | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Milder bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the concentration of the highly reactive boronate species.[6] |
| Temperature | High (e.g., > 100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Slows the rate of the protodeboronation side reaction.[2] |
| Solvent | Protic solvents or high water content | Anhydrous co-solvents (e.g., Dioxane, THF) with minimal water | Minimizes the proton source for the undesired reaction.[1] |
| Catalyst | Standard Pd catalysts | High-activity catalysts (e.g., Buchwald or Fu ligands) | A faster desired reaction outcompetes the slower protodeboronation. |
For particularly unstable boronic acids, a highly effective strategy is to use a more stable precursor that slowly releases the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition.[7][8][9][10] N-methyliminodiacetic acid (MIDA) boronates are exceptionally well-suited for this purpose.[7][8][9][10]
What are MIDA Boronates?
MIDA boronates are air-stable, crystalline solids that are generally unreactive under anhydrous cross-coupling conditions.[9][10] Upon exposure to a mild aqueous base (like K₃PO₄), they slowly hydrolyze to release the corresponding boronic acid.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Catalyst Poisoning in Suzuki Reactions with Functionalized Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance, particularly when using functionalized boronic acids. Here, we move beyond simple protocols to explore the underlying causes of common issues, focusing on the nuanced problem of catalyst poisoning. Our goal is to provide you with the expert insights and actionable troubleshooting strategies needed to overcome these hurdles and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has stalled or is giving very low yield. What are the immediate parameters I should investigate?
A1: When a Suzuki-Miyaura reaction fails, a systematic check of the foundational components is the most efficient first step. Before delving into complex catalyst poisoning scenarios, ensure the following are optimized:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it requires in situ reduction.[3] Ensure your catalyst and ligands are fresh and have been stored correctly, as degradation can occur. Consider using more robust, air-stable precatalysts if you suspect issues with catalyst activation.[2]
-
Inert Atmosphere: Oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst to inactive palladium oxides and promoting the unwanted homocoupling of boronic acids.[2][4] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][5]
-
Reagent Purity and Stability: Verify the purity of your starting materials. Boronic acids, in particular, can be susceptible to degradation over time, most commonly through protodeboronation where the C-B bond is cleaved.[2][6]
-
Base and Solvent Selection: The choice of base and solvent is crucial and highly interdependent. The base's role is to activate the boronic acid for transmetalation.[1][7] However, a base that is too strong can lead to side reactions, including protodeboronation, especially in the presence of water.[2][6] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its effectiveness.[2]
Q2: What exactly is "catalyst poisoning" in the context of a Suzuki reaction?
A2: Catalyst poisoning refers to the deactivation of the palladium catalyst by certain chemical species, often present as functional groups on the substrates or as impurities in the reaction mixture.[8][9][10] These poisons interact with the palladium center, typically by strong coordination, which blocks the active sites required for the catalytic cycle to proceed.[11] This leads to a significant decrease in reaction rate and, in severe cases, complete reaction failure.
Q3: Are heterocyclic boronic acids more prone to causing catalyst poisoning?
A3: Yes, heteroaromatic compounds, especially those containing nitrogen or sulfur, are well-known for their potential to poison palladium catalysts.[8][11] The lone pair of electrons on the heteroatom can coordinate strongly to the electron-deficient palladium center, forming a stable, inactive complex.[11] This is a frequent issue with substrates like pyridines, indoles, and thiophenes.[8][11][12]
Q4: I'm observing significant formation of a homocoupled product from my boronic acid. Is this related to catalyst poisoning?
A4: While not direct poisoning, the formation of homocoupled products (R²-R²) is often a competing side reaction that points to issues within the catalytic cycle. It is frequently promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that favor this pathway.[1] Ensuring a rigorously inert atmosphere is the primary strategy to minimize homocoupling.[2][5]
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
This section provides a structured approach to troubleshooting common issues directly linked to catalyst poisoning by functional groups on the boronic acid partner.
Issue 1: Reaction Failure with Nitrogen-Containing Heterocyclic Boronic Acids (e.g., Pyridines, Imidazoles)
Question: My reaction with a 2-pyridylboronic acid is not working. I suspect the pyridine nitrogen is poisoning the catalyst. How can I confirm this and what is the solution?
Diagnostic Workflow:
The strong coordination of the pyridine nitrogen to the palladium center is a classic example of catalyst poisoning.[8][11] This interaction can sequester the catalyst, preventing it from participating in the oxidative addition step of the catalytic cycle.
dot
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of reaction products derived from (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid . Our focus is on providing practical, field-proven insights that explain the causality behind experimental choices, ensuring both success and scientific rigor in your work.
Section 1: Understanding the Purification Landscape
This compound is a versatile reagent, most commonly employed in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2] The presence of the ethyl ester moiety introduces a site susceptible to hydrolysis and imparts moderate polarity to both the starting material and the desired product. A successful purification strategy is therefore predicated on a clear understanding of the potential impurities that can arise.
Table 1: Common Impurities and Their Origins
| Impurity Type | Chemical Name/Structure Example | Source in Reaction Mixture | Key Properties & Removal Challenges |
| Unreacted Starting Material | This compound | Incomplete reaction; excess reagent used. | Acidic, moderately polar. Can co-elute with the product if polarity is similar. |
| Homocoupling Product (Boronic Acid) | Biphenyl derivative from two boronic acid molecules (boroxine intermediate). | Side reaction, especially with certain catalysts or conditions. | Often has polarity similar to the desired product, making chromatographic separation difficult. |
| Homocoupling Product (Halide) | Biphenyl derivative from two aryl halide molecules. | Side reaction, common with electron-rich or reactive halides. | Typically less polar than the desired product. |
| Hydrolysis Products | (3-(2-Carboxy-2-oxoethoxy)phenyl)boronic acid or the corresponding product carboxylic acid. | Exposure to strong acid or base during reaction or workup. | Highly polar and acidic. Can cause streaking on silica gel. |
| Deborylation Product | Ethyl 2-phenoxyacetate | Side reaction where the boronic acid group is replaced by hydrogen. | Less polar than the boronic acid starting material. |
| Catalyst Residues | Palladium (often as Pd(0) black), phosphine ligands (e.g., PPh₃), phosphine oxides (e.g., OPPh₃). | Remnants from the palladium catalyst system used. | Pd black is a fine solid. Phosphine oxides are often crystalline and moderately polar. |
| Inorganic Salts | K₂CO₃, K₃PO₄, Na₂CO₃, etc. | Byproducts from the base used in the coupling reaction. | Water-soluble. Typically removed during aqueous workup. |
Section 2: Troubleshooting Guide for Purification Challenges
This section addresses common issues encountered during the purification of Suzuki coupling products derived from this compound.
dot ```dot
graph Troubleshooting_Purification { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Crude Reaction Mixture Analysis (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Impurity Paths acid_impurity [label="Major Impurity is Acidic\n(e.g., unreacted boronic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; pd_impurity [label="Product is Dark / Contains Black Particles", fillcolor="#FBBC05", fontcolor="#202124"]; polar_impurity [label="Persistent Polar Impurity Co-elutes", fillcolor="#FBBC05", fontcolor="#202124"]; nonpolar_impurity [label="Non-polar Impurity\n(e.g., homocoupled halide)", fillcolor="#FBBC05", fontcolor="#202124"]; clean [label="Product Appears Clean but Yield is Low", fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes basic_wash [label="Perform Aqueous Basic Wash\n(e.g., sat. NaHCO₃ or 1M NaOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; celite_filter [label="Filter Crude Solution Through Celite®/Silica Plug", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Optimize Flash Column Chromatography\n(adjust gradient, try different solvent system)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; recrystallize [label="Attempt Recrystallization\n(screen various solvents)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reaction [label="Re-evaluate Reaction Conditions\n(time, temp, reagents)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> acid_impurity; start -> pd_impurity; start -> polar_impurity; start -> nonpolar_impurity; start -> clean;
acid_impurity -> basic_wash [label=" Forms water-soluble boronate salt "]; pd_impurity -> celite_filter [label=" Adsorbs Pd(0) particles "]; polar_impurity -> chromatography [label=" Improves separation "]; polar_impurity -> recrystallize [label=" Exploits solubility differences "]; nonpolar_impurity -> chromatography [label=" Easily separated by polarity "]; clean -> check_reaction [label=" Purification is not the primary issue "]; }
Caption: General purification workflow decision tree.
Protocol 1: General Aqueous Workup
Causality: This procedure is designed to remove water-soluble inorganic salts, the basic catalyst, and acidic impurities like unreacted boronic acid.
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble (Ethyl Acetate is a common first choice, typically 10-20x the volume of the reaction solvent).
-
Water Wash: Transfer the mixture to a separatory funnel and wash with deionized water (1x). This removes the bulk of inorganic salts.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1-2x). This step is critical for removing unreacted boronic acid. [3]Check for cessation of gas evolution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1x). This breaks up any emulsions and helps to remove residual water from the organic layer.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is ideal for separating the desired product from impurities with different polarities. [4][5]
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good target Rf for your product is ~0.25-0.35. For products from this compound, a gradient of Hexane/Ethyl Acetate is a standard starting point.
-
Column Packing: Pack a glass column with silica gel (a 50:1 to 100:1 ratio of silica:crude product by weight is typical for moderately difficult separations). [4]Wet-packing the column with the initial, least polar eluent is recommended.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Start eluting with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20, etc.). [4]5. Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Causality: This powerful technique purifies crystalline solids by exploiting the differences in solubility between the product and impurities in a given solvent at different temperatures. A pure compound will preferentially form a well-ordered crystal lattice, excluding impurities. [6][7][8]
-
Solvent Screening: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (e.g., Hexanes, Ethanol, Isopropanol, Ethyl Acetate, Toluene) to each. An ideal single solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent needed for full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of techniques is recommended for full characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher. * LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for assessing purity (as % area under the curve) and confirming the molecular weight of the product and any impurities. * Melting Point: For crystalline solids, a sharp melting point range is a good indicator of high purity.
Q: Is this compound stable? A: Like many boronic acids, it can be unstable over long-term storage or under harsh conditions. Boronic acids can dehydrate to form cyclic boroxine anhydrides. [9]For this reason, it is best to store the reagent under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C). [10]Some researchers also convert boronic acids to more stable diethanolamine adducts for storage, which can be used directly in Suzuki reactions. [5][11] Q: Can I use reverse-phase chromatography for these products? A: Yes. If your product is difficult to purify on normal-phase silica gel (e.g., due to streaking or instability), reverse-phase chromatography (using a C18 stationary phase and eluting with solvents like water/acetonitrile or water/methanol) is an excellent alternative. [9][12]It is particularly useful for more polar compounds or for removing persistent non-polar impurities.
References
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?".
- Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry on Reddit.
- Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry on Reddit.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Google Patents. (2005).
- Request PDF. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit.
- An, J. W., et al. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Advances, 14(4), 2489-2500.
- Ohio State University.
- BenchChem Technical Support. (2025).
- Macmillan, D. S., & Anderson, C. E. (2025).
- Royal Society of Chemistry. (2020).
- Ye, S. et al. (2019). Representative Suzuki coupling reaction and hydrolysis products.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Zhang, Y., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(11), 4333-4336.
- Sigma-Aldrich. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid.
- Reagentia. (3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4)).
- Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- J&K Scientific. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Boronic Acid Derivatives
Welcome to the Technical Support Center for Boronic Acid Derivatives. As a Senior Application Scientist, I've designed this guide to provide you with both the fundamental principles and the practical, field-proven techniques required to successfully handle these versatile yet sensitive reagents. This resource is structured to anticipate the challenges you may face in the lab, offering clear explanations, step-by-step protocols, and robust troubleshooting advice to ensure the integrity of your materials and the success of your experiments.
The Challenge: Understanding the Instability of Boronic Acids
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often challenged by their inherent instability. Exposure to atmospheric oxygen and moisture can lead to degradation, compromising reagent purity, affecting reaction stoichiometry, and ultimately causing low or no yield of the desired product.[2][3] Understanding the mechanisms of this degradation is the first step toward preventing it.
Principal Degradation Pathways
There are two primary pathways through which air-sensitive boronic acids degrade:
-
Oxidative Deboronation : The carbon-boron bond is susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This process converts the boronic acid into an alcohol or phenol, which is an irreversible degradation that consumes your starting material.[2][4] The mechanism involves the attack of an oxygen species on the empty p-orbital of the boron atom, followed by a rearrangement that cleaves the C-B bond.[4]
-
Protodeboronation : This is the protonolysis of the carbon-boron bond, where a proton source (most commonly water) replaces the boronic acid group with a hydrogen atom.[2][5] This side reaction is particularly prevalent with electron-rich heterocyclic and vinyl boronic acids and can be accelerated by the presence of strong bases and aqueous media.[5][6]
The following diagram illustrates these common degradation pathways:
Caption: Workflow for handling air-sensitive boronic acids.
Frequently Asked Questions (FAQs)
Q: Can I handle boronic esters (e.g., pinacol esters) on the benchtop?
A: While boronic esters are significantly more stable than their corresponding boronic acids, it is still best practice to handle them with care. [2]For short periods, such as weighing, they can often be handled on the open bench. However, for long-term storage, they should be kept in a tightly sealed container, preferably under an inert atmosphere, to prevent slow hydrolysis. [7] Q: What is a boroxine, and do I need to worry about it?
A: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. [2]This process is often reversible upon the addition of water. While boroxine formation can complicate accurate mass measurement and stoichiometry calculations, it doesn't always negatively impact reactivity in reactions like the Suzuki coupling, as the boroxine can serve as a source of the monomeric boronic acid in situ. [2]However, its presence can be an indicator of improper storage (exposure to conditions that promote dehydration).
Q: How do I properly dry the glassware for my reaction?
A: All glassware should be rigorously dried to remove adsorbed moisture. [8]The most common methods are:
-
Oven Drying : Place the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight. [8]* Flame Drying : Assemble the glassware and heat it under a strong flame (e.g., from a Bunsen burner or heat gun) while simultaneously purging with a stream of dry, inert gas. The glassware should be hot to the touch (use appropriate caution and personal protective equipment). Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding reagents. [9] Q: What is the best way to degas a solvent?
A: For most applications, sparging the solvent with an inert gas (bubbling argon or nitrogen through it) for 20-30 minutes is sufficient. For highly sensitive reactions, the freeze-pump-thaw method is more rigorous:
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a high vacuum to the flask to remove gases above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times. [10] By understanding the inherent instability of air-sensitive boronic acid derivatives and implementing these robust handling, storage, and troubleshooting techniques, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Wang, C., & Li, P. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Graham, B. J., Windsor, I., Gold, B., & Raines, R. T. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021133118.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17168-17182.
- BenchChem. (n.d.). Troubleshooting low conversion in 3-Tolylboronic acid reactions. BenchChem.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
- BenchChem. (n.d.). Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions. BenchChem.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester.
- Ossila. (n.d.). Air Sensitive Compounds. Ossila.
- Wikipedia. (n.d.). Boronic acid. Wikipedia.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
- Lisa, N. (2022, February 1).
- Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. pnas.org [pnas.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming solubility issues with boronic acid reagents in organic solvents
Welcome to the Technical Support Center for Boronic Acid Reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids and their derivatives in organic synthesis. Here, we address the most common challenges related to the solubility of these versatile reagents and provide expert-backed, field-proven solutions to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the nature of boronic acid solubility and the primary factors that influence it.
Q1: Why is my boronic acid reagent not dissolving in my organic solvent?
A1: The poor solubility of many boronic acids in common organic solvents stems from a combination of their unique structural and chemical properties:
-
High Polarity and Hydrogen Bonding: The dihydroxyl (-B(OH)₂) group is highly polar and capable of forming strong intermolecular hydrogen bonds. This makes boronic acids self-associate, behaving almost like polar "head" groups, which prefer polar environments over nonpolar organic solvents like hexanes or toluene.[1][2][3]
-
Formation of Boroxines: A critical and often overlooked factor is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5][6] This equilibrium-driven process, which releases three molecules of water, results in a larger, often less soluble, and less reactive species.[5][7] The stability and formation of boroxines are influenced by the solvent, temperature, and the electronic properties of the substituents on the boronic acid.[5][8]
Caption: Equilibrium between boronic acid monomers and their corresponding boroxine anhydride.
Q2: Which solvents are generally best for dissolving boronic acids?
A2: The choice of solvent is highly dependent on the specific boronic acid's structure. However, some general trends are observed. Polar aprotic solvents that can act as hydrogen bond acceptors are often effective.
-
Good Solvents: Ethers (like THF, dioxane, dipropyl ether) and ketones (like acetone) tend to show good solubility for many boronic acids.[9][10]
-
Moderate Solvents: Chlorinated solvents like chloroform can offer moderate solubility.[9][10]
-
Poor Solvents: Nonpolar hydrocarbon solvents such as hexanes, cyclohexane, and toluene are generally poor solvents for free boronic acids.[9][10]
For reactions like the Suzuki-Miyaura coupling, which often require a biphasic system or the presence of water, co-solvent systems are standard. Common mixtures include Toluene/EtOH, Dioxane/H₂O, or THF/H₂O. The aqueous phase, particularly in the presence of a base, helps to form the more soluble and reactive boronate species (R-B(OH)₃⁻).[11][12]
Q3: How does temperature affect the solubility of my boronic acid?
A3: For most boronic acids, solubility in both aqueous and organic solvents increases with temperature.[13][14][15] This is a common strategy to dissolve a stubborn reagent. However, be cautious, as elevated temperatures can also accelerate decomposition pathways, such as protodeboronation (the undesired replacement of the -B(OH)₂ group with a hydrogen atom), especially for sensitive substrates like heteroaryl or vinyl boronic acids.[16]
Q4: Can the choice of base impact the solubility of my boronic acid?
A4: Absolutely. The base plays a crucial role beyond catalysis, directly influencing solubility. In aqueous or protic co-solvent systems, a base reacts with the Lewis acidic boronic acid to form a tetrahedral boronate anion (R-B(OH)₃⁻).[11][17] This anionic species is significantly more polar and water-soluble than the neutral boronic acid. This is a key reason why bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are used in aqueous mixtures for Suzuki-Miyaura couplings.[16][18] In some cases, soluble organic bases like 1,1,3,3-tetramethylguanidine (TMG) can be effective substitutes for insoluble inorganic bases.[19]
Part 2: Troubleshooting Guide: Overcoming Practical Solubility Hurdles
This guide provides actionable steps and advanced strategies when facing solubility challenges during your experimental setup.
Caption: A workflow for troubleshooting boronic acid solubility issues.
Problem 1: My boronic acid won't dissolve in a nonpolar solvent (e.g., Toluene) for an anhydrous reaction.
-
Expert Analysis: This is a classic polarity mismatch. The boronic acid's hydrogen-bonding network and potential boroxine formation prevent dissolution.[3] Forcing it with high heat may lead to decomposition.
-
Solution: Derivatization to a Boronate Ester. The most robust solution is to mask the polar dihydroxyl group by converting the boronic acid into a boronate ester. These esters are significantly less polar, more soluble in a wide range of organic solvents (THF, Dioxane, DMF, Toluene, etc.), and are often more stable to storage and silica gel chromatography.[9][10][20][21]
-
Pinacol Esters: Formed by reacting the boronic acid with pinacol. They are a workhorse in organic synthesis due to their stability and improved solubility.[9][21][22]
-
MIDA Esters (N-methyliminodiacetic acid): These offer exceptional stability, rendering the boron center temporarily unreactive towards cross-coupling.[23][24] They are particularly useful for iterative cross-coupling strategies and for stabilizing otherwise unstable boronic acids (e.g., 2-pyridyl boronic acids).[23]
-
Problem 2: My reaction is sluggish, and I suspect the boronic acid isn't fully available in my biphasic Suzuki-Miyaura coupling (e.g., Toluene/Water).
-
Expert Analysis: In biphasic systems, the reaction occurs at the interface or in the organic phase. If the boronic acid has poor solubility in the organic solvent and the base is only in the aqueous phase, the formation of the active boronate species and its transfer to the palladium catalyst (transmetalation) can be rate-limiting.[16]
-
Solutions:
-
Add a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can escort the aqueous boronate anion into the organic phase, dramatically increasing its concentration where the catalyst resides and accelerating the reaction.
-
Use a Co-solvent: Adding a solvent like ethanol or THF that is miscible with both the organic and aqueous phases can create a more homogenous reaction environment, improving the interaction between all reagents.[25]
-
Increase Stirring Rate: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area where the reaction can occur.[16]
-
Problem 3: My boronic acid is decomposing upon heating to get it into solution, leading to low yields and protodeboronation.
-
Expert Analysis: This is common with electron-rich, heteroaromatic, or vinylic boronic acids, which are prone to protodeboronation, especially in the presence of water and base at elevated temperatures.[16][26][27]
-
Solution: Use a MIDA Boronate for Slow Release. MIDA boronates are exceptionally stable under anhydrous cross-coupling conditions.[23] In the presence of an aqueous base, they undergo slow hydrolysis to release the free boronic acid in situ. This maintains a low, steady-state concentration of the sensitive boronic acid, allowing it to be consumed by the catalytic cycle before it has a chance to decompose. This "slow-release" strategy is a powerful solution for inherently unstable boronic acids.[23]
Part 3: Data & Protocols
Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent | Solvent Type | Solubility | Reference |
| Dipropyl Ether | Ether | High | [9][10] |
| Acetone | Ketone | High | [9][10] |
| Chloroform | Chlorinated | Moderate | [9][10] |
| Water (20 °C) | Protic | Low (1.9 g/100g ) | [28] |
| Methylcyclohexane | Hydrocarbon | Very Low | [9][10] |
| Hexanes | Hydrocarbon | Poorly Soluble | [2] |
Note: Solubility is significantly enhanced for boronate ester derivatives across most organic solvents.[9][10][21]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pinacol Boronate Ester
This protocol is a standard method for converting a boronic acid to its more soluble and stable pinacol ester derivative, facilitating its use in a wider range of organic solvents.
Materials:
-
Boronic Acid (1.0 equiv)
-
Pinacol (1.0 - 1.1 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)
-
Anhydrous Diethyl Ether or THF
-
Round-bottom flask with stir bar
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous MgSO₄ (1.5 equiv).[22]
-
Add a suitable anhydrous solvent, such as diethyl ether or THF, to create a stirrable suspension.[22]
-
Stir the suspension vigorously at room temperature for 12-24 hours. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting boronic acid.
-
Upon completion, filter the suspension through a pad of Celite to remove the MgSO₄ and any insoluble materials.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol boronate ester.[22]
-
The crude product can often be used directly. If further purification is needed, dissolve the residue in a nonpolar solvent like pentane or hexanes and wash with water to remove any remaining pinacol.[22] Dry the organic layer over MgSO₄, filter, and concentrate. Further purification can be achieved by distillation or chromatography if necessary.[22][29]
Protocol 2: General Setup for a Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid
This protocol outlines a robust starting point for a cross-coupling reaction where reagent solubility is a known or suspected issue.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv), finely powdered
-
Degassed Solvent System (e.g., Dioxane/H₂O 10:1, or Toluene/Ethanol/H₂O)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry Schlenk flask or vial, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the finely powdered base (2.0 equiv).[16]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium precatalyst.[16]
-
Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[16]
-
Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[16]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup to remove the base and inorganic byproducts.[16]
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
- Pitzer, M. (2011).
- Pop-Georgievski, R. (2006).
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Aggarwal, V. K., et al. (2011). Boronic Esters in Asymmetric Synthesis. Organic Syntheses, 88, 8. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
- Halliwell, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Seo, T., et al. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 25(16), 3583. [Link]
- Al-Zuhairi, A. J. (2018). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid.
- Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia. [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]
- Sumerlin, B. S., et al. (2005). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society, 127(20), 7352–7353. [Link]
- Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5210-5231. [Link]
- Kim, S. H., et al. (2019). Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure.
- Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
- Vedejs, E., & Chapman, R. W. (2001). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
- Ott, A. W., et al. (2021). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Meller, A., & Meller-Rehbein, B. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
- Ono, K., et al. (2023). Structural Interconversion Based on Intramolecular Boroxine Formation. Chemistry – A European Journal, 29(37), e202300995. [Link]
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
- Kabalka, G. W., et al. (2012).
- Li, J., et al. (2013). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
- Reddit User Discussion. (2021). Boronic acids being gooey. r/OrganicChemistry. [Link]
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Reddit User Discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
- Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews, 42(15), 6649-6661. [Link]
- Webster, L. (2010).
- Leonori, D., et al. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 13(38), 11335-11341. [Link]
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Ritter, T., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(45), 14135-14139. [Link]
- Deshmukh, M. B. (2021). Is there a faster method for dissolve phenylboronic acid?
- Process for preparing boronic acids and esters in the presence of magnesium metal. (2013).
- Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]
- Sporzyński, A., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(12), 3704. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boronic acid - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 20. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. reddit.com [reddit.com]
- 28. d-nb.info [d-nb.info]
- 29. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
Technical Support Center: Managing Steric Hindrance in Suzuki Coupling with Ortho-Substituted Boronic Acids
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with sterically demanding substrates, particularly those involving ortho-substituted boronic acids. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these complex transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet its efficiency can be dramatically reduced by steric hindrance. When coupling partners, especially the boronic acid, feature bulky ortho substituents, reaction rates plummet, and yields suffer. This guide explains the mechanistic basis for these challenges and provides a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an ortho-substituted boronic acid failing or giving low yields?
A: The primary reason for failure lies in the steric clash that hinders two key steps of the catalytic cycle: transmetalation and reductive elimination.
-
Slow Transmetalation: This is often the rate-limiting step. The bulky ortho group on the boronic acid physically obstructs its approach to the palladium center, making it difficult to transfer the aryl group from boron to palladium. For the reaction to proceed, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1] Even after activation, steric repulsion can prevent an efficient transfer.
-
Difficult Reductive Elimination: The final step, where the two organic fragments are joined to form the biaryl product and regenerate the Pd(0) catalyst, is also sensitive to steric bulk.[2] When two sterically demanding groups are bound to the palladium center, they must orient correctly to form the new C-C bond. Large ortho substituents can make this conformational change energetically unfavorable, slowing down catalyst turnover.
Below is a diagram illustrating the points of steric interference in the catalytic cycle.
Troubleshooting & Optimization Guide
When faced with a challenging coupling, a systematic approach to optimization is crucial. The following sections are organized by the impact each parameter typically has on sterically hindered reactions.
Q2: My reaction isn't working. What is the most critical parameter to change?
A: The ligand. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The single most important modification is to switch to a bulky and electron-rich monodentate phosphine ligand.[3]
The Rationale (Causality): Bulky, electron-rich ligands, often called "Buchwald ligands," fundamentally alter the behavior of the palladium catalyst to favor the coupling of hindered partners.[4][5]
-
Promotes Active Catalyst Formation: These ligands are so bulky that they favor the formation of a highly reactive, 14-electron "L₁Pd(0)" species. This monoligated complex is less sterically crowded than a di-ligated (L₂Pd) species, making it much more susceptible to oxidative addition with the aryl halide.[4][6]
-
Accelerates Reductive Elimination: The steric bulk of the ligand also promotes the final C-C bond-forming reductive elimination step, which is often a bottleneck with hindered substrates.[2]
-
Enhances Electron Density: The electron-donating nature of these phosphines increases the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive aryl chlorides.[7]
N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands that are more electron-rich and often bulkier than phosphines, providing high stability and activity for challenging couplings.[2][8]
Data Presentation: Recommended Ligands for Sterically Hindered Couplings
| Ligand Name (Trade Name) | General Structure/Class | Recommended For... |
| SPhos | Dialkylbiaryl phosphine | A robust, general-purpose ligand for many hindered aryl bromides and chlorides. An excellent first choice for screening.[4] |
| XPhos | Dialkylbiaryl phosphine | Highly effective for a wide range of substrates, including heteroaryl chlorides and hindered boronic acids.[5] |
| RuPhos | Dialkylbiaryl phosphine | Particularly effective for highly hindered and electron-rich substrates.[9] |
| AntPhos | Anthracenyl phosphine | Specialized for extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls.[10] |
| BI-DIME | Chiral diene-based phosphine | Developed specifically for sterically demanding couplings, including those with ortho-isopropyl substituents.[9][11][12] |
| Acenaphthoimidazolylidene (NHC) | N-Heterocyclic Carbene | Robust Pd-NHC complexes show high efficiency for di-, tri-, and tetra-ortho-substituted biaryls at low catalyst loadings.[8] |
Q3: I've switched to a modern ligand, but the yield is still poor. What's next?
A: Re-evaluate your base and solvent combination. These parameters work in concert and are critical for activating the boronic acid without causing decomposition.
The Rationale (Causality): The base deprotonates the boronic acid (or its hydrate) to form a more nucleophilic boronate anion, which is the active species in the transmetalation step.[1][13] For hindered boronic acids, this activation barrier is higher, often requiring a stronger base. The solvent must be able to dissolve the reactants and, crucially, must be compatible with the chosen base.
Data Presentation: Base and Solvent Combinations for Hindered Couplings
| Base | Recommended Solvent(s) | Key Considerations & Insights |
| K₃PO₄ (Potassium Phosphate) | Toluene, Dioxane, THF, 2-MeTHF | An excellent and widely used base for hindered couplings.[3][14] It is strong enough for activation but generally mild enough to avoid side reactions. Using it as a finely ground powder is recommended. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene | A strong and highly effective base, often succeeding where others fail, particularly for difficult couplings.[15] Its high solubility in organic solvents can be advantageous. |
| K-Ot-Bu (Potassium tert-butoxide) | Dioxane, Toluene | A very strong, non-aqueous base. Highly effective for challenging substrates, including less reactive aryl chlorides, often in combination with NHC ligands.[8] Can promote side reactions like protodeboronation if not used carefully. |
| Ba(OH)₂ (Barium Hydroxide) | DME/Water | Has been shown to be uniquely effective for coupling mesitylboronic acid, giving quantitative yields where other bases fail.[16] |
Solvent Choice: Always use anhydrous and rigorously degassed solvents. Aprotic solvents like toluene and dioxane are standard.[3] If the reaction is sluggish, switching to a higher-boiling solvent like xylenes to increase the reaction temperature can be effective.[3]
Q4: What are the common side reactions, and how can I minimize them?
A: The two most common side reactions that consume your starting materials are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired reaction where the boronic acid's C-B bond is cleaved by a proton source (often trace water), replacing it with a C-H bond.[17][18] This is a major issue with sterically hindered and electron-deficient boronic acids.[15][16]
-
Solution:
-
Use Anhydrous Conditions: Ensure solvents and reagents are dry.
-
Careful Base Selection: While a strong base is needed, overly harsh conditions can accelerate protodeboronation.[17]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester (Ar-Bpin) or a MIDA boronate can protect it. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.[15]
-
-
-
Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules to form a symmetrical biaryl (Ar²-Ar²).
-
Solution: This side reaction is almost always caused by the presence of oxygen.[15] Rigorous degassing of the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintaining a strict inert atmosphere (argon or nitrogen) is critical to prevent it.
-
Q5: I've optimized the ligand, base, and solvent, but the reaction is still slow. What else can I adjust?
A: Increase the reaction temperature. Sterically hindered reactions have higher activation energy barriers that can be overcome with thermal energy.
-
Temperature: If your reaction is running at 80 °C, consider increasing it to 100-110 °C (toluene) or even higher (xylenes).[3]
-
Microwave Irradiation: A microwave reactor is an excellent tool for rapidly and efficiently heating reactions to high temperatures, often dramatically reducing reaction times and improving yields for difficult couplings.[3]
Experimental Protocols & Workflows
Screening Protocol for a Challenging Ortho-Substituted Suzuki Coupling
This protocol provides a general starting point for optimizing a difficult coupling. It is designed to be performed in parallel in reaction vials to screen conditions efficiently.
1. Preparation and Setup (Strictly under Inert Atmosphere):
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of argon or in a desiccator.
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the Aryl Halide (0.2 mmol, 1.0 equiv.), the ortho-substituted Boronic Acid (or Boronic Ester) (0.3 mmol, 1.5 equiv.), and the Base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).
-
In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 1 mol% Pd) and the Ligand (e.g., SPhos, 0.008 mmol, 4 mol%) in the chosen Anhydrous, Degassed Solvent (1 mL).
-
Note: Using pre-catalysts like SPhos G3 or XPhos G3 simplifies this process, as they are air-stable solids containing both palladium and ligand in the correct ratio.
2. Reaction Execution:
-
Add the catalyst/ligand stock solution (or the solid pre-catalyst followed by 1 mL of solvent) to the vial containing the substrates and base.
-
Seal the vial tightly with a Teflon-lined cap.
-
If not in a glovebox, purge the vial headspace with argon for 5 minutes by inserting an inlet needle through the septum and an outlet needle.
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (start with 100 °C).
3. Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS after 2, 8, and 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
This decision tree can guide your optimization strategy when initial attempts yield poor results.
References
- Bardera, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1504–1517. [Link]
- Wikipedia. (n.d.). Suzuki reaction. In Wikipedia.
- Billingsley, K. L., & Buchwald, S. L. (2007). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Cheong, P. H.-Y., & Houk, K. N. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Tang, W., & Senanayake, C. H. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]
- Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
- Ohmae, T., et al. (2025).
- Chen, W. C., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Tu, T., et al. (2012).
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]
- Schmidt, J., et al. (2020).
- Chen, J., et al. (2016).
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. In Wikipedia.
- Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- J&K Scientific. (n.d.). Buchwald Biaryl Phosphine Ligand Master Kit. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ChemRxiv. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- RSC Advances. (2024).
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. [Link]
- ResearchGate. (n.d.).
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
- Nature. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- Bioconjugate Chemistry. (2021). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
- RSC Publishing. (2022).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Alternative Catalysts for Difficult Suzuki Coupling Reactions
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with substrates that are resistant to standard coupling conditions. Here, we move beyond textbook examples to address the complexities of sterically hindered, electronically deactivated, and heteroaromatic substrates. Our focus is on the rational selection of alternative catalyst systems to overcome these hurdles, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding challenging Suzuki-Miyaura couplings.
Q1: My standard Pd(PPh₃)₄ catalyst isn't working for my sterically hindered aryl chloride. Why, and what should I try first?
A1: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often fails with difficult substrates for two primary reasons. Firstly, the PPh₃ ligand is not electron-rich enough to facilitate the oxidative addition of the strong C-Cl bond. Secondly, the catalyst can be sterically encumbered, hindering the approach of bulky substrates. For a sterically hindered aryl chloride, the crucial oxidative addition and reductive elimination steps of the catalytic cycle are often slow.[1]
Your first step should be to switch to a catalyst system featuring a bulky, electron-rich phosphine ligand, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[1] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also improve consistency and reactivity.[4]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids and under harsh basic conditions.[5][6][7][8] It is often catalyzed by the presence of water and base, and even by certain palladium complexes.[6][8]
To mitigate this:
-
Use a milder base: Switch from strong bases like NaOH or KOtBu to weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[4][5]
-
Protect the boronic acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and favoring transmetalation over decomposition.[5][9]
-
Use anhydrous conditions: Ensure all reagents and solvents are rigorously dried.[5][7]
-
Choose a fast catalyst: Employ a highly active precatalyst that generates the active Pd(0) species rapidly, allowing the coupling to outcompete the decomposition pathway.[9]
Q3: What is a "palladium precatalyst," and why is it often better than generating the catalyst in situ from sources like Pd(OAc)₂?
A3: A palladium precatalyst is a stable, well-defined Pd(II) complex that is readily activated in situ to the catalytically active Pd(0) species. Examples include the Buchwald G3/G4 palladacycles or Nolan's (NHC)Pd(allyl)Cl complexes.[4][10]
Using a precatalyst offers several advantages over traditional in situ generation from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand:
-
Stoichiometric Precision: The ligand-to-palladium ratio is fixed at an optimal 1:1, preventing issues from excess, unbound ligand which can inhibit the reaction.[4]
-
Improved Air Stability: Precatalysts are generally bench-stable solids, simplifying handling compared to oxygen-sensitive phosphine ligands and some Pd(0) sources.[10]
-
Consistent Activation: They generate the active Pd(0) species cleanly and reproducibly, leading to more reliable reaction outcomes and avoiding the formation of inactive palladium black.[4][10]
Troubleshooting Guide for Difficult Couplings
Use this table to diagnose and solve specific issues encountered during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Conversion | 1. Inactive Catalyst System: The chosen ligand is not electron-rich or bulky enough for the substrate (e.g., using PPh₃ for an aryl chloride).[1][2] 2. Poor Reagent Quality: Oxidized phosphine ligand, degraded palladium source, or wet/impure solvent.[7] 3. Insufficient Base Strength/Solubility: The base is not strong enough or soluble enough to facilitate the crucial transmetalation step.[5][7] | 1. Switch to an Advanced Catalyst System: • For Steric Hindrance: Use bulky biarylphosphine ligands like XPhos or SPhos . Their size accelerates the reductive elimination step.[1][2] • For Aryl Chlorides: Use highly electron-donating ligands like RuPhos , cataCXium A , or an N-Heterocyclic Carbene (NHC) like IPr . These facilitate the difficult oxidative addition to the C-Cl bond.[3][11][12] 2. Verify Reagent Integrity: • Use a fresh, high-purity palladium precatalyst and store ligands under an inert atmosphere.[7] • Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen.[5][7] 3. Optimize Base and Solvent: • Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ ).[4][5] • Ensure vigorous stirring, especially in biphasic systems (e.g., Toluene/Water), to maximize interfacial contact.[5] |
| Significant Side Products | 1. Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules. This is often caused by the presence of oxygen or unreduced Pd(II) species.[13] 2. Protodeboronation: Loss of the boronic acid moiety, resulting in a proto-arene. Common with unstable boronic acids or harsh conditions.[5][6][8] | 1. Minimize Homocoupling: • Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive inert gas (Argon/Nitrogen) pressure.[5] • Use a precatalyst for cleaner generation of the active Pd(0) species.[4] 2. Prevent Protodeboronation: • Use the mildest effective base (e.g., K₃PO₄ ).[9] • Convert the boronic acid to a more stable MIDA boronate or pinacol ester (BPin) .[5][9] • Consider running the reaction at a lower temperature if possible; some highly active catalysts work even at room temperature.[9][14] |
| Reaction Stalls | 1. Catalyst Deactivation/Decomposition: The active Pd(0) species is unstable at high temperatures or is poisoned by functionalities on the substrate (e.g., unprotected amines on heterocycles). 2. Inhibition by Ligand: If generating the catalyst in situ, an incorrect ligand-to-metal ratio can lead to the formation of inactive bis-ligated species. | 1. Stabilize the Catalyst: • For substrates with Lewis basic sites (e.g., pyridines, indoles), use ligands specifically designed to resist catalyst inhibition, such as certain dialkylbiphenylphosphines.[15][16] • Screen a range of temperatures; excessive heat can degrade the catalyst.[5] 2. Use a Well-Defined Precatalyst: • Employing a precatalyst (e.g., SPhos Pd G3 ) ensures an optimal 1:1 Pd:Ligand ratio, preventing inhibition by excess ligand and promoting a more stable catalytic cycle.[4] |
Advanced Catalyst Selection Workflow
The rational selection of a catalyst system is paramount for success. The following workflow guides you through choosing a starting point based on your specific substrates.
Caption: Catalyst selection workflow for difficult Suzuki couplings.
The Catalytic Cycle: Pinpointing Failure Points
Understanding the catalytic cycle helps diagnose which step is failing. For difficult substrates, the oxidative addition and reductive elimination steps are the most common bottlenecks. Alternative catalysts are designed specifically to accelerate these challenging transformations.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting challenging steps.
Generalized Experimental Protocol for a Difficult Suzuki Coupling
This protocol provides a robust starting point for coupling a challenging aryl chloride with a boronic acid using a modern palladium precatalyst.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[2]
-
Base (e.g., K₃PO₄, ground to a fine powder, 2.0 - 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)[4][7]
Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%). Then, add the degassed solvent via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[2]
-
Degassing (if using aqueous mixture): If a biphasic solvent system is used (e.g., Dioxane/H₂O), bubble argon through the liquid mixture for 10-15 minutes to ensure thorough deoxygenation before adding the catalyst.[7]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously. Vigorous stirring is critical for mass transfer, especially in heterogeneous mixtures.[2]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[2][5]
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
References
- Dalton Transactions. (2011).
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
- Dalton Transactions. (n.d.).
- Organic Chemistry Portal. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.
- NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- ACS Publications. (n.d.). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides | Organic Letters.
- NIH. (n.d.). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- RSC Publishing. (n.d.). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides.
- ACS Publications. (n.d.). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- RSC Publishing. (n.d.). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
- MDPI. (n.d.). A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media.
- ChemRxiv. (2024).
- ChemRxiv. (n.d.).
- BenchChem. (n.d.).
- ACS Publications. (n.d.). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction | Organometallics.
- ACS Publications. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction | The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- American Chemical Society. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.
- Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- PubMed. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media.
- ResearchGate. (n.d.).
- Journal of the American Chemical Society. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Critical Role of the Base in Suzuki-Miyaura Reactions
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction, tailored for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into the pivotal role of the base, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Suzuki-Miyaura reaction?
A base is a crucial component because it participates in the rate-determining transmetalation step of the catalytic cycle.[1] Its primary role is to activate the organoboron species (typically a boronic acid), making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[1][2] In the absence of a base, the transmetalation step is often too slow for the reaction to be synthetically useful.[3]
Q2: What is the detailed mechanism of the base's action in the catalytic cycle?
The base facilitates the crucial transmetalation step through two primary, competing pathways. The operative pathway can depend on the specific base, solvent, and reactants used.[4]
-
The Boronate Pathway: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[4][5] This activated boronate then reacts with the palladium(II) halide complex [Ar-Pd(II)-X], transferring its organic group (R) to the palladium center.[3][4] Computational studies suggest this pathway, where the base first interacts with the organoboronic acid, is the main mechanism.[6][7]
-
The Hydroxide (or Oxo-Palladium) Pathway: The base (e.g., hydroxide) first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex [Ar-Pd(II)-OH].[4][8] This palladium-hydroxo species then reacts with the neutral boronic acid in the transmetalation step.[4][8]
Below is a diagram illustrating the central role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.
Troubleshooting Guide & Base Selection
Q3: My reaction has a low yield or is very slow. Could the base be the problem?
Absolutely. The choice and amount of base are critical for reaction efficiency.[1] A base that is too weak may not activate the boronic acid sufficiently, leading to a slow or stalled reaction. Conversely, a base that is too strong can lead to unwanted side reactions, such as decomposition of base-sensitive substrates or catalysts.[9] For instance, simply switching from potassium acetate (KOAc) to potassium carbonate (K₂CO₃) has been shown to dramatically change the rate-determining step of the reaction, improve yields, and reduce the required catalyst loading.[10][11]
Q4: How do I choose the right base for my specific reaction?
Base selection is highly dependent on the substrates, catalyst, and solvent system.[1] There is no single "best" base. However, a good starting point for many reactions is an aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[12][13]
Here is a comparative guide to common inorganic bases:
| Base | Formula | Typical Yields | Key Characteristics & Best Use Cases |
| Sodium Carbonate | Na₂CO₃ | 90-98% | A cost-effective, efficient, and widely used base for a broad range of substrates. Often the first choice for initial reaction optimization.[12][14][15] |
| Potassium Carbonate | K₂CO₃ | 85-95% | Another excellent general-purpose base. Its solubility can differ from Na₂CO₃, which may influence kinetics.[12][16] |
| Cesium Carbonate | Cs₂CO₃ | 90-99% | Often provides superior yields, especially with challenging or sterically hindered substrates. Its higher cost is a drawback, but its greater solubility in organic solvents can be a significant advantage.[9][12] |
| Potassium Phosphate | K₃PO₄ | 88-98% | A strong, non-nucleophilic base that is particularly effective for couplings involving heteroaryl substrates, less reactive aryl chlorides, and sterically demanding boronic acids.[12][17] Often used under anhydrous conditions.[16] |
| Potassium Fluoride | KF | 80-95% | Effective, especially for substrates with base-labile groups (e.g., esters).[2] The fluoride ion is believed to play a unique role in activating the boronic acid. Performance is highly dependent on its anhydrous state.[12] |
| Potassium Hydroxide | KOH | 70-90% | A very strong base that can be effective but may also promote side reactions due to its high basicity and nucleophilicity.[4] |
Note: Yields are indicative and highly dependent on the specific reaction conditions. Data compiled from multiple sources for illustrative purposes.[1][12][16]
Q5: I am observing significant protodeboronation (hydrolysis of my boronic acid). How can I fix this?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved, replacing it with a C-H bond. This is often exacerbated by strong bases, high temperatures, and extended reaction times.
Solutions:
-
Switch to a milder base: If you are using a strong base like KOH or K₃PO₄, try a weaker carbonate base like Na₂CO₃ or even sodium bicarbonate (NaHCO₃) for particularly sensitive substrates.[13]
-
Use a different boron reagent: Aryltrifluoroborates or boronate esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation than their corresponding boronic acids.[3]
-
Modify reaction conditions: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[13]
Q6: My reaction is producing a lot of homocoupling product (R-R). What is the cause and how can the base help?
Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative processes that consume the boronate and generate Pd(II) species that facilitate this side reaction.[18]
Solutions:
-
Ensure rigorous degassing: Thoroughly degas all solvents and reagents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction.[9]
-
Base Choice: While less direct, the choice of base can influence the reaction kinetics. A more effective base can accelerate the desired cross-coupling pathway, making it kinetically more favorable than the competing homocoupling pathway. Using a base like K₃PO₄, which is highly effective, can sometimes minimize side reactions by promoting a faster, cleaner primary reaction.[12]
Caption: Troubleshooting common Suzuki-Miyaura reaction issues.
Experimental Protocol
General Protocol for Screening Bases in a Suzuki-Miyaura Coupling
This procedure provides a framework for comparing the effectiveness of different bases for a specific transformation.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol) and the selected base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL Toluene, 1 mL H₂O).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir vigorously for the intended reaction time (e.g., 2-12 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Analysis: Filter and concentrate the organic layer under reduced pressure. Analyze the crude product by ¹H NMR or GC/LC-MS using an internal standard to determine the yield and purity.
-
Purification: If necessary, purify the product via flash column chromatography on silica gel.
This protocol should be repeated for each base under identical conditions to ensure a reliable comparison.[1][4]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem
- A basic switch leads to big changes in Suzuki coupling - ACS Public
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed
- Distinguishing between pathways for transmetal
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
- Suzuki reaction - Wikipedia
- A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions - Benchchem
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers - Benchchem
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Public
- A Head-to-Head Comparison of K₃PO₄ and Potassium Carbonate as Bases in Organic Synthesis - Benchchem
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Monitoring Reactions of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to not only monitor your reactions effectively but also to understand the underlying chemical principles governing your experimental outcomes.
Section 1: Understanding the Reagent & Common Pitfalls
This compound is a versatile building block in organic synthesis. The presence of the ethoxycarbonylmethoxy substituent introduces both electronic and steric factors that can influence its reactivity and stability compared to simpler phenylboronic acids. Understanding these nuances is the first step to successful reaction monitoring and troubleshooting.
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling reaction underperforms, a systematic check of key parameters is essential. The unique structure of this boronic acid requires careful consideration of the following:
-
Catalyst System: Ensure your palladium catalyst and ligand are active. The ester functionality on your boronic acid might necessitate specific ligand choices to promote efficient catalytic turnover. Buchwald and Fu have developed highly effective catalysts for challenging couplings.[1][2]
-
Base Selection and Solubility: The choice of base is critical. While inorganic bases like potassium carbonate are common, they can also promote hydrolysis of the ester group on your boronic acid, especially in aqueous solvent mixtures. Consider using milder bases like potassium fluoride (KF) if ester cleavage is a concern.[3][4] The solubility of the boronic acid and the base in the chosen solvent system is also crucial for the reaction to proceed.[4][5]
-
Solvent and Degassing: Oxygen can lead to unwanted side reactions, most notably the homocoupling of the boronic acid, and can also deactivate the palladium catalyst.[6][7] It is imperative to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Boronic Acid Quality and Stability: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can impact reactivity.[5] Additionally, under certain conditions, protodeboronation (loss of the boronic acid group) can occur, reducing the amount of active reagent available for the cross-coupling.[8][9][10]
Diagram: Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting underperforming Suzuki-Miyaura reactions.
Section 2: Core Monitoring Techniques
Effective reaction monitoring is crucial for determining reaction completion, optimizing conditions, and identifying the formation of byproducts. Below are the most common and effective techniques for reactions involving this compound.
FAQ 2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
TLC is a rapid and cost-effective method for qualitatively tracking the progress of a reaction. However, boronic acids can be challenging to visualize on a standard TLC plate under UV light.
-
Challenge: this compound may not be strongly UV-active, and its polarity can lead to streaking on silica plates.
-
Solution: Specialized staining techniques can make the boronic acid spot visible. Staining with a solution of alizarin or curcumin allows for the selective and sensitive detection of boronic acids.[11][12][13][14][15] When a TLC plate is dipped in an alizarin solution and observed under 366 nm UV light, boronic acids will appear as fluorescent yellow-orange spots.[11][12] Curcumin provides a colorimetric visualization, with boron-containing compounds appearing as red to orange spots.[13][14][15]
Protocol: TLC Staining for Boronic Acids with Alizarin
-
Prepare Staining Solution: Dissolve alizarin in acetone to a concentration of 1 mM.
-
Develop TLC Plate: Run your TLC plate as usual to separate the reaction components.
-
Stain: Briefly dip the dried TLC plate into the alizarin solution.
-
Dry: Allow the plate to air dry until it turns pink.
-
Visualize: Observe the plate under a UV lamp at 366 nm. The boronic acid spot will show a distinct yellow-orange fluorescence.[11][12]
By comparing the intensity of the fluorescent spot corresponding to your starting boronic acid over time, you can effectively monitor its consumption.
FAQ 3: What is the best way to use High-Performance Liquid Chromatography (HPLC) for quantitative analysis?
HPLC is a powerful tool for both monitoring reaction progress and determining the purity of the final product.[16][17][18] For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.
-
Method Development: A common starting point is a C18 column with a mobile phase gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is standard, provided the boronic acid, starting halide, and product have sufficient chromophores.
-
Challenges and Solutions:
-
Hydrolysis: The ester group in your molecule is susceptible to hydrolysis, especially under harsh pH conditions. It's crucial to control the pH of your mobile phase.
-
Poor Retention of Boronic Acid: Boronic acids can be quite polar and may have poor retention on a C18 column. Using an ion-pairing reagent or a polar-embedded C18 column can improve retention.[19]
-
Selective Detection: For complex reaction mixtures, a post-column derivatization method can be employed for the selective detection of boronic acids.[20][21] Mixing the column eluent with a reagent like alizarin can generate a fluorescent complex that is then detected by a fluorescence detector.[20][21]
-
| Parameter | Starting Condition | Considerations for Optimization |
| Column | C18, 250 x 4.6 mm, 5 µm | Polar-embedded C18 for better retention of polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH to optimize peak shape and stability. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can be an alternative organic modifier. |
| Gradient | 5% to 95% B over 20 min | Adjust gradient slope to improve separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Optimize for best resolution and run time. |
| Detection | UV at 254 nm | Select a wavelength where all components have reasonable absorbance. |
Table 1: A representative starting HPLC method for monitoring a Suzuki-Miyaura coupling reaction.
FAQ 4: Can Nuclear Magnetic Resonance (NMR) Spectroscopy be used for in-situ reaction monitoring?
Yes, NMR spectroscopy is an excellent quantitative technique for monitoring reaction progress, often without the need for sample workup or the use of deuterated solvents.[22]
-
¹H NMR: You can monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For this compound, the aromatic protons and the methylene protons of the ethoxycarbonylmethoxy group are good reporters.
-
¹⁹F NMR: If your coupling partner contains a fluorine atom, ¹⁹F NMR is a very clean and sensitive method for monitoring the reaction, as the spectra are often simple and quantitative.[22]
-
Benchtop NMR: The advent of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring directly in the fume hood.[22]
Protocol: Reaction Monitoring by ¹H NMR
-
Prepare an Internal Standard: Add a known amount of an inert internal standard (e.g., hexamethylbenzene or 1,3,5-trimethoxybenzene) to the reaction mixture at the beginning of the reaction.
-
Sample Collection: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃) and filter it through a small plug of silica or cotton into an NMR tube.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum.
-
Analyze Data: Integrate the signals of the starting material, product, and internal standard to determine the relative concentrations and calculate the reaction conversion.
Section 3: Advanced Troubleshooting - Side Reactions
Understanding and identifying potential side reactions is key to optimizing your reaction conditions and maximizing your yield of the desired product.
FAQ 5: I see a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is happening?
This is likely due to oxidative homocoupling , a common side reaction in Suzuki-Miyaura couplings.[9] This occurs when two molecules of the boronic acid couple with each other, often promoted by the presence of oxygen.
-
Cause: Inadequate degassing of solvents and reaction vessels, or a leak in the inert atmosphere setup.
-
Mechanism: Oxygen can interact with the palladium catalyst to form species that facilitate the homocoupling pathway.[7]
-
Prevention:
-
Thorough Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Maintain Inert Atmosphere: Ensure all reagent transfers are done under a positive pressure of an inert gas.
-
Use Fresh Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
FAQ 6: My boronic acid seems to be degrading over the course of the reaction, even under inert conditions. What could be the cause?
This is likely protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[8][9][10]
-
Cause: This can be promoted by the presence of water, particularly under basic or acidic conditions. The electronic nature of the substituents on the phenyl ring can also influence the rate of protodeboronation.
-
Prevention:
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and bases can mitigate this.
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. The ester can then hydrolyze in situ to release the active boronic acid.[10][23][24]
-
Slow-Release Strategy: Using precursors like potassium organotrifluoroborates can also provide a slow, controlled release of the boronic acid, minimizing its concentration in the reaction mixture at any given time and thus reducing the likelihood of degradation.[8][10]
-
Diagram: Competing Reaction Pathways
Caption: Desired and competing side reaction pathways for this compound.
By understanding the specific properties of this compound and employing the appropriate monitoring and troubleshooting strategies, you can significantly improve the success rate and efficiency of your synthetic endeavors.
References
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
- Duval, F., van Beek, T. A., & Zuilhof, H. (2015). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synthesis, 47(15), 2291-2295. [Link]
- Ye, G., Dema-Alaa, A., & Regalado, E. L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 218-224. [Link]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15876-15888. [Link]
- Duval, F., van Beek, T. A., & Zuilhof, H. (2015). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Lawrence, K., Flower, S. E., Kociok-Kohn, G., Frost, C. G., & James, T. D. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(8), 2215-2217. [Link]
- Lawrence, K., Flower, S. E., Kociok-Kohn, G., Frost, C. G., & James, T. D. (2012).
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Stolar, T., Grabar, K., & Užarević, K. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(42), 9226-9233. [Link]
- Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Nitric Oxide, 27(2), 65-72. [Link]
- Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. (n.d.). University of St Andrews Research Portal. [Link]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2016).
- Lawrence, K., Flower, S. E., Kociok-Kohn, G., Frost, C. G., & James, T. D. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15876-15888. [Link]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023). Reddit. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]
- How can I solve my problem with Suzuki coupling? (2014).
- Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... (n.d.).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2023). Reddit. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). NIH. [Link]
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (2015).
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851-8855. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2023).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [Link]
- Suzuki cross-coupling reaction. (2020). YouTube. [Link]
- Akitsu, T., et al. (2013). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2'-biphenol, and propylene glycol. Inorganica Chimica Acta, 405, 147-152. [Link]
- Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020543118. [Link]
- Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671. [Link]
- Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]
- Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Rybak, T., & Hall, D. G. (2015). Stereoselective and Regiodivergent Allylic Suzuki-Miyaura Cross-Coupling of 2-Ethoxydihydropyranyl Boronates: Synthesis and Confirmation of Absolute Stereochemistry of Diospongin B. Organic Letters, 17(17), 4156-4159. [Link]
- How to protect the phenyl boronic acid during a strong NaOH base condition? (2023).
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. research.wur.nl [research.wur.nl]
- 21. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid and its Analogs
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The judicious selection of the boronic acid coupling partner is paramount to achieving high yields and reaction efficiency. This guide provides an in-depth, objective comparison of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid with other commonly employed boronic acids, supported by experimental data to inform your synthetic strategy.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid directly influences the critical transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[3] The electronic and steric properties of the substituents on the boronic acid's phenyl ring can significantly impact the rate and efficiency of this process, and consequently, the overall reaction yield.
A [label="Pd(0)Ln"]; B [label="R1-Pd(II)(X)Ln", fillcolor="#EA4335", color="#EA4335"]; C [label="[R1-Pd(II)(OR)Ln]", fillcolor="#FBBC05", color="#FBBC05"]; D [label="R1-Pd(II)-R2", fillcolor="#FBBC05", color="#FBBC05"]; E [label="R1-R2"];
A -> B [label="Oxidative\nAddition\n(R1-X)"]; B -> C [label="Ligand\nExchange\n(Base)"]; C -> D [label="Transmetalation\n(R2-B(OH)2)"]; D -> E [label="Reductive\nElimination"]; E -> A [label="Catalyst\nRegeneration"]; }
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Comparative Performance of Phenylboronic Acids in Suzuki Coupling
To provide a clear, data-driven comparison, we will examine the performance of this compound in the context of other representative phenylboronic acids: the parent phenylboronic acid, an electron-donating substituted analog (4-methoxyphenylboronic acid), and a strongly electron-withdrawing substituted analog (3-acetylphenylboronic acid). The presence of the ethoxycarbonylmethoxy group in the meta position of our target molecule imparts a moderate electron-withdrawing character.
The following data summarizes typical yields for the Suzuki-Miyaura coupling of these boronic acids with a common aryl halide, 4-bromoanisole, under standardized conditions.
| Boronic Acid | Substituent at meta/para-position | Electronic Effect | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating | 92-98% |
| Phenylboronic acid | -H | Neutral | 85-95% |
| This compound | 3-CH₂COOEt | Moderately Electron-withdrawing | 80-90% (estimated) |
| 3-Acetylphenylboronic acid | 3-COCH₃ | Strongly Electron-withdrawing | 75-85% |
Yields are based on published data for similar systems and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
As the data indicates, boronic acids with electron-donating substituents, such as 4-methoxyphenylboronic acid, generally provide the highest yields. This is attributed to the increased electron density on the aromatic ring, which enhances the nucleophilicity of the carbon atom attached to boron, thereby accelerating the transmetalation step.
Conversely, boronic acids with electron-withdrawing groups, like 3-acetylphenylboronic acid, tend to result in slightly lower yields under standard conditions. The decreased electron density can retard the transmetalation process. This compound, with its moderately electron-withdrawing ester-containing substituent, is expected to perform efficiently, with yields likely falling between those of the unsubstituted and strongly deactivated analogs.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of the compared boronic acids with 4-bromoanisole. These protocols serve as a starting point and may require optimization for specific applications.
General Procedure for Suzuki-Miyaura Coupling
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Combine Aryl Halide,\nBoronic Acid, Base,\nCatalyst, and Solvent"]; Reaction [label="Heat and Stir\nunder Inert Atmosphere"]; Workup [label="Aqueous Workup\nand Extraction"]; Purification [label="Column Chromatography"]; End [label="Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; }
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling reaction.Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoanisole, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as PPh₃ is a robust and widely used catalyst system for Suzuki couplings. The ligand stabilizes the palladium(0) active species and influences its reactivity.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid to the boronate form for transmetalation. For boronic acids containing base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) can be employed to prevent hydrolysis.[3]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Conclusion and Field-Proven Insights
This compound is a valuable and efficient coupling partner in Suzuki-Miyaura reactions. Its performance, while slightly attenuated compared to electron-rich boronic acids, is robust and predictable. The ester functionality is generally well-tolerated under standard Suzuki conditions, although the choice of a milder base may be prudent in cases where prolonged reaction times or higher temperatures are required, to minimize the risk of hydrolysis.
For researchers in drug discovery and development, the ability to incorporate ester-containing fragments is crucial for modulating the physicochemical properties of lead compounds. This compound provides a reliable and direct route to such structures, making it a key building block in the synthetic chemist's toolkit.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in 2020: a year in review. Org. Biomol. Chem., 2020, 18, 8343-8363. [Link]
- Wright, S. W.; Hageman, D. L.; McClure, L. D. Potassium fluoride on alumina. An inexpensive, readily available, and effective base for the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 1994, 59 (20), 6095–6097. [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Introduction: Navigating the Nuances of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is a cornerstone of modern drug discovery and materials science. However, the success of a Suzuki-Miyaura coupling is not a given; it is critically dependent on the judicious selection of the palladium catalyst system. The interplay between the palladium source, its coordinating ligand, the base, and the solvent dictates the reaction's outcome.[3]
This guide provides an in-depth comparative study of palladium catalysts for the coupling of a functionally rich substrate: (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid . This particular boronic acid presents a unique challenge due to the presence of an ester group, which can be susceptible to hydrolysis under the basic conditions typical of the Suzuki reaction.[4] Our objective is to dissect the performance of various classes of palladium catalysts, moving beyond a simple recitation of procedures to explain the causality behind experimental choices. By grounding our analysis in mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize the ideal catalytic system for their specific needs.
The Engine of the Reaction: The Palladium Catalytic Cycle
To intelligently compare catalysts, one must first understand the fundamental mechanism through which they operate. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1] This cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5][6]
-
Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. Ligands are not mere spectators; they modulate the steric and electronic properties of the catalyst, directly impacting its stability and reactivity.[7][8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is a critical decision point. We will compare three major classes of palladium catalysts, each with distinct characteristics that make them suitable for different applications.
The Classic Workhorse: Pd(PPh₃)₄ and Phosphine-Based Catalysts
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a first-generation, classical catalyst that has been widely used since the early days of cross-coupling.[2]
-
Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. While effective, the Pd-PPh₃ system can suffer from slow rates of oxidative addition and reductive elimination, particularly with less reactive aryl chlorides or sterically demanding substrates.[2] Higher temperatures are often required to drive the reaction to completion.
-
Performance Insight: For a substrate like this compound, Pd(PPh₃)₄ can be effective, but the required heat and potentially longer reaction times increase the risk of ester hydrolysis, leading to unwanted byproducts and reduced yields.
The High-Performers: Bulky, Electron-Rich Ligands (Buchwald Ligands)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald, revolutionized palladium-catalyzed cross-coupling.[9] Ligands like SPhos and XPhos are designed to accelerate the key steps of the catalytic cycle.
-
Mechanism & Rationale: The steric bulk of these ligands promotes the formation of highly reactive, monoligated L₁Pd(0) species, which undergo oxidative addition much faster than more coordinated complexes.[9] Their strong electron-donating character increases the electron density on the palladium center, which facilitates oxidative addition and speeds up reductive elimination.[7] These catalysts are often generated in situ from a stable Pd(II) source like Pd(OAc)₂ or used as highly efficient, air-stable precatalysts.[10]
-
Performance Insight: This class of catalysts is exceptionally well-suited for the target coupling. The high activity allows for reactions to be run at lower temperatures and with lower catalyst loadings, significantly mitigating the risk of ester hydrolysis.[9] They are the go-to choice for challenging couplings where efficiency and functional group preservation are paramount.
The Robust Innovators: N-Heterocyclic Carbene (NHC) Ligands
Palladium complexes bearing N-Heterocyclic Carbene (NHC) ligands have emerged as powerful, robust, and thermally stable catalysts.[2]
-
Mechanism & Rationale: NHCs are strong σ-donors, forming highly stable bonds with the palladium center.[11] This strong bond prevents catalyst decomposition at high temperatures, making them ideal for reactions requiring thermal stability. Precatalyst systems like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) offer air- and moisture-stable solids that are easy to handle.[1][2]
-
Performance Insight: For the coupling of this compound, an NHC-based catalyst like PEPPSI-IPr offers a compelling balance of high activity and exceptional stability. This robustness can be advantageous, particularly in complex reaction mixtures or during scale-up operations where reaction conditions might fluctuate.
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible comparison, we outline a standardized experimental protocol. This self-validating system ensures that any observed differences in performance can be directly attributed to the catalyst system employed.
Figure 2: Standardized workflow for the comparative catalyst study.
Step-by-Step Methodology
This general procedure should be performed for each catalyst system under evaluation.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[12]
-
Catalyst Addition:
-
For Pd(PPh₃)₄: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
For Pd(OAc)₂/SPhos: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%).
-
For PEPPSI-IPr: Add PEPPSI-IPr (0.02 mmol, 2 mol%).
-
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total), via syringe.[6][10]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at a specified temperature (e.g., 80 °C) and stir for the designated time.[13]
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[10]
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis, and calculate the isolated yield.
Performance Data Summary
The following table summarizes the expected performance of each catalyst system based on literature precedents for similar transformations. This data serves as a qualitative guide for catalyst selection.
| Entry | Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | Pd(PPh₃)₄ | 3 | 100 | 12 | 75 | 25 |
| 2 | Pd(OAc)₂ / SPhos | 1 | 80 | 4 | 96 | 96 |
| 3 | PEPPSI-IPr | 1 | 80 | 4 | 94 | 94 |
Data is representative and fictionalized for comparative purposes, based on typical outcomes reported in the literature.[2]
Analysis of Results:
-
Entry 1 (Pd(PPh₃)₄): This system requires a higher catalyst loading, elevated temperature, and a significantly longer reaction time to achieve a moderate yield. The TON is low, indicating lower catalytic efficiency. The harsher conditions pose a greater risk to the ester functionality of the boronic acid.
-
Entry 2 (Pd(OAc)₂/SPhos): The Buchwald ligand-based system demonstrates superior performance. It achieves a near-quantitative yield at a lower temperature and in a fraction of the time, using less catalyst. This high efficiency and the milder conditions make it an ideal choice for preserving the integrity of the substrate.[2]
-
Entry 3 (PEPPSI-IPr): The NHC-based catalyst performs nearly as well as the SPhos system, delivering a high yield under identical mild conditions. Its primary advantage is its exceptional stability and ease of handling as a commercially available, air-stable precatalyst.[14]
Conclusion and Strategic Recommendations
For the Suzuki-Miyaura coupling of This compound , the choice of a modern, sophisticated catalyst system is paramount to achieving high efficiency while preserving the sensitive ester functionality.
-
Recommendation: For optimal results, researchers should prioritize catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or robust NHC ligands (e.g., PEPPSI-IPr) . These systems offer high turnover numbers, operate under mild conditions, and provide excellent yields, minimizing the potential for side reactions like hydrolysis.
-
Causality: The superior performance of these advanced catalysts is a direct result of their ligand architecture, which is rationally designed to accelerate the rate-limiting steps of the catalytic cycle.[9][11]
-
Practical Application: While the classic Pd(PPh₃)₄ may seem like a simple starting point, the investment in a more advanced catalyst system is often justified by significantly improved outcomes, reduced optimization time, and greater reaction reliability, particularly in the context of pharmaceutical and high-value materials synthesis.
This guide serves as a starting point. Further optimization of base, solvent, and temperature for a specific aryl halide partner will undoubtedly lead to even greater success in synthesizing the target biaryl compounds.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
- Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI. [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Developing Ligands for Palladium(II)
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Ligand electronic influence in Pd-c
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
- Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions.
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry. [Link]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Analytical techniques for the characterization of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid products
An In-Depth Comparative Guide to the Analytical Characterization of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
In the landscape of modern drug discovery and materials science, the structural integrity and purity of synthetic intermediates are paramount. This compound, a key building block in Suzuki-Miyaura couplings and other cross-coupling reactions, is no exception.[1][2] Its utility in synthesizing complex molecules necessitates a robust analytical framework to ensure its identity, purity, and stability. Impurities can poison catalysts, generate unwanted byproducts, and compromise the safety and efficacy of the final product.[1]
This guide provides a comprehensive comparison of the essential analytical techniques for the thorough characterization of this compound and its related products. We will move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data.
The Analytical Challenge: Understanding Boronic Acid Chemistry
Boronic acids present unique analytical hurdles. They are prone to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, particularly in mass spectrometry and thermal analysis.[3][4] A successful characterization strategy must be able to identify and quantify both the desired product and these key process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the molecular framework. For boronic acids, a multi-nuclear approach is essential.
Expertise in Action:
We employ not only ¹H and ¹³C NMR for the organic scaffold but also ¹¹B NMR, which is highly informative for probing the chemical environment of the boron atom itself. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the analyte and allows for the observation of exchangeable protons (B(OH)₂ and any residual water).
A. Proton (¹H) and Carbon (¹³C) NMR
These techniques confirm the integrity of the carbon skeleton and the presence of all expected functional groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Expected Data & Interpretation: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene protons of the ethoxy and ethyl acetate groups, and the methyl protons of the ethoxy group, with appropriate chemical shifts and coupling patterns. The ¹³C NMR will confirm the number of unique carbon environments.
| Expected ¹H NMR Data (Hypothetical) | Expected ¹³C NMR Data (Hypothetical) |
| Chemical Shift (ppm) | Assignment |
| 1.20 (t, 3H) | -OCH₂CH ₃ |
| 4.15 (q, 2H) | -OCH ₂CH₃ |
| 4.70 (s, 2H) | -OCH ₂COO- |
| 7.10-7.50 (m, 4H) | Aromatic Protons |
| 8.05 (s, 2H) | B(OH )₂ |
B. Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is a powerful and direct method to characterize the boronic acid functionality.[5][6] It readily distinguishes between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species that may form.[7]
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: Use the same sample prepared for ¹H/¹³C NMR. A concentration of ~4 mg in 0.65 mL is often sufficient.[7]
-
Instrumentation: Use an NMR spectrometer equipped with a broadband probe. It is highly recommended to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[7]
-
Acquisition: Acquire the spectrum with an external standard (e.g., BF₃·OEt₂) for chemical shift referencing.
-
Data Processing: Process the data similarly to ¹H NMR.
Expected Data & Interpretation: A single, relatively broad peak between +25 and +35 ppm is characteristic of the sp²-hybridized boron in the boronic acid. The formation of the corresponding boroxine would result in a downfield shift. This technique is excellent for assessing the equilibrium in solution.[5][7]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and active ingredients. For boronic acids, careful method development is required to achieve accurate and reproducible results, primarily due to potential on-column instability.[8][9]
Expertise in Action:
The choice of stationary phase and mobile phase pH is critical. A reversed-phase C18 column is a common starting point.[10][11] We use a low pH mobile phase, typically containing 0.1% formic or acetic acid, to suppress the ionization of the boronic acid group (pKa ~9)[2], which ensures better retention and improved peak shape. For boronic esters, which can be susceptible to hydrolysis, columns with low silanol activity are preferred to minimize on-column degradation.[8][9]
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: An HPLC or UPLC system equipped with a PDA or UV detector.
-
Column: XSelect Premier HSS T3 or equivalent C18 column (e.g., 100 mm x 2.1 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Data Interpretation: The chromatogram will show a major peak for the this compound. Any additional peaks represent impurities. The relative peak area percentage provides a quantitative measure of purity. The boroxine trimer, being a larger and less polar molecule, would typically elute later than the monomeric acid.
Mass Spectrometry (MS): Confirming Identity and Finding Trace Impurities
Mass spectrometry provides crucial information on the molecular weight of the target compound and the structure of unknown impurities. However, the analysis of boronic acids by MS can be complicated by their tendency to form boroxines and other adducts in the ion source.[3][12]
Expertise in Action:
To overcome these challenges, we utilize Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[10][12] This allows for the separation of the monomer from its anhydride before it enters the mass spectrometer. Electrospray Ionization (ESI) in negative mode is often highly effective, as it generates a strong [M-H]⁻ ion, which simplifies spectral interpretation.[12][13]
Experimental Protocol: UPLC-ESI-MS
-
LC System: Use the same UPLC conditions as described in the HPLC section to ensure separation.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Key MS Parameters (Example):
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 25 V[11]
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire data in full scan mode to detect all ions. For quantification, Multiple Reaction Monitoring (MRM) can be used on a tandem quadrupole instrument for high sensitivity.[13]
Data Interpretation: For this compound (C₁₀H₁₃BO₅, MW = 224.02), the primary ion observed in negative ESI mode should be the [M-H]⁻ ion at an m/z of approximately 223.0. High-resolution MS can confirm the elemental composition. The boroxine trimer would appear at a much higher m/z.
| Technique | Information Provided | Key Advantages | Potential Challenges |
| UPLC-ESI-MS | Molecular Weight, Impurity ID | High sensitivity & specificity | Boroxine formation, adducts |
| LC-MS/MS | Trace-level quantification | Excellent for mutagenic impurity control[13][14] | Requires method development |
| MALDI-MS | Alternative for some peptides | Can sometimes avoid derivatization[3] | Not typical for small molecules |
Thermal Analysis (DSC/TGA): Assessing Physicochemical Stability
The melting point of boronic acids is often not a sharp, reproducible value but rather a decomposition point involving the loss of water to form the boroxine anhydride.[4][15] Therefore, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are more informative.
Expertise in Action:
A combined TGA-DSC analysis provides a complete picture. TGA measures the mass loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Experimental Protocol: TGA-DSC
-
Instrumentation: A simultaneous TGA-DSC instrument.
-
Sample: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
Data Interpretation:
-
TGA: A weight loss corresponding to two molecules of water per three molecules of boronic acid indicates the conversion to the boroxine trimer. For C₁₀H₁₃BO₅, the theoretical weight loss for this conversion is approximately 8%.
-
DSC: An endothermic event on the DSC curve coinciding with the TGA weight loss confirms the dehydration event.[4]
Comparison of Core Analytical Techniques
| Technique | Primary Application | Selectivity | Sensitivity | Structural Information | Notes |
| ¹H/¹³C NMR | Structural Elucidation | High | Moderate | Detailed (Connectivity) | Gold standard for identity. |
| ¹¹B NMR | Functional Group ID | High | Low-Moderate | Specific to Boron Center | Confirms boronic acid vs. borate.[5] |
| HPLC-UV | Purity & Quantification | High | Good | None (Retention Time) | Workhorse for quality control. |
| LC-MS | MW & Impurity ID | Very High | High | High (Fragmentation) | Best for unknown identification. |
| DSC/TGA | Thermal Stability | Low | N/A | None | Crucial for understanding physical form.[4] |
Conclusion
A multi-faceted analytical approach is indispensable for the comprehensive characterization of this compound. While NMR spectroscopy provides the definitive structural confirmation, HPLC is essential for quantitative purity assessment. Mass spectrometry offers unparalleled sensitivity for impurity identification, and thermal analysis sheds light on the compound's physical stability and its propensity for dehydration. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic building block, thereby safeguarding the integrity of their downstream processes and final products.
References
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- 17O NMR studies of boronic acids and their deriv
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- Analysis of Boronic Acids Without Chemical Derivatisation.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
- ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and...
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Boron-based Compound Supplier.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Analytical Methods. The Royal Society of Chemistry.
- Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed.
- Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. MDPI.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Process for purification of boronic acid and its derivatives.
- How to purify boronic acids/boronate esters?.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid. CRO SPLENDID LAB.
- Boronic acid. Wikipedia.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate).
- (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. Sigma-Aldrich.
- (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3. J&K Scientific.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Process for the preparation of substituted phenylboronic acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the Purity Analysis of Synthesized (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the purity of synthetic intermediates is paramount. (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a valuable building block, frequently employed in cross-coupling reactions for the synthesis of complex organic molecules. Its utility, however, is directly linked to its purity. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this key intermediate, offering insights into the rationale behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate techniques for their needs.
The Synthetic Landscape: Anticipating Potential Impurities
A thorough purity analysis begins with an understanding of the synthetic route and the potential impurities that may arise. A plausible and common method for the synthesis of this compound involves the Miyaura borylation of a corresponding aryl halide, such as ethyl (3-bromophenoxy)acetate, with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
From this synthetic pathway, several classes of impurities can be anticipated:
-
Starting Materials: Unreacted ethyl (3-bromophenoxy)acetate and residual boronating agent (e.g., B₂pin₂ or its byproducts).
-
Homocoupling Byproducts: Dimerization of the starting aryl halide to form a biaryl impurity.[1]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, yielding ethyl phenoxyacetate. This can be catalyzed by residual palladium or occur under certain pH conditions.[2]
-
Boronic Anhydrides (Boroxines): Dehydration of the boronic acid can lead to the formation of cyclic trimers known as boroxines.
-
Hydrolysis Products: If the synthesis involves a boronic ester intermediate, its hydrolysis to the final boronic acid may be incomplete, leaving residual ester. Conversely, the ester moiety of the target molecule itself could be susceptible to hydrolysis under certain conditions.[3][4]
-
Catalyst Residues: Trace amounts of the palladium catalyst may remain in the final product.
A robust purity analysis strategy must be capable of separating, identifying, and quantifying these potential impurities.
Comparative Analysis of Purity Determination Methods
The selection of an analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare four common techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Data Summary: A Head-to-Head Comparison
| Analytical Technique | Principle | Advantages | Limitations | Ideal For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | - High resolution for separating closely related impurities.- Excellent quantitative accuracy and precision.- Widely available instrumentation. | - May require derivatization for compounds lacking a UV chromophore.- On-column hydrolysis of boronic esters can be a challenge.[3][4]- Does not provide structural information on its own. | Quantifying known impurities and routine quality control. |
| LC-MS | HPLC separation followed by mass analysis. | - High sensitivity and selectivity.- Provides molecular weight information for impurity identification.- Capable of detecting non-chromophoric impurities.[5][6] | - Quantitative accuracy can be affected by ionization efficiency.- Complex matrices can lead to ion suppression. | Identifying unknown impurities and quantifying trace-level contaminants. |
| qNMR (¹H and ¹¹B) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Primary analytical method; can provide absolute purity without a specific reference standard for the analyte.[7][8][9]- Provides detailed structural information.- ¹¹B NMR is specific for boron-containing species.[10] | - Lower sensitivity compared to LC-MS.- Signal overlap can complicate quantification in complex mixtures.- Requires careful experimental setup for accurate quantification. | Absolute purity determination and structural elucidation of the main component and impurities. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | - Provides information on the bulk elemental composition.- Can indicate the presence of inorganic impurities or residual solvents. | - Does not provide information on the nature or number of individual impurities.- Requires a relatively pure sample for meaningful results.- Prone to manipulation if not properly documented.[11][12] | Confirming the elemental composition of a highly purified sample. |
Experimental Protocols and Insights
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For this compound, a reversed-phase method is typically employed.
Workflow Diagram:
Sources
- 1. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Elemental analysis: an important purity control but prone to manipulations | CoLab [colab.ws]
A Senior Application Scientist's Guide to Benchmarking the Reactivity of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Introduction: Characterizing a Novel Building Block
In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the synthesis of complex biaryl structures.[1] The choice of the organoboron reagent is a critical decision that dictates reaction efficiency, yield, and overall process viability.[2] This guide introduces (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid , a versatile building block whose unique substitution pattern warrants a thorough investigation of its reactivity profile.
This document provides a comprehensive framework for benchmarking its performance against established standards. We will move beyond simple endpoint analysis, delving into the causality behind its reactivity through comparative studies in cross-coupling efficiency, reaction kinetics, and hydrolytic stability. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology for integrating this reagent into their synthetic workflows.
The Electronic Profile: A Duality of Effects
The reactivity of a phenylboronic acid in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature of its substituents.[3] Generally, electron-donating groups (EDGs) increase the nucleophilicity of the organic group being transferred from boron to the palladium center, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease this rate.[3]
The substituent on our target molecule, a meta-positioned ethoxy-2-oxoethoxy group (-OCH₂COOEt), presents a fascinating case. It contains:
-
An ether linkage (-O-), which is typically electron-donating through resonance.
-
An ester moiety (-C(=O)OEt), which is electron-withdrawing through induction.
This duality suggests a nuanced reactivity profile that may not align perfectly with simple, strongly-activated or deactivated systems. Therefore, a direct empirical comparison is essential. For this guide, we will benchmark its performance against three standards:
-
Phenylboronic Acid (PBA): The unsubstituted baseline.
-
4-Methoxyphenylboronic Acid: A strongly electron-donating analogue.
-
4-(Trifluoromethyl)phenylboronic Acid: A strongly electron-withdrawing analogue.
Experiment 1: Comparative Analysis of Suzuki-Miyaura Cross-Coupling Yield
The most direct measure of a reagent's utility is its performance in a standardized reaction. This experiment evaluates the final isolated yield of a biaryl product when coupling our target boronic acid and the selected standards with a common aryl halide.
Experimental Rationale
By keeping all other parameters constant (catalyst, base, solvent, temperature, and aryl halide), any significant variation in product yield can be attributed to the intrinsic reactivity and stability of the boronic acid. We have selected 4-bromoanisole as the coupling partner due to its moderate reactivity, which allows for clearer differentiation between the boronic acids. Pd(PPh₃)₄ is chosen as a well-behaved, general-purpose catalyst for this type of transformation.[4]
Workflow: Suzuki-Miyaura Coupling
Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add a degassed solvent mixture of Toluene (4 mL) and Water (1 mL).
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the consumption of the limiting reagent (4-bromoanisole).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the isolated biaryl product.
-
Calculate the isolated yield.
Anticipated Results
The following table outlines the expected outcomes based on established principles of boronic acid reactivity. Actual results may vary but should follow this general trend.
| Boronic Acid | Substituent Effect | Expected Isolated Yield (%) | Rationale |
| 4-Methoxyphenylboronic Acid | Strong EDG | 90 - 98% | The electron-donating methoxy group strongly accelerates the transmetalation step, typically leading to high yields.[3] |
| This compound | Mixed/Weak EDG | 80 - 90% | The meta-positioned ether provides some electron-donating character, but this is tempered by the withdrawing ester. Reactivity is expected to be robust, but slightly lower than a strongly activated system. |
| Phenylboronic Acid | Neutral | 75 - 85% | Serves as the baseline for an unsubstituted arylboronic acid. |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong EWG | 60 - 75% | The strongly electron-withdrawing CF₃ group can slow the rate of transmetalation, potentially leading to lower yields under these standard conditions, especially if reaction times are not extended.[3][5] |
Experiment 2: Kinetic Analysis for a Deeper Reactivity Insight
While final yield is a practical metric, it can be influenced by reagent stability over long reaction times. A kinetic study provides a more direct measure of intrinsic reactivity by comparing the initial rates of product formation.
Experimental Rationale
By sampling the reaction at early, regular intervals and quantifying the product, we can determine the initial reaction rate. This approach minimizes the influence of potential side reactions or reagent degradation that might occur later in the reaction, offering a clearer picture of how the boronic acid's electronic structure impacts the catalytic cycle's speed.
Detailed Protocol
-
Set up the Suzuki-Miyaura reactions as described in Experiment 1, including an internal standard (e.g., dodecane) for quantitative analysis.
-
Once the reaction reaches the target temperature of 90 °C, take the first sample (t=0).
-
Withdraw aliquots (approx. 0.1 mL) from the reaction mixture at set time intervals (e.g., 10, 20, 30, 60, and 120 minutes).
-
Immediately quench each aliquot by diluting it in a known volume of cold ethyl acetate and filtering through a small plug of silica to remove the catalyst and base.
-
Analyze the quenched samples by a calibrated GC or HPLC method to determine the concentration of the biaryl product relative to the internal standard.
-
Plot the product concentration versus time for each boronic acid.
-
Determine the initial reaction rate from the slope of the linear portion of the curve (typically the first 20-30% of the reaction).
Anticipated Results
The relative rates should correlate with the electronic effects of the substituents, providing a quantitative measure of reactivity.
| Boronic Acid | Expected Relative Initial Rate (vs. Phenylboronic Acid) | Rationale |
| 4-Methoxyphenylboronic Acid | ~2.5 - 4.0 | The strong EDG is expected to significantly accelerate the rate-determining transmetalation step.[3] |
| This compound | ~1.2 - 1.8 | Expected to be faster than the unsubstituted baseline due to the ether's donating effect, demonstrating its favorable reactivity profile. |
| Phenylboronic Acid | 1.0 (Baseline) | The standard reference point for comparison. |
| 4-(Trifluoromethyl)phenylboronic Acid | ~0.4 - 0.7 | The EWG should slow the reaction rate compared to the baseline.[5] |
Experiment 3: Assessing Stability via Protodeboronation
A crucial, yet often overlooked, characteristic of a boronic acid is its stability under reaction conditions. Boronic acids are susceptible to decomposition, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][6] This side reaction consumes the active reagent and reduces overall yield.
Experimental Rationale
This experiment quantifies the hydrolytic stability of each boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura reaction, but in the absence of the coupling partners (aryl halide and catalyst). This isolates the stability variable, allowing for a direct comparison of the robustness of the C-B bond.
Protodeboronation Pathway
Caption: The pathway of base-mediated protodeboronation.
Detailed Protocol
-
In a vial, dissolve the boronic acid (0.5 mmol) in the standard solvent system (Toluene 4 mL, Water 1 mL).
-
Add the base (K₂CO₃, 1.0 mmol) and an internal standard (dodecane).
-
Heat the mixture to 90 °C and stir vigorously.
-
Monitor the reaction over time (e.g., at 1, 2, 4, and 8 hours) by withdrawing aliquots.
-
Quench and analyze the samples by GC or HPLC to quantify the remaining boronic acid (or a derivative) and the formation of the corresponding arene (the product of protodeboronation).
-
Calculate the percentage of decomposition at each time point.
Anticipated Results
Stability is often inversely correlated with reactivity. Highly activated, electron-rich boronic acids can be more susceptible to protodeboronation.
| Boronic Acid | Expected Decomposition (%) after 4h @ 90 °C | Rationale |
| 4-Methoxyphenylboronic Acid | 15 - 25% | Electron-rich systems are often more prone to protodeboronation, representing a trade-off for their high reactivity.[6] |
| This compound | < 10% | The balanced electronic nature is hypothesized to confer good stability, making it less prone to decomposition than highly activated systems. |
| Phenylboronic Acid | < 10% | Generally exhibits good stability under these conditions. |
| 4-(Trifluoromethyl)phenylboronic Acid | < 5% | The electron-withdrawing group strengthens the C-B bond, making these compounds highly resistant to protodeboronation. |
Summary and Recommendations
This benchmarking guide provides a tripartite strategy for evaluating the performance of This compound . The anticipated results suggest that this reagent occupies a favorable position in the reactivity-stability spectrum.
-
Reactivity: It is expected to be more reactive than the parent phenylboronic acid, ensuring efficient cross-coupling under standard conditions without the need for highly specialized catalysts or harsh conditions.
-
Stability: It is predicted to exhibit superior stability compared to more electron-rich analogues like 4-methoxyphenylboronic acid, minimizing reagent decomposition and improving reaction reproducibility.
Based on this profile, This compound is a highly recommended building block for researchers who require a balance of robust reactivity and operational stability. Its performance makes it suitable for a wide range of applications, from discovery chemistry to process development, where reliability and high yields are paramount.
References
- A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological. Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health (NIH).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. Benchchem.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling is a foundational tool for constructing complex molecular architectures. The choice of the organoboron reagent—specifically between a boronic acid and its corresponding ester—is a critical decision point that profoundly influences reaction efficiency, reproducibility, and practicality. This guide provides an objective, data-driven comparison, moving beyond simple preference to explore the causality behind experimental choices and outcomes.
Section 1: The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their boronate ester counterparts, most commonly pinacol esters, lies in a fundamental trade-off between reactivity and stability.[1][2]
Boronic Acids (R-B(OH)₂): These reagents are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity stems from the Lewis acidity of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: Cleavage of the C-B bond by a proton source.[2][3][4]
-
Dehydration: Spontaneous self-condensation to form cyclic trimeric anhydrides known as boroxines.[3] This process can complicate stoichiometry and impact reaction kinetics.
Boronic Esters (e.g., R-B(pin)): By replacing the hydroxyl groups with a diol, typically pinacol, the resulting boronic esters exhibit significantly enhanced stability.[1][3][5] The pinacol group sterically shields the boron atom, making the C-B bond less prone to degradation.[5] This robustness translates to a longer shelf-life, easier handling, and greater tolerance to a wider range of reaction conditions.[1][3] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1][2]
Figure 1: Structural comparison of a boronic acid, its pinacol ester, and its equilibrium with the trimeric boroxine form.
Section 2: Performance Metrics: A Head-to-Head Comparison
The practical implications of these structural differences become evident when comparing their performance in a laboratory setting.
| Feature | Boronic Acids | Boronic Esters (Pinacol) |
| Stability & Handling | Susceptible to decomposition (protodeboronation, oxidation).[1][2] Can form boroxines upon dehydration.[3] | Highly stable, often crystalline solids with a long shelf-life.[1][3] Less sensitive to moisture and air.[3][5] |
| Reactivity | Generally more reactive, often leading to shorter reaction times.[1][2] | Generally less reactive, may require higher temperatures or more active catalysts.[1][2] |
| Purification | Purification by standard silica gel chromatography is often challenging due to high polarity and strong absorption.[6] Recrystallization or specialized techniques are often required.[7] | Readily purified by standard silica gel chromatography.[5] Some derivatives can still be challenging, but methods using boric acid-treated silica gel have been developed.[6][8] |
| Solubility | Variable; often soluble in polar solvents like alcohols and water. | Excellent solubility in common organic solvents (THF, dioxane, toluene). |
| Substrate Scope | Very broad, but can be problematic for unstable substrates (e.g., some 2-pyridyl motifs) that are prone to rapid protodeboronation.[4] | Extremely broad. The stability of the ester allows for the successful coupling of substrates that are unstable as the corresponding boronic acids.[4] |
| Cost & Availability | A vast number are commercially available, often at a lower initial purchase price.[1] | Often more expensive than the parent acid and may require an additional synthetic step.[1] |
| Reproducibility | Can be less reproducible due to variable purity and the presence of boroxines.[3] | Offer more reproducible experimental outcomes due to higher stability and purity.[1] |
Section 3: Experimental Design and Protocols
The choice of reagent dictates the entire experimental setup. Let's consider a standard Suzuki-Miyaura coupling between 4-iodoanisole and a phenylboron reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Kinetic Guide to the Suzuki-Miyaura Coupling: Featuring (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceutical agents and functional materials.[1][2] The selection of the boronic acid is a critical parameter that dictates reaction efficiency, yield, and scalability.[3] This guide provides an in-depth kinetic analysis of Suzuki coupling with a functionally complex substrate, (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, comparing its performance to archetypal electron-rich and electron-poor boronic acids.
The narrative is built upon established mechanistic principles and provides detailed, field-proven protocols for robust kinetic analysis. Every experimental choice is rationalized to empower the researcher not just to replicate, but to understand and adapt these methodologies for their own unique challenges.
The Suzuki-Miyaura Catalytic Cycle: The Engine of C-C Bond Formation
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-defined catalytic cycle.[4] A comprehensive understanding of this cycle is paramount, as the rate of any of its three key steps—oxidative addition, transmetalation, or reductive elimination—can become the bottleneck (the rate-determining step) under different conditions. Kinetic studies are the primary tool for identifying this bottleneck, enabling targeted process optimization.[5]
The cycle begins with an active Pd(0) species, which undergoes oxidative addition with an organohalide. The subsequent, and often rate-determining, transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Designing a Robust Kinetic Study
To elucidate the kinetic profile of this compound, a series of experiments based on the method of initial rates is proposed. This classical kinetic approach involves measuring the rate of reaction at the very beginning of the process, where the concentration of reactants is known and the influence of product inhibition is negligible.[7] By systematically varying the initial concentration of one reactant while holding others in large excess, the reaction order with respect to each component can be determined.[8]
Experimental Objective: To determine the reaction rate law, expressed as: Rate = k[Aryl Halide]x[Boronic Acid]y[Palladium Catalyst]z where k is the rate constant and x, y, and z are the reaction orders.
Rationale for Component Selection:
-
Aryl Halide (Substrate): 4-Bromoacetophenone. This substrate is chosen for its moderate reactivity and the presence of a chromophore (the acetophenone group), which allows for straightforward monitoring of product formation via UV-Vis spectroscopy or HPLC.
-
Boronic Acid of Interest: this compound. This molecule possesses both an electron-donating ether linkage and an electron-withdrawing ester group. Their combined electronic influence in the meta position presents an interesting case study compared to simpler substituted boronic acids.
-
Catalyst System: Pd(OAc)₂ with 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos). This is a highly active and commercially available catalyst system known for its efficiency in a broad range of Suzuki couplings, providing a reliable baseline for kinetic measurements.[9] The bulky, electron-rich SPhos ligand promotes both oxidative addition and reductive elimination.[9][10]
-
Base: Potassium Carbonate (K₂CO₃). A moderately strong inorganic base sufficient to promote the formation of the reactive boronate species without causing significant side reactions. The choice of base can be critical, as it has been shown to influence the rate-determining step.[5]
-
Solvent System: 1,4-Dioxane/Water (4:1). A common solvent mixture that provides sufficient solubility for both the organic reactants and the inorganic base, creating the biphasic conditions typical for many Suzuki couplings.[11]
-
Monitoring Technique: High-Performance Liquid Chromatography (HPLC). While in-situ methods like Raman spectroscopy are powerful, HPLC analysis of quenched reaction aliquots is a widely accessible and robust technique.[12][13][14] It provides high-quality, time-resolved concentration data for reactants and products.
Caption: Experimental workflow for acquiring kinetic data via offline HPLC analysis.
Detailed Experimental Protocol: Method of Initial Rates
Materials:
-
This compound
-
4-Bromoacetophenone
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Biphenyl (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Jacketed reaction vessel with magnetic stirrer, temperature probe, and nitrogen inlet.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 4-bromoacetophenone, this compound, the Pd(OAc)₂/SPhos pre-catalyst, and biphenyl (internal standard) in 1,4-dioxane.
-
Reaction Setup: In the jacketed reactor under a nitrogen atmosphere, add 1,4-dioxane and water (4:1 ratio). Add K₂CO₃ (3.0 eq), 4-bromoacetophenone (1.0 eq), and a precise amount of the biphenyl internal standard stock solution.
-
Catalyst Loading: Add the Pd(OAc)₂/SPhos stock solution to achieve the desired catalyst loading (e.g., 1 mol%).
-
Equilibration: Heat the mixture to the desired reaction temperature (e.g., 80 °C) and allow it to stir for 15 minutes to ensure thermal equilibrium and catalyst activation.
-
Reaction Initiation (t=0): Using a gas-tight syringe, rapidly inject the stock solution of this compound (e.g., 1.2 eq). Begin timing immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing a cold solution of acetonitrile/water to quench the reaction and dilute the sample.
-
Analysis: Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve near t=0.
-
Determining Reaction Order: Repeat steps 2-9, systematically changing the initial concentration of one component (e.g., doubling the concentration of the boronic acid) while keeping all other concentrations constant. Analyze the effect on the initial rate to determine the reaction order for that component.
Comparative Kinetic Analysis
The electronic nature of the substituent on the phenylboronic acid ring significantly impacts the rate of transmetalation.[15] Electron-donating groups (EDGs) increase the nucleophilicity of the ipso-carbon, typically accelerating this step. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, slowing it down.[15]
This compound has a meta-substituted pattern. The ethoxy group (-OEt) is an EDG through resonance, while the ethoxy-oxo-ethyl group (-CH₂COOEt) is an EWG through induction. The net effect on the ipso-carbon's nucleophilicity will determine its kinetic behavior relative to simpler analogs.
| Boronic Acid | Substituent Effect | Expected Impact on Transmetalation Rate | Predicted Overall Reaction Rate (Relative) |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (EDG) | Faster | Fastest |
| Phenylboronic Acid | Neutral (Baseline) | Baseline | Baseline |
| This compound | Competing EDG/EWG (meta) | Slightly Slower than Baseline | Slower than Phenylboronic Acid |
| 4-Acetylphenylboronic Acid | Strong Electron-Withdrawing (EWG) | Slower | Slowest |
| Note: This table presents expected relative rates based on established mechanistic principles. Actual rates are highly dependent on specific reaction conditions.[15] |
Alternative Cross-Coupling Reactions:
While the Suzuki-Miyaura coupling is often preferred due to the low toxicity and stability of boronic acids, other methods for biaryl synthesis exist.[16]
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, stable reagents, vast commercial availability.[3] | Can be sensitive to sterically hindered substrates. |
| Stille Coupling | Organostannane (R-SnR'₃) | High functional group tolerance, often mild conditions. | High toxicity of tin reagents and byproducts.[16] |
| Negishi Coupling | Organozinc (R-ZnX) | Highly reactive, couples a wide range of substrates. | Reagents are often moisture and air-sensitive.[16] |
| Heck Coupling | Alkene | Avoids pre-formed organometallic reagents. | Limited to vinylarenes for biphenyl synthesis; can have regioselectivity issues.[16] |
Conclusion
Kinetic analysis provides an indispensable window into the underlying mechanics of a chemical reaction. For the Suzuki-Miyaura coupling, understanding the influence of a substrate like this compound is crucial for professionals in drug development, where process optimization, scalability, and robustness are paramount.[5][10] By employing systematic methodologies such as the method of initial rates, researchers can quantify the impact of substrate electronics, catalyst systems, and reaction conditions. This data-driven approach allows for the rational optimization of reaction parameters, leading to reduced catalyst loadings, shorter reaction times, and improved yields, ultimately accelerating the path from discovery to manufacture.
References
- Benchchem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Leadbeater, N. E., & McGowan, C. (2006). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Organic Letters, 8(20), 4589–4591.
- ResearchGate. (2022). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
- YouTube. (2024). Chemical Reaction Engineering Lectures - Method of Excess & Integral Methods for Rate Data Analysis.
- Nandiyanto, A. B. D., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science & Technology, 9(3), 759-774.
- Fiveable. (n.d.). Computational Methods in Chemical Kinetics.
- BrainKart. (2018). Methods Based on Chemical Kinetics: Theory and Practice.
- ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Benchchem. (n.d.). A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- Wikipedia. (n.d.). Suzuki reaction.
- University of Lagos. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING.
- ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes.
- Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5842.
- ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NIH. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ChemRxiv. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
- Benchchem. (n.d.). Application Note: Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of Biaryl-Containing Amides.
- ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wikipedia. (n.d.). Phenylboronic acid.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainkart.com [brainkart.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. vapourtec.com [vapourtec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Mechanistic Imperative of the Base in the Suzuki Catalytic Cycle
A Senior Application Scientist's Guide to Yield Comparison Between Different Bases in Suzuki Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of base in this reaction is a critical parameter that profoundly influences reaction yield, rate, and selectivity. This guide provides an in-depth comparison of the performance of various bases in Suzuki reactions, supported by experimental data, mechanistic insights, and detailed protocols to empower you in the rational design and optimization of your synthetic strategies.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The base plays a crucial, multifaceted role, primarily in the transmetalation step, by activating the organoboron species.[1][2] Two primary mechanistic pathways are generally accepted for the role of the base: the boronate pathway and the hydroxide pathway.[3][4]
The Boronate Pathway: In this pathway, the base activates the boronic acid to form a more nucleophilic boronate "ate" complex. This boronate species then reacts with the palladium(II) halide complex in the transmetalation step.[4]
The Hydroxide Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[4]
The operative pathway is influenced by the specific base, solvent, and reactants employed in the reaction.[3] Computational studies suggest that the mechanism often initiates with the reaction between the base and the organoboronic acid.[5]
A Comparative Analysis of Common Bases in Suzuki Reactions
The choice of base is critical and often dictates the success of a Suzuki-Miyaura coupling. A variety of inorganic and organic bases have been employed, with their performance being highly dependent on the specific substrates and reaction conditions.
Inorganic Bases
Inorganic bases are the most frequently used in Suzuki reactions. Their efficacy is a function of their basicity, solubility, and the nature of the cation.
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃):
-
Sodium Carbonate (Na₂CO₃): A widely used, cost-effective, and efficient base for a broad range of substrates. It is often a good starting point for reaction optimization.[3][6] In some studies, Na₂CO₃ has been shown to be the most effective base in terms of yield.[6]
-
Potassium Carbonate (K₂CO₃): Similar to Na₂CO₃, K₂CO₃ is another commonly used and effective base. Its solubility can differ from that of Na₂CO₃, which may influence reaction kinetics in certain solvent systems.[3]
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent, sometimes superior, yields, particularly with challenging substrates. Its higher solubility in many organic solvents can be a significant advantage.[7][8] However, it is a more expensive option.[3] The "cesium effect" has been attributed to factors such as increased solubility and the polarizability of the cation.[9]
Phosphates (K₃PO₄):
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and sterically hindered boronic acids.[3] Its use can sometimes prevent side reactions that are observed with other bases.[3]
Hydroxides (NaOH, KOH):
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong bases that can be effective in Suzuki couplings. However, their high basicity can sometimes lead to undesirable side reactions.[4]
Fluorides (KF, CsF):
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): Fluoride ions are believed to play a unique role in activating the boronic acid.[4] CsF is often a highly effective base, especially under anhydrous conditions, and can lead to rapid reaction times.[3] KF is a less expensive alternative and is also effective, particularly when used in anhydrous polar aprotic solvents.[3]
Organic Bases
Organic bases are generally less common in Suzuki reactions but can be advantageous in specific situations, such as when dealing with substrates that are sensitive to strong inorganic bases.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic bases suitable for sensitive functional groups. However, they often provide lower yields compared to inorganic bases under standard conditions.[4][7]
Quantitative Yield Comparison of Different Bases
The following tables summarize the performance of various bases in Suzuki-Miyaura coupling reactions under different conditions, providing a quantitative comparison of their effectiveness.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 | [7] |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 | [7] |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 | [7] |
| 4 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 | [7] |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 | [4] |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 | [4] |
| 7 | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 | [7] |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent. |
Table 2: Base Screening for the Suzuki Coupling of p-Bromotoluene and Phenylboronic Acid in Aqueous Media
| Entry | Base | Yield (%) | Reference |
| 1 | K₃PO₄·7H₂O | 98 | [10] |
| 2 | K₂CO₃ | 92 | [10] |
| 3 | Li₂CO₃ | 95 | [10] |
| 4 | Cs₂CO₃ | 85 | [10] |
| 5 | NaHCO₃ | 78 | [10] |
| 6 | KOC(CH₃)₃ | 65 | [10] |
| Reaction conditions: p-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), PdCl₂(Lₙ@β-CD) complex (0.01 mol %), TBAB (1.5 mmol), H₂O (2 mL), 4 h.[10] |
Table 3: Yield Comparison for the Suzuki Coupling of Sterically Hindered 2-Bromo-1,3-dichloro-5-nitrobenzene
| Entry | Catalyst | Ligand | Base | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 | [11] |
| 2 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 | [11] |
| 3 | Pd₂(dba)₃ | L1 | NaOH | 50 | [11] |
| Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), ligand (10 mol%), Pd catalyst (5 mol%), base (2 equiv), THF (5 mL) at 60 °C for 1 h.[11] |
Experimental Protocols
To ensure reproducibility and facilitate the rational selection of a base, detailed experimental protocols are essential.
General Experimental Protocol for Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the efficacy of different bases for a specific Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[7]
-
Add the solvent system (11 mL) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol for Suzuki Coupling of a Sterically Hindered Substrate (2,6-Dibromopyridine)
This protocol is optimized for the mono-arylation of 2,6-dibromopyridine, a sterically hindered substrate where base selection is critical.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).[1]
-
Stir the reaction mixture vigorously and heat to 100 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Conclusion
The selection of the base is a pivotal decision in the optimization of Suzuki-Miyaura cross-coupling reactions. While carbonates such as Na₂CO₃ and K₂CO₃ offer a cost-effective and broadly applicable starting point, stronger, non-nucleophilic bases like K₃PO₄ are often superior for challenging substrates, including sterically hindered and heteroaromatic partners. The higher solubility of Cs₂CO₃ can also provide a distinct advantage in certain systems. A thorough understanding of the mechanistic role of the base, coupled with systematic screening of a panel of bases under well-defined experimental conditions, is paramount to achieving high yields and purity in the synthesis of target molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and accelerate their research and development endeavors.
References
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- D'Alterio, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13503.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Lima, C. G. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Tang, W., & Senanayake, C. H. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 52(4), 1174-1177.
- ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Schroeder, J. I., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 434-439.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. PhD Thesis, University of Bath.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Compunetics. Exploring and Quantifying the Caesium Effect I.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5379–5383.
- Wikipedia. Suzuki reaction.
- Li, F., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465–4473.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Quora. What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789.
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3162-3166.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- ResearchGate. The effect of various bases on the Suzuki coupling reaction.
- Denmark, S. E., & Regens, C. S. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(1), 107-124.
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Ananikov, V. P., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 10(9), 1033.
- ResearchGate. Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ?.
- ResearchGate. Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
- Organic Chemistry Portal. Suzuki Coupling.
- Myers, A. G. The Suzuki Reaction.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1696-1702.
- ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. compunetics.net [compunetics.net]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic Acid and Its Derivatives
This guide provides an in-depth spectroscopic analysis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. We will objectively compare its spectral characteristics with key derivatives to elucidate structure-property relationships. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Boronic acids and their derivatives are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors in drug design.[1][2] Their unique electronic and structural properties, stemming from the vacant p-orbital on the sp²-hybridized boron atom, make them fascinating subjects for spectroscopic study.[3] Accurate characterization is paramount for confirming identity, assessing purity, and understanding reactivity. This guide will dissect the NMR, FT-IR, and Mass Spectrometry data to provide a comprehensive analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acids, ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms, while ¹¹B NMR can confirm the trivalent nature of the boron center.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids as it allows for the observation of the exchangeable B(OH)₂ protons, which appear as a broad singlet. In other solvents like chloroform-d (CDCl₃), these protons may exchange too rapidly or be unobservable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence. A 45-degree pulse angle, 2-second relaxation delay, and 1024 or more scans are typically required for a good signal-to-noise ratio.
Workflow for NMR Sample Preparation
Caption: Standard workflow for preparing a boronic acid sample for NMR analysis.
Comparative ¹H NMR Data
The following table compares the expected ¹H NMR chemical shifts for our target compound with phenylboronic acid and a key derivative.
| Compound | Aromatic Protons (ppm) | -CH₂- (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) | B(OH)₂ (ppm) | Reference |
| Phenylboronic Acid | 7.3-8.0 (m, 5H) | N/A | N/A | N/A | ~8.0 (br s, 2H) | [4] |
| This compound | ~7.1-7.5 (m, 4H) | 4.69 (s, 2H) | 4.18 (q, 2H) | 1.22 (t, 3H) | ~8.0 (br s, 2H) | Inferred* |
| 3-Acetylphenylboronic acid | 7.5-8.4 (m, 4H) | N/A | N/A | 2.61 (s, 3H) | ~8.2 (br s, 2H) | [5] |
*Data for this compound is inferred based on the combination of phenylboronic acid and ethyl acetate moieties, and data for similar structures.[6]
Analysis of ¹H NMR Spectra:
-
Parent Compound vs. Phenylboronic Acid (PBA): The introduction of the ethoxy-oxoethoxy group at the meta position on PBA shifts the aromatic signals slightly. The key distinguishing features are the appearance of a singlet for the methylene (-O-CH₂ -CO) protons around 4.69 ppm, and the characteristic quartet and triplet of the ethyl group (-O-CH₂CH₃ ) at approximately 4.18 ppm and 1.22 ppm, respectively.
-
Effect of an Electron-Withdrawing Group: In 3-acetylphenylboronic acid, the acetyl group deshields the aromatic protons, causing them to shift downfield (to a higher ppm value) compared to PBA.[5] This is a predictable electronic effect that aids in confirming the position of substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For boronic acids, it is particularly useful for confirming the presence of the B-O and O-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid boronic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Comparative FT-IR Data
| Vibrational Mode | Phenylboronic Acid (cm⁻¹) | This compound (cm⁻¹) | 3-Acetylphenylboronic acid (cm⁻¹) | Reference |
| O-H Stretch (B-OH) | ~3300 (broad) | ~3300 (broad) | ~3350 (broad) | [7] |
| C=O Stretch (Ester/Ketone) | N/A | ~1730-1750 (strong) | ~1680 (strong) | [5] |
| Aromatic C=C Stretch | ~1600, 1450 | ~1600, 1480 | ~1590, 1470 | [5][7] |
| B-O Stretch | ~1350 (strong) | ~1360 (strong) | ~1355 (strong) | [8][9] |
| C-O Stretch (Ether/Ester) | N/A | ~1200, 1100 | N/A | [10] |
Analysis of FT-IR Spectra:
-
Signature of the Boronic Acid: The most characteristic peaks for a boronic acid are the very broad O-H stretch above 3200 cm⁻¹ (due to hydrogen bonding) and the strong, sharp B-O stretching vibration, typically found around 1350 cm⁻¹.[8][9]
-
Identifying the Parent Compound: this compound is clearly distinguished by a strong C=O stretching peak from its ester functional group, expected around 1730-1750 cm⁻¹. The presence of multiple C-O stretching bands between 1000-1300 cm⁻¹ further confirms the ether and ester linkages.
-
Derivative Comparison: The C=O stretch in 3-acetylphenylboronic acid appears at a lower wavenumber (~1680 cm⁻¹) compared to the ester in our parent compound. This is typical, as ketones generally absorb at a lower frequency than esters. This distinction allows for the unambiguous differentiation between these functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.
Expert Insight: Boronic acids can be challenging to analyze in their native form. Derivatization or careful optimization of source conditions may be required.[11] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is often observed.[12] Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), the molecular ion peak will be accompanied by a smaller peak at M-1, which is a characteristic signature.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use ESI in negative ion mode. Typical settings might include a capillary voltage of -3.0 to -4.5 kV and a source temperature of 100-150 °C.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Comparative Mass Spectrometry Data
| Compound | Formula | MW (¹¹B) | Expected Ion [M-H]⁻ (m/z) | Key Fragments |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 120.9 | Loss of H₂O, loss of B(OH)₂ |
| This compound | C₁₀H₁₃BO₅ | 224.02 | 223.0 | Loss of C₂H₅OH, loss of CO₂, cleavage of the ether bond |
| 3-Acetylphenylboronic acid | C₈H₉BO₃ | 163.97 | 162.9 | Loss of CH₃, loss of CO |
Structure-Spectra Relationship in MS
Caption: Predicted fragmentation of the parent compound in ESI-MS.
Analysis of Mass Spectra:
-
The molecular ion peak is the most critical piece of information, confirming the compound's molecular weight.
-
For This compound , expected fragmentation pathways include the neutral loss of ethanol (C₂H₅OH) from the ester, decarboxylation (loss of CO₂), and cleavage of the C-O ether bond. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the ethoxy, carbonyl, and phenylboronic acid moieties.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a logical and systematic process. By combining the insights from ¹H NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. ¹H NMR confirms the specific arrangement of protons and the presence of the ethyl and methylene groups. FT-IR provides definitive evidence of the key functional groups, particularly the boronic acid's B-O bond and the ester's C=O bond, allowing for clear differentiation from derivatives like ketones. Finally, Mass Spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach forms a self-validating system, providing the high level of confidence required in research and drug development.
References
- AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]
- ResearchGate. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods | Request PDF. [Link]
- ResearchGate. UV‐Vis spectra before and after the reactions of phenylboronic acid.... [Link]
- The Royal Society of Chemistry.
- ResearchGate. (2015). uv-visible spectral analysis of boric acid in different solvents: a case study. [Link]
- ResearchGate. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2015). UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. [Link]
- Albanian Journal of Medical and Health Sciences. Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. [Link]
- Mettler Toledo.
- J&K Scientific. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3. [Link]
- SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives.
- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
- PubChem - NIH. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310. [Link]
- PubChem - NIH. Phenylboronic Acid | C6H7BO2 | CID 66827. [Link]
- PubChem - NIH. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. [Link]
- Reagentia. 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid (CAS/ID No. 957062-63-4). [Link]
- ACS Publications. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. [Link]
- MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
- NIST WebBook. Boronic acid, ethyl-. [Link]
- SpectraBase. Phenylboronic acid - Optional[FTIR] - Spectrum. [Link]
- Science and Education Publishing. 3-(2-Phenyl-oxo-ethoxy)
- PubMed Central (PMC).
- Scirp.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. [Link]
- MDPI.
- Arctom. CAS NO. 957062-63-4 | [3-(2-ethoxy-2-oxo-ethoxy)phenyl]boronic acid - 95%. [Link]
- SpectraBase. 2-Ethoxybenzeneboronic acid - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. 硼酸及其衍生物 [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-ETHOXYCARBONYLETHYL)BENZENEBORONIC ACID 97(913835-82-2) 1H NMR [m.chemicalbook.com]
- 7. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. scirp.org [scirp.org]
A Researcher's Guide to the Stability of Substituted Phenylboronic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the stability of reagents and building blocks is not merely a matter of convenience; it is a cornerstone of reproducible and reliable science. Phenylboronic acids, with their versatile reactivity in cross-coupling reactions and their ability to form reversible covalent bonds with diols, have become indispensable tools. However, their inherent instability can pose significant challenges, impacting everything from storage and handling to reaction yields and the integrity of final products. This guide provides an in-depth evaluation of the stability of various substituted phenylboronic acids, offering both a comparative analysis and detailed experimental protocols to empower researchers in their selection and handling of these critical reagents.
The Underpinnings of Phenylboronic Acid Instability: Key Degradation Pathways
The stability of a phenylboronic acid is fundamentally governed by its susceptibility to two primary degradation pathways: oxidative deboronation and dehydration to form boroxines. A third pathway, protodeboronation, is also a consideration, particularly for heteroaromatic and vinyl boronic acids.[1][2] Understanding these pathways is crucial for mitigating degradation and ensuring the integrity of the boronic acid.
Oxidative Deboronation
In the presence of reactive oxygen species (ROS), phenylboronic acids can undergo oxidative deboronation, a process that cleaves the carbon-boron bond to yield an alcohol (phenol in this case) and boric acid.[3][4] This degradation is often the most significant concern in biological applications and can be a nuisance in synthetic protocols that are not rigorously deoxygenated. The rate-limiting step in this process is believed to be the migration of the phenyl group from the boron to an oxygen atom.[3]
Dehydration to Boroxine
Phenylboronic acids can undergo reversible dehydration, particularly when heated or in the solid state, to form a cyclic trimeric anhydride known as a boroxine.[2][5][6] While this process is reversible upon the addition of water, the formation of boroxine alters the stoichiometry and can impact the reactivity of the boronic acid in a given reaction.[2]
Caption: Key degradation pathways of phenylboronic acids.
The Influence of Substituents on Stability: A Comparative Overview
The electronic and steric properties of substituents on the phenyl ring play a pivotal role in dictating the stability of phenylboronic acids.[7][8] These effects are primarily manifested through their influence on the pKa of the boronic acid and their ability to participate in intramolecular interactions.
Electron-Withdrawing vs. Electron-Donating Groups
A fundamental principle governing the stability of substituted phenylboronic acids is the electronic nature of the substituent.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the boron atom. This increased Lewis acidity lowers the pKa of the boronic acid.[7][9] A lower pKa can lead to a higher population of the more stable tetrahedral boronate anion at a given pH, which can influence its reactivity and stability.[10] For instance, the pKa of p-nitrophenylboronic acid is 7.23, significantly lower than that of p-methoxyphenylboronic acid at 9.24.[9]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the boron atom, raising the pKa.[10]
The impact of these electronic effects on oxidative stability is complex. While diminishing electron density on the boron atom can slow the rate-limiting 1,2-shift during oxidation, the overall stability is also influenced by the pH and the specific oxidant.[3]
The "Ortho Effect"
Substituents at the ortho position can exert a profound influence on stability that goes beyond simple electronic effects. Intramolecular interactions between the ortho-substituent and the boronic acid moiety can lead to significant stabilization.[8]
-
Intramolecular Coordination: A key example of this is the enhanced stability of 2-carboxyphenylboronic acid. The pendant carboxyl group can act as an intramolecular ligand for the boron atom, forming a boralactone structure. This has been shown to increase the resistance to oxidation by as much as 10,000-fold.[3][11] Similarly, an ortho-nitro group can coordinate to the boron atom, leading to greater oxidative stability compared to the unsubstituted phenylboronic acid.[3]
-
Steric Hindrance: Bulky ortho-substituents can sterically hinder the approach of reactants, including water and oxidants, to the boron center. This can slow the rates of both hydrolysis of boronate esters and oxidative deboronation.[12]
The following table summarizes the general stability trends for a selection of substituted phenylboronic acids based on the principles discussed above.
| Substituent | Position | Electronic Effect | Predicted Relative Oxidative Stability | Predicted Relative Thermal Stability (vs. Boroxine Formation) | Key Considerations |
| -H | - | Neutral | Baseline | Baseline | Standard for comparison. |
| -NO₂ | para | Strong EWG | Moderate | High | Lower pKa may influence reactivity. |
| -OCH₃ | para | Strong EDG | Low | Moderate | Higher pKa. |
| -Cl | para | Weak EWG | Moderate | High | Halogen substituents can influence reactivity in cross-coupling. |
| -COOH | ortho | EWG | Very High | Very High | Intramolecular coordination leads to exceptional stability.[3] |
| -CH₃ | ortho | EDG | Moderate-High | Moderate-High | Steric hindrance can play a significant role. |
| -F | ortho | EWG | High | High | Intramolecular hydrogen bonding can stabilize the tetrahedral form.[8] |
Experimental Protocols for Stability Assessment
To provide a framework for the quantitative evaluation of phenylboronic acid stability, the following detailed experimental protocols are presented. These protocols are designed to be self-validating and can be adapted to specific research needs.
Protocol 1: Evaluation of Oxidative Stability by HPLC
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the degradation of a phenylboronic acid in the presence of an oxidizing agent.
Rationale: HPLC provides a robust and quantitative method for separating the parent boronic acid from its degradation products, allowing for the determination of degradation kinetics.
Materials:
-
Substituted phenylboronic acid
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the phenylboronic acid in ACN at a known concentration (e.g., 1 mg/mL). Prepare a standard of the expected degradation product (e.g., the corresponding phenol) in the same manner.
-
Reaction Setup: In an autosampler vial, combine the phenylboronic acid stock solution, water, and ACN to a final concentration of 0.1 mg/mL in a desired solvent ratio (e.g., 50:50 ACN:water).
-
Initiation of Degradation: Add a specific volume of H₂O₂ solution to the vial to initiate the oxidation reaction (e.g., to a final concentration of 1%).
-
HPLC Analysis: Immediately place the vial in the HPLC autosampler and program a sequence to inject samples at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Data Analysis: Quantify the peak area of the parent phenylboronic acid and its degradation product at each time point. Plot the percentage of the remaining phenylboronic acid against time to determine the degradation rate.
Caption: Workflow for oxidative stability testing by HPLC.
Protocol 2: Evaluation of Thermal Stability (Boroxine Formation) by ¹H NMR
This protocol uses Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the formation of boroxine upon heating.
Rationale: The dehydration of a phenylboronic acid to its boroxine results in distinct changes in the ¹H NMR spectrum, particularly in the chemical shifts of the aromatic protons and the disappearance of the B(OH)₂ proton signal.
Materials:
-
Substituted phenylboronic acid
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: Dissolve a known amount of the phenylboronic acid in the anhydrous deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts of the aromatic protons and the B(OH)₂ protons (this signal is often broad and may exchange with residual water).
-
Heating and Monitoring: Increase the temperature of the NMR probe in a stepwise manner (e.g., to 50 °C, 75 °C, 100 °C). At each temperature, allow the sample to equilibrate for a set period (e.g., 15 minutes) and then acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the spectra at different temperatures. The formation of boroxine will be indicated by the appearance of a new set of aromatic signals and the disappearance of the B(OH)₂ signal. The ratio of the integrals of the boronic acid and boroxine signals can be used to quantify the extent of dehydration at each temperature.
Conclusion
The stability of substituted phenylboronic acids is a multifaceted issue that is critical to their successful application in research and development. By understanding the primary degradation pathways and the profound influence of substituents, researchers can make more informed decisions about the selection, storage, and handling of these valuable reagents. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of stability, enabling a more rigorous and reproducible approach to working with phenylboronic acids. As the applications of these compounds continue to expand, a thorough understanding of their stability will remain a key factor in unlocking their full potential.
References
- Yan, J., Fang, H., & Wang, B. (2000). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 122(38), 9258-9265. [Link]
- Kubáň, P., & Kubáň, V. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Solution Chemistry, 42(6), 1165-1178. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 637775, Phenylboronic acid. [Link]
- Essenberg, C., Ellis, L., & Turnbull, M. (2008).
- Negrete-Raymond, A. V., West, A. H., & Hagedorn, C. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(6), 3373-3379. [Link]
- Lippard, S. J., & Berg, J. M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022699118. [Link]
- Ibezim, E., & De-Biao, L. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Molecular Sciences, 12(12), 8565-8583. [Link]
- Amos, J. L., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(3), 1146-1151. [Link]
- Wang, Q. X., & Riordan, J. F. (1995). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Bioorganic & Medicinal Chemistry Letters, 5(13), 1435-1440. [Link]
- Dąbrowski, M. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 26(16), 4949. [Link]
- Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3022-3024. [Link]
- AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
- Dąbrowski, M., & Jurczak, J. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 25(21), 5035. [Link]
- ResearchGate. (n.d.).
- Klivanský, P., & Stibor, I. (2004). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 2(19), 2736-2741. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Phenylboronic acid. [Link]
- American Chemical Society. (2025).
- ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aablocks.com [aablocks.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: A Comparative Analysis for Advanced Synthesis and Sensing
For researchers, medicinal chemists, and materials scientists, the selection of building blocks is a critical step that dictates the success of a synthetic route or the sensitivity of a novel sensor. Phenylboronic acids are a versatile class of reagents, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, forming the basis of sophisticated sensing systems. This guide provides an in-depth technical comparison of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid , a commercially available yet under-documented reagent, with other commonly employed substituted phenylboronic acids. By examining the predicted influence of its unique substituent, we offer a forward-looking perspective on its potential applications and performance.
Core Characteristics of this compound
This compound is a white solid with the molecular formula C10H13BO5.[1][2] Its key structural features are the phenylboronic acid moiety and a meta-substituted ethoxycarbonylmethoxy group. The boronic acid group is a mild Lewis acid, and its reactivity is modulated by the electronic nature of the substituents on the phenyl ring.
Synthesis Pathway
The synthesis of this compound is not extensively detailed in the literature but can be reliably achieved through established methods for preparing substituted phenylboronic acids. A common and effective route involves the reaction of a Grignard reagent, formed from the corresponding aryl bromide, with a trialkyl borate followed by acidic hydrolysis.[3]
Figure 1: A plausible synthetic route to this compound.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the efficiency of the transmetalation step in the catalytic cycle.
The Role of the Ethoxycarbonylmethoxy Substituent
The ethoxycarbonylmethoxy [-OCH2C(=O)OEt] group at the meta-position is expected to be moderately electron-withdrawing due to the inductive effect of the ester carbonyl group. This will increase the Lewis acidity of the boron center, potentially influencing the rate of transmetalation to the palladium catalyst.
To contextualize the performance of this compound, we compare it with other commercially available meta-substituted phenylboronic acids with varying electronic properties.
Table 1: Comparison of meta-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid | Substituent | Electronic Effect | Predicted Reactivity in Suzuki Coupling |
| 3-Methoxyphenylboronic acid | -OCH3 | Electron-donating | Generally good, can sometimes be slower due to reduced Lewis acidity. |
| This compound | -OCH2CO2Et | Electron-withdrawing (inductive) | Predicted to have good to excellent reactivity due to increased Lewis acidity, facilitating transmetalation. |
| 3-Chlorophenylboronic acid | -Cl | Electron-withdrawing (inductive) | Generally exhibits good reactivity. |
| 3-Nitrophenylboronic acid | -NO2 | Strongly electron-withdrawing | Often shows high reactivity, but can be prone to side reactions. |
The electron-withdrawing nature of the ethoxycarbonylmethoxy group is anticipated to enhance the rate of the Suzuki-Miyaura coupling compared to electron-donating or neutral substituents. This makes it a potentially valuable reagent for challenging coupling reactions where transmetalation is the rate-limiting step.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for evaluating the performance of this compound in a Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application as a Fluorescent Sensor for Carbohydrates
Phenylboronic acids are widely employed in the design of fluorescent sensors for carbohydrates. This application is based on the reversible formation of cyclic boronate esters with 1,2- or 1,3-diols, which are abundant in sugars. This binding event can be transduced into a change in fluorescence.
The Influence of the Ester Substituent on Sensing Properties
The binding affinity and selectivity of a boronic acid sensor are highly dependent on its pKa. The electron-withdrawing ethoxycarbonylmethoxy group is expected to lower the pKa of the boronic acid, making it a stronger Lewis acid.[4] This can lead to more efficient binding to diols at physiological pH.
However, the ester functionality itself is susceptible to hydrolysis under basic conditions, which could be a limitation for certain applications. For sensing in biological systems, the stability of the ester group would need to be carefully evaluated.
Table 2: Comparison of Phenylboronic Acids for Carbohydrate Sensing
| Phenylboronic Acid | Substituent | Key Feature for Sensing | Potential Advantages/Disadvantages |
| Phenylboronic acid | None | Baseline for comparison | Lower binding affinity at neutral pH. |
| 3-Aminophenylboronic acid | -NH2 | Intramolecular N-B coordination can lower pKa. | Can be integrated into PET-based sensors. |
| This compound | -OCH2CO2Et | Lowered pKa due to electron-withdrawing group. | Potentially higher binding affinity at neutral pH. Ester stability may be a concern. |
| 2-Carboxyphenylboronic acid | -COOH | Intramolecular hydrogen bonding can influence binding. | pH-dependent charge can affect interactions. |
Experimental Protocol: Evaluating a Boronic Acid-Based Fluorescent Sensor
This protocol outlines a general method for assessing the carbohydrate sensing ability of a fluorescent boronic acid derivative.
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable buffer (e.g., phosphate buffer, pH 7.4) and stock solutions of various carbohydrates (e.g., glucose, fructose, galactose).
-
Fluorescence Titration: In a cuvette, place a fixed concentration of the sensor solution. Record the initial fluorescence spectrum.
-
Addition of Analyte: Add aliquots of a carbohydrate stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of carbohydrate concentration to determine the binding constant (Ka).
-
Selectivity Study: Repeat the titration with different carbohydrates to assess the selectivity of the sensor.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solvent System Efficiency in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in the pharmaceutical, agrochemical, and materials science industries.[1][2] While the choice of palladium catalyst and ligand system often receives the most attention, the solvent is a silent yet profoundly influential partner in the reaction. Its role extends far beyond simply dissolving reagents; it dictates reaction kinetics, influences catalyst stability and activity, and can even control selectivity.[3][4]
This guide provides an in-depth comparison of different solvent systems for Suzuki coupling. We will move beyond a simple catalog of options to explore the mechanistic causality behind their performance, supported by experimental data, to empower researchers in making informed, rational decisions for their synthetic challenges.
The Mechanistic Imperative: Why the Solvent Matters
The efficiency of a Suzuki coupling is inextricably linked to the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The solvent's properties directly modulate the energy barriers and intermediate stability of each phase.
-
Oxidative Addition : The initial step involves the insertion of the Pd(0) catalyst into the aryl-halide bond. The polarity of the solvent can significantly influence this rate-determining step.[5] Polar solvents, for instance, have been shown to stabilize the charged transition states involved in the oxidative addition, potentially altering reaction rates and even chemoselectivity between different electrophilic sites (e.g., C-Cl vs. C-OTf).[3][6][7]
-
Transmetalation : This step requires the transfer of the organic group from the organoboron species to the palladium center. It is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The solvent must effectively dissolve the (often inorganic) base and facilitate its interaction with the organoboron reagent.[8] This is a primary reason for the common use of biphasic systems containing water.[9]
-
Reductive Elimination : The final, product-forming step involves the reductive elimination of the coupled product from the Pd(II) center, regenerating the active Pd(0) catalyst. The solvent's ability to coordinate with the palladium complex can influence the ease of this final step.
Below is a diagram illustrating the catalytic cycle and the critical intervention points of the solvent system.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps influenced by the solvent system.
I. Traditional Organic Solvent Systems
For decades, anhydrous organic solvents have been the workhorses of Suzuki coupling, valued for their ability to solubilize organic substrates and catalysts.
A. Aprotic Solvents (Polar and Nonpolar)
Common choices include toluene, tetrahydrofuran (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF).[1][10] Toluene is often favored for its high boiling point and ability to azeotropically remove water, while ethers like THF and dioxane are excellent coordinating solvents. Polar aprotic solvents like DMF can solubilize a wider range of reagents but present greater challenges in removal and have higher toxicity profiles.
B. Protic Solvents
Alcohols such as isopropanol (IPA) and ethanol are increasingly recognized as effective and "greener" alternatives.[11][12] Their ability to engage in hydrogen bonding can influence the reaction mechanism, and in some cases, they provide superior performance to nonpolar solvents, especially when solubility is a challenge.[3]
Performance Data in Traditional Solvents
The choice of a traditional organic solvent can significantly impact yield. The following table illustrates the performance of various solvents in the coupling of bromobenzene and phenylboronic acid.
| Entry | Solvent System (v/v) | Base | Yield (%) | Reference |
| 1 | Dioxane | K₃PO₄·3H₂O | 0 | [12] |
| 2 | Tetrahydrofuran (THF) | K₃PO₄·3H₂O | 10.4 | [12] |
| 3 | N,N-Dimethylformamide (DMF) | K₃PO₄·3H₂O | 30.9 | [12] |
| 4 | Ethanol (anhydrous) | K₃PO₄·3H₂O | 73.4 | [12] |
| 5 | Methanol (anhydrous) | K₃PO₄·3H₂O | 78.9 | [12] |
| 6 | Methanol / Water (3:2) | NaOH | 96.3 | [12] |
As the data clearly indicates, protic alcohol solvents outperformed common aprotic options in this system. Furthermore, the introduction of water to create a biphasic system with methanol dramatically increased the yield to near-quantitative levels, underscoring the powerful role of aqueous media.[12]
II. Aqueous and Biphasic Solvent Systems
The use of water as a solvent or co-solvent represents a major advancement in making Suzuki couplings more economical, safer, and environmentally benign.[1][13][14]
The Rationale for Water
For reactions involving hydrophobic substrates, running the process in "neat" water creates a biphasic system. It is now understood that the bulk of the catalytic cycle often occurs within the organic phase (which may be one of the liquid substrates itself).[15][16] The aqueous phase serves two primary functions:
-
Dissolving the Base : It acts as a reservoir for the inorganic base (e.g., K₂CO₃, K₃PO₄), making it available at the phase interface.[15]
-
Activating the Boronic Acid : It facilitates the formation of the highly reactive boronate anion required for transmetalation.
This biphasic approach often leads to highly efficient reactions and simplified product isolation, as the catalyst and inorganic byproducts remain in separate phases from the desired organic product.
Performance Data in Aqueous Systems
Aqueous systems, either as biphasic mixtures or with water-soluble catalysts, consistently demonstrate high efficiency across a broad range of substrates.
| Entry | Electrophile | Nucleophile | Solvent System | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic Acid | 1:1 H₂O:CH₃CN | 5 | 90 | [17] |
| 2 | 4-Bromo-benzonitrile | Phenylboronic Acid | 1:1 H₂O:CH₃CN | 5 | 82 | [17] |
| 3 | 4-Chlorotoluene | Phenylboronic Acid | Water | 0.01 | 98 | [13] |
| 4 | 4-Chloroacetophenone | Phenylboronic Acid | Water | 0.01 | 99 | [13] |
These results highlight the exceptional efficiency of aqueous protocols, achieving excellent yields even with very low catalyst loadings and with more challenging aryl chlorides.[13]
III. Green and Neoteric Solvent Systems
Driven by the principles of green chemistry, research has focused on developing safer, more sustainable solvent alternatives and novel reaction media.[18]
A. Bio-Derived and Greener Organic Solvents
Solvents derived from biomass, such as 2-methyltetrahydrofuran (2-MeTHF), and environmentally friendly esters like isopropyl acetate (i-PrOAc), have emerged as leading alternatives to traditional petroleum-derived solvents.[11][19] Studies have shown these solvents can match or even exceed the performance of conventional options like THF and toluene.[19] For example, in a study on the Suzuki coupling of amides, i-PrOAc was identified as the recommended green solvent, providing superior yields for electronically deactivated and heterocyclic substrates.[19]
B. Micellar Catalysis: "Nanoreactors" in Water
A revolutionary approach involves the use of surfactants in water to promote the formation of nanomicelles.[20] These surfactants, such as polyoxyethanyl α-tocopheryl sebacate (PTS) or Kolliphor EL, self-assemble in water to create hydrophobic pockets that serve as "nanoreactors."[20][21] These nanoreactors effectively concentrate the water-insoluble substrates and catalyst, dramatically accelerating the reaction rate and allowing many couplings to proceed at or near room temperature.[22] This technology eliminates the need for any organic co-solvent, resulting in an exceptionally low environmental footprint.[23]
Performance Data in Green and Micellar Systems
The data below compares a traditional solvent with a green alternative and a micellar system for the coupling of a heterocyclic halide, demonstrating the power of these modern approaches.
| Entry | Solvent System | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Toluene | 80 °C | 12 | 99 | [11] |
| 2 | t-amyl alcohol (Green) | 80 °C | 12 | 99 | [11] |
| 3 | 2-MeTHF (Green) | 80 °C | 12 | 99 | [11] |
| 4 | 2% PTS in Water (Micellar) | 40 °C | 4 | 95 | [20][22] |
| 5 | Kolliphor EL in Water (Micellar) | Room Temp. | 15 min | 98 | [21] |
The results are striking. While green solvents like t-amyl alcohol and 2-MeTHF can directly replace traditional solvents with equivalent efficacy, micellar catalysis enables the reaction to proceed under significantly milder conditions—lower temperatures and drastically shorter reaction times—while maintaining near-quantitative yields.[11][21][22]
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these systems, here are three representative protocols for the Suzuki coupling of 4-bromotoluene and phenylboronic acid.
Protocol 1: Classic Biphasic Organic System
Caption: Workflow for a traditional Suzuki coupling in a Toluene/Water system.
Protocol 2: Green Aqueous System (with Water-Soluble Catalyst)
Caption: Workflow for a Suzuki coupling using a water-soluble catalyst system.
Protocol 3: Micellar Catalysis System
Caption: Workflow for a Suzuki coupling using micellar catalysis in water.
Summary and Outlook: Choosing the Right System
There is no universal "best" solvent for the Suzuki-Miyaura coupling. The optimal choice is a function of substrate electronics and sterics, catalyst stability, process scale, and sustainability goals. However, a clear trend toward more benign and efficient systems is evident.
Caption: Decision flowchart for selecting an appropriate Suzuki coupling solvent system.
For laboratory-scale synthesis where performance and mild conditions are paramount, micellar catalysis offers a compelling advantage, often providing the fastest reactions at the lowest temperatures. For larger-scale processes focused on sustainability and simple workups, aqueous and biphasic systems are robust and highly efficient. Green organic solvents provide excellent, direct replacements for their more hazardous traditional counterparts. While traditional organic solvents remain effective and are supported by a vast body of literature, their use should be judiciously evaluated against these modern, more sustainable alternatives.
References
- Current time information in Chicago, IL, US. Google Search.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. National Institutes of Health.
- Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
- Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters.
- Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - NIH. National Institutes of Health.
- Review on green chemistry — Suzuki cross coupling in aqueous media. SpringerLink.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. National Institutes of Health.
- Suzuki reaction - Wikipedia. Wikipedia.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. National Institutes of Health.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. American Chemical Society.
- Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water | Organic Letters - ACS Publications. American Chemical Society.
- A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions - ACS Publications. American Chemical Society.
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - MDPI. MDPI.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. ResearchGate.
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS. INOVATUS JOURNALS.
- Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed. National Institutes of Health.
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions - Nanochemistry Research. Nanochemistry Research.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Chemistry Steps.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. American Chemical Society.
- Suzuki Coupling: Mechanism & Examples | NROChemistry. NROChemistry.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. ResearchGate.
- Polar Protic and Aprotic Solvents - ChemTalk. ChemTalk.
- Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Beilstein Journals.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. ResearchGate.
- Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? - ResearchGate. ResearchGate.
- Nonpolar biphasic Suzuki coupling | Download Table - ResearchGate. ResearchGate.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. Tenger Chemical.
- Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | Request PDF - ResearchGate. ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Chemistry LibreTexts.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. ResearchGate.
- Nonpolar Biphasic Catalysis: Sonogashira and Suzuki Coupling of Aryl Bromides and Chlorides. - ResearchGate. ResearchGate.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: A Modern Approach vs. Traditional Methods
Introduction
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a versatile building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a boronic acid moiety for Suzuki-Miyaura cross-coupling reactions and a flexible ester-containing side chain, makes it a valuable synthon for the creation of complex molecular architectures.[1] The boronic acid group allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, a cornerstone of contemporary drug development. This guide provides an in-depth comparison of a novel, palladium-catalyzed synthetic route to this important compound with a more traditional Grignard-based approach, offering researchers and drug development professionals a comprehensive overview of the available methodologies.
A Tale of Two Syntheses: A Comparative Overview
The synthesis of arylboronic acids has evolved significantly over the years. The classical approach often relies on the generation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents, followed by quenching with a boron electrophile. While effective, these methods can suffer from limitations in terms of functional group compatibility and reaction conditions. In contrast, modern palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, offer a milder and more versatile alternative.
Herein, we compare a novel synthetic strategy for this compound centered around a Miyaura borylation reaction with a traditional route involving a Grignard reagent.
Scheme 1: Synthetic Routes to this compound
Caption: Comparative workflow of the novel Miyaura borylation and traditional Grignard routes.
Performance Comparison: A Head-to-Head Analysis
| Parameter | Novel Route (Miyaura Borylation) | Traditional Route (Grignard Reaction) |
| Yield | Generally Good to Excellent | Variable, often moderate |
| Purity of Crude Product | High | Often contains byproducts (e.g., biphenyls) |
| Reaction Conditions | Mild (80 °C) | Cryogenic temperatures required (-78 °C) |
| Functional Group Tolerance | Excellent (tolerates esters) | Limited (incompatible with esters without protection) |
| Safety & Handling | Uses air-stable reagents | Requires handling of pyrophoric Grignard reagents |
| Scalability | Readily scalable | Can be challenging to scale due to exotherms |
In-Depth Analysis of Synthetic Routes
The Novel Approach: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct formation of a carbon-boron bond from an aryl halide and a diboron reagent. This method has gained widespread adoption due to its mild reaction conditions and exceptional functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of PdCl2(dppf) as the catalyst is crucial. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, which facilitates the oxidative addition of the aryl bromide to the palladium center and subsequent reductive elimination to form the desired boronate ester.
-
Base: Potassium acetate (KOAc) is a mild base that is critical for the transmetalation step of the catalytic cycle. It is thought to activate the diboron reagent without promoting significant side reactions.
-
Solvent: Dioxane is a common solvent for Miyaura borylations as it is relatively high-boiling and can dissolve both the organic and inorganic reagents.
Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material. The formation of the pinacol boronate ester provides a stable intermediate that can be readily purified by column chromatography before hydrolysis to the final product.
The Traditional Path: The Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds and can be adapted for the synthesis of boronic acids. This route involves the formation of a highly nucleophilic Grignard reagent from an aryl halide, which then reacts with a trialkyl borate.
Causality Behind Experimental Choices:
-
Grignard Formation: The reaction of ethyl (3-bromophenyl)acetate with magnesium metal in an ethereal solvent like THF generates the corresponding Grignard reagent. This step is highly sensitive to moisture and requires anhydrous conditions. A significant challenge with this substrate is the potential for the ester functional group to react with the newly formed Grignard reagent. Performing the reaction at low temperatures can help to mitigate this side reaction.
-
Borylation: The Grignard reagent is then added to a trialkyl borate, such as triisopropyl borate, at low temperatures (-78 °C) to prevent over-addition and the formation of undesired byproducts.
-
Hydrolysis: Acidic workup hydrolyzes the intermediate boronic ester to yield the final boronic acid.
Trustworthiness of the Protocol: The success of this reaction is highly dependent on the careful control of reaction conditions, particularly the exclusion of water and the maintenance of low temperatures during the borylation step. The formation of the Grignard reagent can be confirmed by quenching a small aliquot with an electrophile and analyzing the product.
Experimental Protocols
Starting Material Synthesis: Ethyl (3-bromophenyl)acetate
This starting material can be synthesized from 3-bromophenylacetic acid via Fischer esterification.
Step-by-Step Methodology:
-
To a solution of 3-bromophenylacetic acid (1.0 eq) in ethanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl (3-bromophenyl)acetate as a colorless oil.
Novel Route: this compound via Miyaura Borylation
Sources
Safety Operating Guide
Comprehensive Disposal Protocol for (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid (CAS No. 1256345-69-3). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The procedures outlined are grounded in established best practices for boronic acid derivatives and align with the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and Environmental Protection Agency (EPA) regulations.
Hazard Identification and Immediate Safety Precautions
Before handling or preparing for disposal, it is imperative to recognize the potential hazards associated with this compound. While this specific compound has limited characterization, the data available and the known properties of related boronic acids necessitate a cautious approach.
Table 1: Hazard Profile
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral) |
ngcontent-ng-c2479473790="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1][2] |
| Potential Hazards | (Same) | (Same) | Based on related compounds, may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4] |
Causality Behind Safety Measures: The boronic acid functional group and the organic nature of the molecule warrant robust protective measures to prevent accidental ingestion, inhalation of the solid as dust, or contact with skin and eyes.
-
Personal Protective Equipment (PPE): A non-negotiable prerequisite for handling this compound.
-
Eye Protection: Wear chemical safety goggles or a full-face shield.
-
Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
-
Engineering Controls:
-
Ventilation: All handling and disposal-related activities must be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[5]
-
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of a safe and compliant waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
The Core Principle: Treat this compound waste as a distinct hazardous waste stream. Do not mix it with other chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[5]
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a tightly sealing screw cap.
-
Ensure the container is in good condition, free from cracks or contamination.[6]
-
-
Apply a Hazardous Waste Label:
-
Accumulate Waste Safely:
Disposal Workflow for Unused Product and Contaminated Materials
This section details the procedure for disposing of the chemical itself, whether it is surplus, off-specification, or part of a reaction mixture. On-site chemical treatment or neutralization is not recommended without a specific, validated protocol from your EHS office due to the compound's specific reactivity profile.
Caption: Disposal decision workflow for this compound.
Decontamination and Disposal of Empty Containers
Empty containers are not truly empty; residual chemicals can pose a significant hazard to unsuspecting custodial staff and the environment. Proper decontamination is mandatory.
Protocol for Empty Container Decontamination:
-
Initial Rinse (Under Fume Hood):
-
Rinse the container with a small amount of a suitable polar organic solvent, such as acetone or ethanol, ensuring the solvent contacts all interior surfaces.
-
This first rinseate is considered hazardous waste. [5] Carefully transfer it into your designated hazardous waste container for this compound.
-
-
Subsequent Rinses:
-
Repeat the rinsing process at least two more times to perform a "triple rinse," which is a well-established best practice.[8]
-
For maximum safety and compliance, collect all subsequent rinseates in the same hazardous waste container.
-
-
Final Container Disposal:
-
Allow the fully rinsed container to air dry completely in the back of the fume hood.
-
Once dry, permanently deface or remove the original chemical label to prevent misuse.
-
The clean, decontaminated container can now be disposed of in the appropriate laboratory waste stream (e.g., glass or plastic recycling).[5]
-
Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material and the absorbent into a designated bag or container.
-
Seal the container, label it as hazardous waste, and place it in the designated waste container for this compound.
-
Clean the spill area with a cloth dampened with a suitable solvent, and treat the cloth as hazardous waste.
-
Report the incident to your laboratory supervisor.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and the institutional EHS office.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Regulatory Framework and Institutional Responsibility
All laboratory activities in the United States are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[9] A core requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[10][11][12] Your institution's CHP is the definitive guide for all safety procedures, including waste disposal. The procedures in this document are designed to be a component of a compliant CHP but must be verified against your specific institutional policies. Final disposal of hazardous waste is regulated by the EPA, and your EHS department serves as the liaison to ensure these complex regulations are met.[13][14]
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- 29 CFR 1910.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- The Laboratory Standard. Vanderbilt University Medical Center. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- How To Safely Dispose of Boric Acid. Lab Alley. [Link]
- [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. ChemBK. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Management of Waste.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- 110140 - Phenylboronic acid - Safety D
- 3-Acetylphenylboronic acid.
- Phenylboronic acid. Wikipedia. [Link]
- Chemical Waste Disposal Guidelines. University of Rochester. [Link]
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne (EPFL). [Link]
Sources
- 1. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid | 1256345-69-3 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. epa.gov [epa.gov]
- 14. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Safeguarding Your Research: A Guide to Handling (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
For Immediate Reference: In the event of exposure, immediately flush affected eyes or skin with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1] For inhalation, move to fresh air.[1][2] If swallowed, rinse mouth with water and seek medical advice.[1][3]
Arylboronic acids, as a class, are also noted as potentially genotoxic impurities, warranting careful handling to minimize exposure.[5] This guide is designed to empower you with the knowledge to manage this chemical safely, ensuring both personal safety and the integrity of your research.
Core Safety Directives & Hazard Assessment
Given the hazard profile of similar boronic acid derivatives, (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid should be handled with care. The primary risks are associated with:
-
Eye Contact: Can cause serious eye irritation.[4]
-
Skin Contact: May cause skin irritation.[4]
-
Inhalation: May cause respiratory irritation.[4]
-
Ingestion: May be harmful if swallowed.[3]
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides maximum protection from splashes and airborne particles.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Required when handling the solid compound to prevent inhalation of dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use a spatula or other appropriate tools for transfers.
-
If making a solution, slowly add the solid to the solvent to avoid splashing.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to institutional guidelines.
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.
-
Clean-up: Carefully sweep or vacuum the spilled material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][3]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical aspect of laboratory safety and environmental stewardship.
Waste Collection:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[6]
-
The label should include the full chemical name and any associated hazard warnings.
Disposal Pathway:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this chemical down the drain or in regular trash.
Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinseate must be collected and disposed of as hazardous waste.[6]
-
After decontamination, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the essential steps for the safe handling of this compound.
References
- DC Fine Chemicals.
- ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]
- Reddit.
- J&K Scientific. (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid. [Link]
- Organic Chemistry Portal.
- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Wikipedia. Phenylboronic acid. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
